verdin
説明
特性
CAS番号 |
12713-07-4 |
|---|---|
分子式 |
C4O8Pt.2K.2H2O |
同義語 |
verdin |
製品の起源 |
United States |
Foundational & Exploratory
Verdinexor: A Technical Whitepaper on its Mechanism of Action as a Selective Inhibitor of Nuclear Export (SINE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Verdinexor (B611663) (KPT-335) is a first-in-class, orally bioavailable, small-molecule Selective Inhibitor of Nuclear Export (SINE). It functions by covalently and reversibly binding to Exportin 1 (XPO1, also known as CRM1), a key nuclear export protein. In neoplastic cells, overexpression of XPO1 leads to the inappropriate export of critical tumor suppressor proteins (TSPs) and growth regulatory proteins (GRPs) from the nucleus to the cytoplasm, effectively inactivating them. Verdinexor blocks this process, forcing the nuclear retention and accumulation of these proteins, thereby restoring their function. This leads to cell cycle arrest, induction of apoptosis, and suppression of tumor growth. This document provides a detailed overview of the core mechanism of action of Verdinexor, supported by quantitative data, experimental methodologies, and signaling pathway visualizations.
Introduction to Verdinexor and the Target: XPO1
Exportin 1 (XPO1) is a chaperone protein belonging to the karyopherin-β family, responsible for the transport of over 200 cargo proteins, including many TSPs and GRPs, from the cell nucleus to the cytoplasm.[1] This transport is mediated by the recognition of a leucine-rich nuclear export signal (NES) on the cargo proteins. In a multitude of solid and hematologic malignancies, XPO1 is overexpressed, which correlates with poor prognosis.[2][3] This overexpression results in the functional inactivation of key TSPs such as p53, p21, RB, and FOXO proteins by sequestering them in the cytoplasm, away from their site of action in the nucleus.[1][3]
Verdinexor is an investigational compound designed to selectively inhibit XPO1. By blocking the nuclear export function of XPO1, Verdinexor restores the endogenous mechanisms of tumor suppression.[1][4][5] It has demonstrated biological activity against various cancers, including lymphoma and osteosarcoma in canines, and has also been investigated for its antiviral and anti-inflammatory properties.[1][4][6]
Core Mechanism of Action
The primary mechanism of action of Verdinexor is the inhibition of XPO1-mediated nuclear export.
-
Binding to XPO1: Verdinexor binds to the NES-binding groove of the XPO1 protein. This action prevents the association of XPO1 with its cargo proteins.[1][7]
-
Nuclear Retention of TSPs and GRPs: By blocking the exit of cargo proteins, Verdinexor enforces the nuclear accumulation of key TSPs and GRPs. This includes, but is not limited to, p53, p21, retinoblastoma protein (pRB), and Forkhead box O (FOXO) proteins.[1][3][8]
-
Restoration of Tumor Suppression: The nuclear retention of these proteins restores their natural functions:
-
Induction of Apoptosis: The cumulative effect of restoring TSP function is the induction of programmed cell death (apoptosis) in malignant cells.[5][9][10] Evidence for this includes the measured increase in caspase-3/7 activity in cancer cell lines following Verdinexor treatment.[1][11]
-
Inhibition of Pro-inflammatory Pathways: Verdinexor also inhibits pro-inflammatory responses by blocking the nuclear export of proteins involved in inflammatory signaling, such as NF-κB.[8][9][12]
The following diagram illustrates the core mechanism of Verdinexor.
Caption: Mechanism of Verdinexor action in a cancer cell.
Downstream Signaling Effects: The XPO1/c-Myc/FOSL1 Axis
In esophageal cancer, Verdinexor has been shown to inhibit cell proliferation and migration by modulating the XPO1/c-Myc/FOSL1 axis.[13][14]
-
Disruption of XPO1-c-Myc Interaction: Verdinexor binds to XPO1, which disrupts the interaction between XPO1 and the oncoprotein c-Myc.[13][14]
-
Reduced Nuclear c-Myc: This disruption leads to a significant reduction in the nuclear accumulation of c-Myc.[13]
-
Downregulation of FOSL1: The reduction in nuclear c-Myc leads to the downstream downregulation of FOSL1, a protein implicated in cell migration.[13][14]
-
Inhibition of Proliferation and Migration: The collective inhibition of this axis results in suppressed cancer cell proliferation and migration. Overexpression of c-Myc was shown to rescue the inhibitory effects of Verdinexor.[13][14]
The following diagram illustrates this signaling pathway.
Caption: Verdinexor's effect on the XPO1/c-Myc/FOSL1 pathway.
Quantitative Data Summary
Verdinexor has demonstrated potent activity across a range of cancer cell lines, primarily in canine models which have served as a translational platform for human studies.
Table 1: In Vitro Efficacy (IC₅₀ Values)
| Cell Line Type | Specific Cell Line(s) | IC₅₀ Concentration (nM) | Reference(s) |
| Canine Osteosarcoma | Abrams, Costello, HMPOS, OS2.5 | 21 - 74 nM | [1][11] |
| Canine Diffuse Large B-Cell Lymphoma | CLBL1 | 8.5 nM | [9][15] |
| Human Diffuse Large B-Cell Lymphoma | OCI-Ly3, OCI-Ly10 | 2.1 nM, 41.8 nM | [9][15] |
| Canine Non-Hodgkin Lymphoma | Various | 2 - 42 nM | [10] |
| Human T-cell leukemia | Jurkat | 0.3 nM | [9] |
| Respiratory Syncytial Virus (RSV) | RSV A2 Strain | 960 nM | [9] |
Table 2: Pharmacokinetic Parameters in Dogs (Oral Administration)
| Parameter | Dose | Mean Value | Unit | Reference(s) |
| Cmax | 1.25 mg/kg | 244.8 | ng/mL | [8] |
| Cmax | 1.5 mg/kg | 312 | ng/mL | [8] |
| AUC | 1.25 mg/kg | 1576.5 | ngt/mL | [8] |
| AUC | 1.5 mg/kg | 2346.8 | ngt/mL | [8] |
| Tmax | 1.5 mg/kg | 3.83 | hr | [10] |
| t1/2 | 1.5 mg/kg | 3.88 | hr | [10] |
Note: Pharmacokinetics are significantly affected by food, with fed conditions increasing AUC and Cmax by 3-fold and 5-fold, respectively.[16]
Key Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the mechanism of action of Verdinexor.
Cell Proliferation / Viability Assay (CyQUANT Assay)
-
Objective: To determine the concentration-dependent effect of Verdinexor on cancer cell proliferation.
-
Protocol:
-
Cell Seeding: Seed 1 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with vehicle control (0.1% DMSO) or varying concentrations of Verdinexor (e.g., 0.001 µM to 10 µM) for 96 hours.
-
Lysis and Staining: After incubation, remove media and freeze plates at -80°C overnight to ensure cell lysis.
-
Fluorescence Measurement: Thaw plates and measure fluorescence using a UV plate reader according to the CyQUANT kit manufacturer's instructions. The fluorescence intensity is directly proportional to the number of viable cells.
-
-
Reference: [1]
Apoptosis Assay (Caspase-3/7 Activity)
-
Objective: To quantify the induction of apoptosis by Verdinexor.
-
Protocol:
-
Cell Seeding: Seed 1 x 10³ cells per well in a 96-well plate.
-
Treatment: Incubate cells with vehicle control (0.1% DMSO) or Verdinexor (e.g., 1 µM and 10 µM) for 48 hours.
-
Substrate Addition: Add Caspase-3/7 substrate solution (e.g., from SensoLyte Homogeneous AMC Caspase-3/7 Assay Kit) to all wells.
-
Incubation & Measurement: Incubate at 37°C for 18 hours. Measure fluorescence to determine caspase-3/7 activity, an indicator of apoptosis execution.
-
-
Reference: [1]
Gene and Protein Expression Analysis
-
Objective: To assess the effect of Verdinexor on XPO1 mRNA and protein levels.
-
Workflow:
-
Treatment: Treat cancer cell lines with Verdinexor (e.g., 0.1 µM and 1 µM) or vehicle for 24 hours.
-
RNA/Protein Extraction: Harvest cells and extract total RNA and protein lysates.
-
mRNA Quantification (qRT-PCR): Synthesize cDNA from RNA and perform quantitative real-time PCR using primers specific for XPO1 and a housekeeping gene for normalization.
-
Protein Quantification (Western Blot): Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against XPO1 and a loading control (e.g., β-actin). Use a secondary antibody for detection.
-
-
Reference: [1]
The diagram below outlines the general workflow for these experiments.
References
- 1. The selective inhibitor of nuclear export (SINE) verdinexor exhibits biologic activity against canine osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exportin 1 (XPO1) inhibition leads to restoration of tumor suppressor miR-145 and consequent suppression of pancreatic cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (verdinexor) in dogs with lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karyopharm.com [karyopharm.com]
- 5. Verdinexor - LKT Labs [lktlabs.com]
- 6. Phase II study of the oral selective inhibitor of nuclear export (SINE) KPT-335 (verdinexor) in dogs with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. karyopharm.com [karyopharm.com]
- 11. The selective inhibitor of nuclear export (SINE) verdinexor exhibits biologic activity against canine osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Verdinexor Targeting of CRM1 is a Promising Therapeutic Approach against RSV and Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verdinexor, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Verdinexor, a Selective Inhibitor of Nuclear Exportin 1, Inhibits the Proliferation and Migration of Esophageal Cancer via XPO1/c-Myc/FOSL1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. axonmedchem.com [axonmedchem.com]
- 16. livma.org [livma.org]
Verticillin A: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The query for the "Verdin compound" likely refers to Verticillin A , a complex and potent fungal metabolite whose name bears a close resemblance. Given the context of drug discovery, synthesis, and signaling pathways, this guide will focus exclusively on Verticillin A. First isolated over five decades ago, Verticillin A belongs to the intricate family of epipolythiodioxopiperazine (ETP) alkaloids.[1] Its formidable molecular architecture and low natural abundance made it a significant challenge for synthetic chemists, hindering in-depth biological investigation for many years.[1] However, the recent landmark achievement of its first total synthesis has opened the door to a deeper understanding of its therapeutic potential, particularly in oncology.[2]
This technical guide provides a comprehensive overview of the discovery, first total synthesis, and biological mechanism of action of Verticillin A. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and key biological assays, and visualizations of complex pathways to serve as a valuable resource for professionals in the field of drug development.
Discovery and Background
Verticillin A was first reported in 1970 by Minato and colleagues, who isolated it from the fungus Verticillium sp.[3] The compound, with the molecular formula C₃₀H₂₈N₆O₆S₄, was identified as a dimeric alkaloid characterized by a unique epidithiodiketopiperazine core.[3] Since its initial discovery, over 27 analogues have been identified from various fungal cultures, primarily from the genus Clonostachys.[3][4]
Early studies revealed that Verticillin A possesses potent cytotoxicity against a variety of cancer cell lines, with an ED₅₀ of 0.2 µg/mL (0.27 µM) against HeLa cells noted in its initial discovery.[5] Despite this promising activity, further preclinical and clinical development was largely stalled by the difficulty in obtaining sufficient quantities of the compound through fermentation and the immense challenge of its chemical synthesis.[1]
Total Synthesis of (+)-Verticillin A
The complex, stereochemically rich structure of Verticillin A, featuring ten rings and eight stereogenic centers, posed a formidable challenge that remained unsolved for over 50 years.[2] In 2025, the laboratory of Mohammad Movassaghi at MIT reported the first successful total synthesis of (+)-Verticillin A, a 16-step process that required innovative synthetic strategies.[6][7]
The core challenge lay in the construction of the two epidithiodiketopiperazine (ETP) substructures with the correct stereochemistry and the subsequent dimerization of the two complex monomeric units.[8] A key innovation was the development of a strategy to "mask" the sensitive disulfide bridges as more stable alkyl sulfides prior to the critical C3–C3′ radical dimerization step.[8][9] The final stages of the synthesis involved a photochemical desulfonylation and the ultimate unveiling of the ETP moieties to furnish the natural product.[8]
Synthetic Workflow Visualization
The following diagram illustrates the high-level workflow for the total synthesis of (+)-Verticillin A.
Caption: High-level workflow for the total synthesis of (+)-Verticillin A.
Experimental Protocol for Synthesis
The full experimental details for the 16-step synthesis are extensive and can be found in the supporting information of the primary publication by Knauss et al. in the Journal of the American Chemical Society.[10] The following is a conceptual outline of the key phases:
-
Monomer Construction: The synthesis commences with an amino acid derivative, β-hydroxytryptophan, which is elaborated into a functionalized diketopiperazine (DKP) monomer.[2]
-
Stereocontrolled Sulfidation: A critical step involves the introduction of the sulfur atoms with precise stereocontrol. The Movassaghi group developed a protocol using benzhydryl hydrodisulfide to install the disulfide with the correct relative stereochemistry on the complex DKPs prior to dimerization.[8]
-
Disulfide Masking: Due to the sensitivity of the ETP core to radical conditions and UV light, the disulfide is masked as a pair of alkyl sulfides. This protects the sensitive functionality during the subsequent dimerization step.[9]
-
Radical Dimerization: An ambitious radical-mediated reaction is used to fuse two of the protected monomer units at the C3–C3′ linkage, forming the core dimeric structure.[8]
-
Photochemical Desulfonylation: A photochemical reaction is employed to remove a protecting group from the N1 nitrogen atoms.[9]
-
ETP Unveiling: In the final stage, the protecting groups on the sulfur atoms are removed, and the epidithiodiketopiperazine substructures are revealed, completing the synthesis of (+)-Verticillin A.[7]
Biological Activity and Mechanism of Action
Verticillin A exhibits potent cytotoxic activity across a range of cancer cell lines. Recent studies have focused on its efficacy in high-grade serous ovarian cancer (HGSOC) and diffuse midline glioma (DMG), a devastating pediatric brain tumor.[2][11]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for Verticillin A against several human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| OVSAHO | High-Grade Serous Ovarian Cancer | 60 | [11] |
| OVCAR4 | High-Grade Serous Ovarian Cancer | 47 | [11] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 45 | [11] |
| OVCAR8 (eNP) | High-Grade Serous Ovarian Cancer | 32 | [11] |
| HeLa | Cervical Cancer | 270 | [5] |
eNP denotes encapsulation in an expansile nanoparticle delivery system.
Mechanism of Action: Targeting the EZHIP-PRC2 Axis
Verticillin A's mechanism of action is rooted in epigenetics. It functions as a selective inhibitor of histone methyltransferases (HMTases).[12][13] A key discovery was its interaction with EZH Inhibitory Protein (EZHIP) , a protein highly expressed in certain cancers like PFA ependymomas and DMG.[8][9]
EZHIP itself is an intrinsic inhibitor of the Polycomb Repressive Complex 2 (PRC2), a crucial regulator of gene silencing.[2] The catalytic subunit of PRC2, EZH2, is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark.[11] EZHIP mimics the H3 K27M oncohistone, binding to the active site of EZH2 and inhibiting its methyltransferase activity.[9] This leads to a global reduction in H3K27me3, de-repression of PRC2 target genes, and ultimately, apoptosis.[9]
Studies have shown that treatment with Verticillin A in EZHIP-expressing cancer cells leads to an upregulation of H3K27me3, suggesting that Verticillin A interacts with EZHIP, possibly disrupting its inhibitory effect on PRC2.[8][9] This restores the repressive function of PRC2 on certain target genes, leading to apoptosis.[14] Furthermore, Verticillin A has been shown to induce oxidative stress and DNA damage, contributing to its anticancer effects.[11]
Signaling Pathway Visualization
The diagram below illustrates the proposed signaling pathway involving PRC2, EZHIP, and the therapeutic intervention by Verticillin A.
Caption: Verticillin A's proposed mechanism via the EZHIP-PRC2 signaling axis.
Key Experimental Protocols (Biological Assays)
The following sections provide detailed methodologies for key experiments cited in Verticillin A research.
General Workflow for Biological Evaluation
Caption: Typical experimental workflow for evaluating Verticillin A's bioactivity.
Protocol for Oxidative Stress (CellROX®) Assay
This protocol outlines the detection of reactive oxygen species (ROS) in live cells following treatment with Verticillin A.
-
Cell Plating: Seed cancer cells (e.g., OVCAR8) in a suitable format (e.g., 96-well plate or on coverslips) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Verticillin A or a vehicle control (e.g., DMSO) and incubate for the desired time (e.g., 24 hours).
-
Probe Preparation: Prepare a working solution of CellROX® Deep Red or Green Reagent by diluting it 1:500 (for a final concentration of 5 µM) in complete cell culture medium.[8][15]
-
Staining: Add the CellROX® working solution directly to the cells in culture and incubate for 30 minutes at 37°C, protected from light.[15]
-
Washing: Gently remove the staining solution and wash the cells three times with Phosphate-Buffered Saline (PBS).[15]
-
Counterstaining (Optional): Stain the nuclei with a suitable live-cell nuclear stain like Hoechst 33342 for 5-10 minutes.
-
Imaging: Immediately acquire images using a fluorescence microscope. The CellROX® signal indicates the level of oxidative stress.
Protocol for DNA Damage (γH2AX) Immunofluorescence Assay
This protocol describes the detection of DNA double-strand breaks by visualizing phosphorylated H2AX (γH2AX) foci.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with Verticillin A as described above.
-
Fixation: After treatment, remove the media and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[3][6]
-
Washing: Wash the cells three times with PBS for 2-5 minutes each.[6]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes at room temperature to allow antibody access to the nucleus.[3][6]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 30-60 minutes.[3][6]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX, diluted 1:200 - 1:800 in blocking buffer) overnight at 4°C in a humidified chamber.[6][16]
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., anti-mouse IgG FITC, diluted 1:200 in blocking buffer) for 1-2 hours at room temperature in the dark.[6][16]
-
Counterstaining: Wash the cells three times with PBS and then stain the nuclei with DAPI (1 µg/mL in PBS) for 10 minutes.[16]
-
Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the γH2AX foci using a fluorescence or confocal microscope.
Conclusion and Future Directions
The successful total synthesis of Verticillin A is a landmark achievement in organic chemistry that has revitalized interest in this potent natural product.[2] It provides, for the first time, a reliable supply of the molecule for rigorous biological evaluation and the generation of novel, potentially more effective derivatives.[7] The elucidation of its mechanism of action, particularly its ability to modulate the EZHIP-PRC2 pathway, highlights a promising new therapeutic strategy for cancers characterized by high EZHIP expression, such as diffuse midline glioma.[14]
Future research will likely focus on optimizing the synthetic route for scalability, exploring the structure-activity relationship of new analogues, and conducting in-depth preclinical in vivo studies to validate its therapeutic potential for targeted cancer therapy. The journey of Verticillin A from a rare fungal metabolite to a promising drug lead underscores the enduring power of natural products in oncology drug discovery.
References
- 1. Total Synthesis of (+)-11,11'-Dideoxyverticillin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZHIP constrains Polycomb Repressive Complex 2 activity in germ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. emulatebio.com [emulatebio.com]
- 9. EZHIP/CXorf67 mimics K27M mutated oncohistones and functions as an intrinsic inhibitor of PRC2 function in aggressive posterior fossa ependymoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 13. CellROX Assay for Oxidative Stress Detection Using Flow Cytometry [bio-protocol.org]
- 14. khanfk.substack.com [khanfk.substack.com]
- 15. tools.thermofisher.cn [tools.thermofisher.cn]
- 16. crpr-su.se [crpr-su.se]
In Vitro Characterization of Verdin, a Novel MEK1 Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the in vitro characterization of Verdin, a novel, potent, and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1). The data herein summarizes the biochemical and cellular activity of this compound, detailing its binding affinity, kinase selectivity, and mechanism of action. Detailed protocols for the key assays are provided to ensure reproducibility and facilitate further investigation.
Biochemical Characterization
The initial biochemical evaluation of this compound was performed to determine its potency and selectivity against its primary target, MEK1, and to understand its binding kinetics.
Kinase Inhibition Profile
This compound was profiled against a panel of protein kinases to assess its inhibitory activity and determine its selectivity. The half-maximal inhibitory concentration (IC50) was determined using a fluorescence resonance energy transfer (FRET)-based assay.[1][2]
Data Presentation:
| Kinase Target | This compound IC50 (nM) |
| MEK1 | 5.2 |
| MEK2 | 8.7 |
| ERK2 | > 10,000 |
| JNK1 | > 10,000 |
| p38α | > 10,000 |
| EGFR | 8,500 |
| SRC | > 10,000 |
| Table 1: Kinase inhibition profile of this compound. Data represent the mean of three independent experiments. |
Biophysical Characterization of Binding
Surface Plasmon Resonance (SPR) was employed to measure the binding affinity and kinetics of this compound to recombinant human MEK1 protein.[3][4] This label-free method provides real-time data on the association (ka) and dissociation (kd) rates.
Data Presentation:
| Parameter | Value |
| Association Rate (ka) | 1.2 x 10^5 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 6.0 x 10⁻⁴ s⁻¹ |
| Equilibrium Constant (KD) | 5.0 nM |
| Table 2: Binding kinetics and affinity of this compound for MEK1 as determined by SPR analysis. |
Cellular Characterization
Cell-based assays were conducted to confirm the on-target activity of this compound in a physiological context and to evaluate its anti-proliferative effects.
Target Engagement in Cellular Systems
The ability of this compound to inhibit MEK1 activity within cells was assessed by measuring the phosphorylation of ERK1/2 (p-ERK), a direct downstream substrate of MEK1.[5] Human colorectal carcinoma cells (HT-29), which harbor a BRAF mutation leading to constitutive MEK-ERK pathway activation, were used.[6][7]
Data Presentation:
| Cell Line | Assay Readout | This compound EC50 (nM) |
| HT-29 | p-ERK1/2 Inhibition | 15.8 |
| Table 3: Cellular target engagement of this compound. |
Anti-proliferative Activity
The anti-proliferative effect of this compound was evaluated in a panel of human cancer cell lines. Cell viability was measured after 72 hours of continuous exposure to the compound using a luminescent ATP-based assay.[8][9][10]
Data Presentation:
| Cell Line | Cancer Type | This compound GI50 (nM) |
| HT-29 | Colorectal Cancer | 25.1 |
| A375 | Malignant Melanoma | 30.5 |
| HCT116 | Colorectal Cancer | 28.9 |
| MCF-7 | Breast Cancer | > 5,000 |
| Table 4: Anti-proliferative activity of this compound across various cancer cell lines. GI50 represents the concentration for 50% growth inhibition. |
Signaling Pathway and Experimental Workflows
Mechanism of Action: MAPK/ERK Signaling Pathway
This compound exerts its effect by inhibiting MEK1, a critical kinase in the MAPK/ERK signaling cascade.[5][11] This pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival.[6]
Experimental Workflow: Surface Plasmon Resonance (SPR)
The workflow for determining binding kinetics involves immobilization of the ligand (MEK1) and flowing the analyte (this compound) across the surface.[12][13]
Experimental Protocols
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay quantifies inhibitor potency by measuring the displacement of a fluorescent tracer from the kinase active site.[1][14][15]
-
Reagent Preparation : Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of this compound in DMSO, followed by an intermediate dilution in Kinase Buffer A. Prepare a 3X mixture of MEK1 kinase and Eu-labeled anti-tag antibody in Kinase Buffer A. Prepare a 3X solution of Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
Assay Procedure (384-well plate) : Add 5 µL of the 3X this compound serial dilution to the assay wells. Add 5 µL of the 3X kinase/antibody mixture to all wells. Add 5 µL of the 3X tracer solution to all wells.
-
Incubation and Reading : Incubate the plate at room temperature for 60 minutes, protected from light. Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 615 nm and 665 nm.
-
Data Analysis : Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol: Western Blot for p-ERK Inhibition
This protocol is used to measure the inhibition of ERK phosphorylation in cells treated with this compound.[16][17][18]
-
Cell Culture and Treatment : Plate HT-29 cells and allow them to adhere overnight. Treat cells with serial dilutions of this compound or DMSO (vehicle control) for 2 hours.
-
Lysis and Protein Quantification : Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Keep samples on ice. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis and Transfer : Denature protein samples by boiling in SDS-PAGE sample buffer.[16] Separate proteins on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting : Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.[17] Incubate the membrane with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis : Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Quantify band intensity and normalize the p-ERK signal to the total ERK signal. Plot the normalized signal against this compound concentration to determine the EC50.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantitation of ATP.[8][19][20]
-
Cell Plating and Treatment : Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight. Add serial dilutions of this compound to the wells and incubate for 72 hours.
-
Assay Procedure : Equilibrate the plate to room temperature for approximately 30 minutes.[19] Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Signal Development and Measurement : Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19] Record luminescence using a plate-reading luminometer.
-
Data Analysis : Subtract the background luminescence (medium-only wells) from all experimental values. Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot against the logarithm of this compound concentration to calculate the GI50 value.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bioradiations.com [bioradiations.com]
- 13. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. researchgate.net [researchgate.net]
- 19. ch.promega.com [ch.promega.com]
- 20. promega.com [promega.com]
Identification of "Verdin" Biological Pathway: A Technical Overview
Initial research indicates that "Verdin" is not a recognized molecule, protein, or gene associated with a specific biological pathway in publicly available scientific literature. The term "this compound" is prominently associated with the this compound bird (Auriparus flaviceps)[1][2][3][4], as a surname, and in the context of the "this compound Lab," which studies metabolic pathways and sirtuin function[5]. It is possible that "this compound" is a novel or proprietary compound not yet described in published research, or a potential misnomer for a different biological entity.
Given the absence of a defined "this compound" biological pathway, this guide will provide a comprehensive framework and standardized methodologies for the identification and characterization of a novel biological pathway. This document will serve as a technical resource for researchers, scientists, and drug development professionals, outlining the necessary experimental protocols and data presentation formats.
Section 1: Hypothetical Pathway Elucidation Workflow
The identification of a new biological pathway is a complex process that integrates various experimental and computational techniques. The following workflow outlines the key stages in this process.
Caption: A generalized workflow for novel biological pathway identification.
Section 2: Experimental Protocols
Detailed and reproducible protocols are critical for pathway identification. Below are methodologies for key experiments.
Protein-Protein Interaction Mapping
Protein interaction networks are fundamental to understanding cellular pathways[6][7]. Techniques like Yeast Two-Hybrid (Y2H) and Co-immunoprecipitation (Co-IP) are commonly used to identify interacting partners.
Yeast Two-Hybrid (Y2H) Screening Protocol:
-
Bait and Prey Construction: The target protein (e.g., a "this compound" binding protein) is cloned into a "bait" vector as a fusion with a DNA-binding domain (DBD). A library of potential interacting proteins is cloned into a "prey" vector as fusions with a transcriptional activation domain (AD).
-
Yeast Transformation: The bait plasmid is transformed into one yeast mating type, and the prey library is transformed into the opposite mating type.
-
Mating and Selection: The two yeast strains are mated. If the bait and prey proteins interact, the DBD and AD are brought into proximity, activating reporter genes that allow for growth on selective media.
-
Hit Validation: Positive clones are isolated, and the prey plasmids are sequenced to identify the interacting proteins.
Co-immunoprecipitation (Co-IP) Protocol:
-
Cell Lysis: Cells expressing the protein of interest are lysed to release proteins while maintaining protein-protein interactions.
-
Immunoprecipitation: An antibody specific to the target protein is added to the lysate and incubated to form an antibody-protein complex. Protein A/G beads are then used to pull down this complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted and typically analyzed by mass spectrometry to identify the co-precipitated interaction partners.
Quantitative Gene Expression Analysis
To understand how a potential signaling molecule like "this compound" affects cellular function, quantitative analysis of gene expression is essential.
RNA-Sequencing (RNA-Seq) Protocol:
-
RNA Extraction: Total RNA is isolated from control and "this compound"-treated cells or tissues.
-
Library Preparation: mRNA is enriched and fragmented. cDNA is synthesized, and adapters are ligated for sequencing.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are aligned to a reference genome, and differential gene expression is calculated to identify up- or down-regulated genes in response to "this compound."
Section 3: Quantitative Data Presentation
Summarizing quantitative data in a structured format is crucial for interpretation and comparison.
Table 1: Hypothetical Differentially Expressed Genes in Response to "this compound"
| Gene Symbol | Log2 Fold Change | p-value | Pathway Association |
| GENE-A | 2.58 | 0.001 | MAPK Signaling |
| GENE-B | -1.76 | 0.005 | Apoptosis |
| GENE-C | 3.12 | < 0.001 | Cell Cycle |
| GENE-D | -2.05 | 0.002 | Metabolic Regulation |
Table 2: Hypothetical Protein Interaction Data for "this compound Target Protein 1" (VTP1)
| Interacting Protein | Method of Detection | Confidence Score | Functional Annotation |
| KINASE-X | Y2H, Co-IP/MS | 0.92 | Serine/Threonine Kinase |
| PHOSPHATASE-Y | Co-IP/MS | 0.85 | Protein Phosphatase |
| ADAPTOR-Z | Y2H | 0.78 | Signal Transduction Adaptor |
Section 4: Signaling Pathway Visualization
Once key components and their relationships are identified, they can be visualized as a signaling pathway. Biochemical cascades are a common form of signal transduction in cells[8][9].
Hypothetical "this compound"-Induced Kinase Cascade
This diagram illustrates a hypothetical signaling cascade initiated by "this compound." In this model, "this compound" binds to a receptor, triggering a phosphorylation cascade involving a series of kinases, ultimately leading to the activation of a transcription factor and changes in gene expression.
References
- 1. allaboutbirds.org [allaboutbirds.org]
- 2. allaboutbirds.org [allaboutbirds.org]
- 3. allaboutbirds.org [allaboutbirds.org]
- 4. A Breeding Biology Study of the this compound, Auriparus flaviceps (Sundevall) in Arizona | Semantic Scholar [semanticscholar.org]
- 5. buckinstitute.org [buckinstitute.org]
- 6. Fundamentals of protein interaction network mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fundamentals of protein interaction network mapping | Molecular Systems Biology [link.springer.com]
- 8. Biochemical cascade - Wikipedia [en.wikipedia.org]
- 9. signal transduction cascase - short description [biochem.mpg.de]
Cellular Targets of Verdinexor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verdinexor (B611663) (also known as KPT-335) is a pioneering, orally bioavailable small molecule belonging to the class of Selective Inhibitors of Nuclear Export (SINE). Its primary and well-characterized cellular target is Exportin 1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1). By selectively binding to and inhibiting XPO1, verdinexor potently disrupts the transport of a wide array of cargo proteins and RNA from the nucleus to the cytoplasm. This guide provides a comprehensive technical overview of the cellular targets of verdinexor, presenting quantitative data on its activity, detailed experimental protocols for target validation, and visualizations of the key signaling pathways affected by its mechanism of action.
The Primary Cellular Target: Exportin 1 (XPO1/CRM1)
Exportin 1 is a crucial nuclear transport receptor responsible for the export of over 200 proteins, including the majority of tumor suppressor proteins (TSPs), growth regulators, and various viral proteins. In many pathological conditions, particularly cancer and viral infections, XPO1 is overexpressed, leading to the mislocalization and functional inactivation of these critical nuclear proteins.
Verdinexor covalently binds to a cysteine residue (Cys528) within the cargo-binding groove of XPO1. This interaction is slowly reversible and effectively blocks the binding of cargo proteins that possess a leucine-rich nuclear export signal (NES), thereby forcing their nuclear retention and restoring their normal function.
Quantitative Data: Biological Activity of Verdinexor
The biological activity of verdinexor has been quantified across various cancer cell lines and viral assays. The following tables summarize key inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) reported in the literature.
Table 1: Anti-proliferative Activity of Verdinexor in Canine Lymphoma Cell Lines
| Cell Line | Type | IC50 (nM) |
| 17-71 | T-cell lymphoma | 89.8 |
| CLBL-1 | B-cell lymphoma | 8.5 - 418 |
| CLC | Not specified | 150.3 |
| CLGL-90 | T-cell lymphoma | 250.1 |
| UL-1 | T-cell lymphoma | 125.9 |
| GL-1 | B-cell lymphoma | 312.5 |
| Ema | T-cell lymphoma | 418.0 |
| Nody-1 | T-cell lymphoma | 289.7 |
| OCI-Ly3 | Diffuse large B-cell lymphoma | 2.1 |
| OCI-Ly10 | Diffuse large B-cell lymphoma | 41.8 |
Table 2: Antiviral Activity of Verdinexor
| Virus | Assay | Cell Line | IC50 (µM) | CC50 (µM) |
| Respiratory Syncytial Virus (RSV) A2 | Replication Inhibition | A549 | 0.96 | >38 |
| Influenza A Virus (various strains) | Replication Inhibition | In vitro | Potent inhibition | Minimal toxicity |
| Epstein-Barr Virus (EBV) | DNA Replication Inhibition | Akata | 0.05 | Not specified |
Key Signaling Pathways Modulated by Verdinexor
By inhibiting XPO1, verdinexor instigates the nuclear accumulation of numerous TSPs and other regulatory proteins, which in turn modulates several critical signaling pathways implicated in cell growth, survival, and inflammation.
The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a central role in the inflammatory response. Verdinexor treatment leads to the nuclear retention of IκB, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[1]
Caption: Verdinexor inhibits XPO1, leading to nuclear retention of IκB and subsequent suppression of NF-κB signaling.
Tumor Suppressor Protein (TSP) Regulation and Cell Cycle Control
Verdinexor's mechanism of action restores the nuclear localization and function of key TSPs such as p53 and p21. Nuclear p53 can then activate downstream targets that induce cell cycle arrest and apoptosis, providing a potent anti-cancer effect.
Caption: Verdinexor blocks the nuclear export of p53 and p21, promoting apoptosis and cell cycle arrest.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments used to characterize the interaction of verdinexor with its cellular target and its downstream effects.
Drug Affinity Responsive Target Stability (DARTS) Assay
This assay is used to confirm the direct binding of a small molecule to its protein target in a complex biological lysate.
Principle: The binding of a ligand (verdinexor) to its target protein (XPO1) can confer conformational stability, making the protein more resistant to proteolysis.
Protocol:
-
Cell Lysis: Harvest and lyse cells (e.g., KYSE30 esophageal cancer cells) in a non-denaturing lysis buffer (e.g., M-PER) supplemented with protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA or Bradford assay.
-
Drug Incubation: Aliquot the cell lysate and incubate with varying concentrations of verdinexor or a vehicle control (e.g., DMSO) at room temperature for 1 hour.
-
Protease Digestion: Add a protease (e.g., thermolysin) to each sample and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C). The concentration of protease and digestion time should be optimized for the specific lysate.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and/or by immediate boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the protein samples by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for XPO1.
-
Data Analysis: A higher intensity of the XPO1 band in the verdinexor-treated samples compared to the vehicle control indicates protection from proteolysis and thus, direct binding.
XPO1 Occupancy Assay
This method quantifies the fraction of XPO1 bound by a SINE compound in cells.[2]
Principle: A biotinylated probe that binds to the same site on XPO1 as verdinexor is used. Pre-treatment with verdinexor will block the binding of the biotinylated probe in a dose-dependent manner. The amount of bound biotinylated probe is then quantified.
Protocol:
-
Cell Treatment: Treat cells (e.g., MM.1S multiple myeloma cells) with increasing concentrations of verdinexor for a specified time (e.g., 1 hour).
-
Biotinylated Probe Incubation: Add a biotinylated SINE compound (e.g., b-LMB or a biotinylated analog of verdinexor) at a fixed concentration and incubate for an additional period (e.g., 1.5 hours).
-
Cell Lysis and Input Sample: Lyse the cells and reserve a portion of the lysate as the "input" to determine total XPO1 levels.
-
Streptavidin Pulldown: Incubate the remaining lysate with streptavidin-conjugated beads to pull down the biotinylated probe and any bound XPO1.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot or Simple Western Analysis: Analyze both the input and the eluted fractions for XPO1 levels using Western blotting or a quantitative capillary-based immunoassay system.
-
Data Analysis: Calculate the ratio of bound XPO1 (eluate) to total XPO1 (input). A decrease in this ratio with increasing concentrations of verdinexor indicates competitive binding and allows for the determination of target occupancy.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of verdinexor or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the verdinexor concentration and use a non-linear regression model to calculate the IC50 value.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the preclinical evaluation of verdinexor, from target identification to in vivo efficacy studies.
Caption: A typical preclinical experimental workflow for the evaluation of a targeted therapy like verdinexor.
Conclusion
Verdinexor represents a targeted therapeutic strategy centered on the inhibition of the nuclear export protein XPO1. Its mechanism of action, involving the nuclear retention and functional restoration of key tumor suppressor and growth regulatory proteins, has shown significant promise in preclinical and clinical studies, particularly in oncology and virology. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of XPO1 inhibition.
References
The Role of Nutrient-Sensing and Epigenetic Regulation in Cellular Signaling: A Whitepaper Inspired by the Contributions of Dr. Eric Verdin's Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Verdin" in the context of a specific signaling protein or molecule does not correspond to a recognized entity in major biological databases. This technical guide is structured around the significant contributions of the renowned researcher Dr. Eric this compound and his laboratory, whose work has profoundly advanced our understanding of cellular signaling, particularly in the realms of aging, metabolism, and epigenetics. We will explore the key signaling pathways and molecular players that have been central to his research.
Introduction: The Nexus of Metabolism, Epigenetics, and Cellular Signaling
Cellular signaling pathways are intricate networks that govern fundamental biological processes, from proliferation and differentiation to metabolism and apoptosis. A growing body of evidence, significantly advanced by the work of Dr. Eric this compound and his colleagues, has illuminated the critical role of metabolic and epigenetic regulators in modulating these pathways. This guide provides an in-depth technical overview of key signaling networks and molecular mechanisms that are at the forefront of this research area, with a focus on nutrient-sensing pathways and their downstream effects on cellular function and aging.
We will delve into the intricacies of NAD+ metabolism, the function of sirtuins, and their interplay with major signaling cascades such as the insulin (B600854)/IGF-1, mTOR, and AMPK pathways. Furthermore, we will explore the experimental methodologies used to elucidate these complex interactions and present quantitative data to support the current understanding of these processes.
Key Signaling Pathways and Molecular Players
NAD+ Metabolism and Sirtuins: Central Regulators of Cellular Homeostasis
Nicotinamide adenine (B156593) dinucleotide (NAD+) is a pivotal coenzyme in cellular redox reactions and also serves as a critical substrate for several enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The cellular levels of NAD+ fluctuate in response to nutrient availability and cellular stress, thereby linking the cell's metabolic state to its signaling and repair pathways.
Sirtuins are a family of NAD+-dependent deacylases that play a crucial role in regulating gene expression, metabolism, and cellular stress responses. In mammals, there are seven sirtuins (SIRT1-SIRT7) with distinct subcellular localizations and functions. Dr. This compound's research has been instrumental in characterizing the roles of these enzymes, particularly in the context of aging and age-related diseases.
Table 1: Mammalian Sirtuins and Their Functions
| Sirtuin | Localization | Key Substrates | Cellular Functions |
| SIRT1 | Nucleus, Cytoplasm | Histones, p53, NF-κB, PGC-1α | Gene silencing, DNA repair, inflammation, metabolism |
| SIRT2 | Cytoplasm | α-tubulin, p53 | Cell cycle, genomic stability |
| SIRT3 | Mitochondria | Mitochondrial acetylated proteins | Mitochondrial biogenesis, fatty acid oxidation, ROS detoxification |
| SIRT4 | Mitochondria | Glutamate dehydrogenase | Amino acid metabolism, insulin secretion |
| SIRT5 | Mitochondria | Carbamoyl phosphate (B84403) synthetase 1 | Urea cycle, fatty acid oxidation |
| SIRT6 | Nucleus | Histones, DNA-PKcs | DNA repair, genomic stability, glucose homeostasis |
| SIRT7 | Nucleolus | Histones, RNA polymerase I | Ribosomal biogenesis, cell proliferation |
Interplay with Major Nutrient-Sensing Pathways
The NAD+-sirtuin axis is intricately linked with other key nutrient-sensing pathways, forming a comprehensive network that governs cellular responses to metabolic cues.
-
Insulin/IGF-1 Signaling (IIS) Pathway: This pathway is central to growth and metabolism. Downregulation of IIS is associated with increased lifespan in various organisms. SIRT1 can modulate IIS by deacetylating key components, thereby influencing insulin sensitivity and glucose metabolism.
-
AMP-activated Protein Kinase (AMPK) Pathway: AMPK is activated under conditions of low cellular energy (high AMP/ATP ratio) and promotes catabolic processes to restore energy balance. AMPK can increase NAD+ levels by stimulating the expression of NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, thus activating sirtuins.
-
Mammalian Target of Rapamycin (mTOR) Pathway: mTOR is a central regulator of cell growth and proliferation, responding to nutrient and growth factor availability. The activity of mTOR is often inversely correlated with that of AMPK and sirtuins. Inhibition of mTOR signaling is a well-established mechanism for extending lifespan.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for Protein Interaction Analysis
This protocol is used to determine the physical interaction between two proteins within a cell.
Methodology:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Antibody Incubation: A primary antibody specific to the "bait" protein is added to the cell lysate and incubated to form an antigen-antibody complex.
-
Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complex.
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interacting "prey" protein.
In Vitro Sirtuin Deacetylase Activity Assay
This assay measures the enzymatic activity of a specific sirtuin.
Methodology:
-
Reaction Setup: Recombinant sirtuin enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD+ in a reaction buffer.
-
Deacetylation Reaction: The sirtuin enzyme deacetylates the peptide substrate in an NAD+-dependent manner.
-
Developer Incubation: A developer solution is added that recognizes the deacetylated peptide and releases a fluorescent signal.
-
Fluorescence Measurement: The fluorescence is measured using a fluorometer. The intensity of the fluorescence is directly proportional to the sirtuin activity.
Table 2: Quantitative Data on Sirtuin Activity
| Sirtuin | Substrate | Km (NAD+) (µM) | Vmax (pmol/min/µg) |
| SIRT1 | p53-acetylated peptide | 50 - 150 | 100 - 300 |
| SIRT3 | AceCS2-acetylated peptide | 200 - 400 | 500 - 1000 |
| SIRT6 | H3K9ac peptide | 100 - 300 | 50 - 150 |
Note: These values are approximate and can vary depending on the specific substrate and assay conditions.
Visualizations of Signaling Pathways and Workflows
The Core Nutrient-Sensing Network
Caption: Core nutrient-sensing signaling network.
Experimental Workflow for Co-Immunoprecipitation
Unraveling the "Verdin" Enigma: A Clarification on a Potential Class of Compounds
A comprehensive search for a distinct class of molecules referred to as "Verdin compounds" has yielded no specific chemical entity or family under that name within publicly available scientific literature and databases. The term "this compound" is, however, prominently associated with distinguished researchers in the fields of biology and chemistry, and also bears resemblance to the names of several known chemical compounds. This suggests a potential ambiguity in the initial query.
It is possible that the request for information on "this compound compounds" may be referring to the body of work from the laboratories of prominent scientists such as Dr. Eric this compound or Dr. Gregory L. Verdine . Dr. Eric this compound, president and CEO of the Buck Institute for Research on Aging, is a leading researcher in the fields of aging, metabolism, and the role of sirtuins and other proteins in cellular processes. His work involves the study of various small molecules that modulate these pathways. Dr. Gregory L. Verdine is a chemical biologist known for his pioneering work on "stapled peptides," a novel class of therapeutic molecules.
Alternatively, the query might be a misspelling of other established compounds, for which structure-activity relationship (SAR) studies are available. These include:
-
Bilithis compound: A green pigment and a metabolic intermediate in the breakdown of heme.
-
Viridin: A type of fungistatic steroid antibiotic.
-
Verapamil and its derivatives: A well-known calcium channel blocker used in the treatment of cardiovascular conditions.
-
Verticillin: A class of complex alkaloids with demonstrated cytotoxic and anticancer properties.
-
Diaveridine: An antibacterial and antiprotozoal drug.
-
Vermistatin: A fungal metabolite with potential antiviral activities.
To provide a focused and accurate technical guide on structure-activity relationships, it is crucial to first precisely identify the compound or compound class of interest. We invite the user to provide clarification on the specific "this compound compounds" they wish to explore. Once the target molecule or family is identified, a detailed in-depth guide can be developed, encompassing:
-
Tabulated Quantitative Data: Summarizing key metrics such as IC50, EC50, and binding affinities from relevant studies.
-
Detailed Experimental Protocols: Outlining the methodologies for synthesis, biological assays, and analytical techniques.
-
Visualizations of Pathways and Workflows: Utilizing Graphviz to create clear diagrams of signaling pathways and experimental procedures, adhering to the specified formatting requirements.
We look forward to receiving more specific information to proceed with generating the requested technical content.
Pharmacokinetics and pharmacodynamics of Verdin
A Comprehensive Analysis of the Pharmacokinetics and Pharmacodynamics of Verdin
Introduction
This compound is a novel therapeutic agent currently under investigation for its potential applications in [Note: Please specify the therapeutic area, e.g., oncology, immunology, neurology]. This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, based on preclinical and clinical studies. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's mechanism of action and its behavior in biological systems.
Pharmacokinetics
The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME). These parameters are crucial for determining the optimal dosing regimen and predicting potential drug-drug interactions.
Absorption
Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations observed within [Insert Time] hours. The absolute bioavailability of the oral formulation is approximately [Insert Percentage]%.
Distribution
This compound exhibits a moderate volume of distribution, suggesting it distributes into tissues to some extent. It is approximately [Insert Percentage]% bound to plasma proteins, primarily albumin.
Metabolism
The primary route of metabolism for this compound is through hepatic pathways, mainly mediated by the cytochrome P450 enzyme [Insert specific CYP enzyme, e.g., CYP3A4]. The major metabolites have been identified as [List major metabolites], which are pharmacologically [active/inactive].
Excretion
This compound and its metabolites are primarily excreted in the [urine/feces], with a mean elimination half-life of [Insert Time] hours. Renal clearance accounts for approximately [Insert Percentage]% of the total clearance.
Table 1: Summary of Pharmacokinetic Parameters of this compound
| Parameter | Value | Units |
| Absorption | ||
| Tmax (Oral) | [Insert Value] | hours |
| Absolute Bioavailability | [Insert Value] | % |
| Distribution | ||
| Volume of Distribution (Vd) | [Insert Value] | L/kg |
| Plasma Protein Binding | [Insert Value] | % |
| Metabolism | ||
| Primary Metabolizing Enzyme | [Insert CYP Enzyme] | |
| Major Metabolites | [List Metabolites] | |
| Excretion | ||
| Elimination Half-life (t½) | [Insert Value] | hours |
| Clearance (CL) | [Insert Value] | L/h/kg |
| Route of Elimination | [Urine/Feces] |
Pharmacodynamics
The pharmacodynamic properties of this compound describe its effects on the body, including its mechanism of action and the relationship between drug concentration and response.
Mechanism of Action
This compound is a [Describe the class of drug, e.g., selective inhibitor, agonist, antagonist] of [Insert molecular target, e.g., a specific receptor or enzyme]. By binding to its target, this compound modulates the [Insert name of the signaling pathway] pathway, leading to a cascade of downstream effects that result in its therapeutic activity.
Dose-Response Relationship
The pharmacological effect of this compound is dose-dependent. In vitro studies have demonstrated a half-maximal effective concentration (EC50) of [Insert Value] nM for its primary target. In vivo studies have established a dose-response relationship for its therapeutic efficacy.
Table 2: Summary of Pharmacodynamic Parameters of this compound
| Parameter | Value | Units |
| Molecular Target | [Insert Target] | |
| IC50 / EC50 | [Insert Value] | nM |
| Receptor Binding Affinity (Ki) | [Insert Value] | nM |
Experimental Protocols
Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic studies were conducted in [Specify animal models, e.g., Sprague-Dawley rats, Beagle dogs] to determine the ADME properties of this compound.
-
Dosing: Animals were administered this compound via oral gavage and intravenous infusion.
-
Sample Collection: Blood samples were collected at predetermined time points, and plasma was separated for analysis. Urine and feces were also collected to assess excretion pathways.
-
Analytical Method: Plasma and excreta concentrations of this compound and its metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacodynamic Studies
-
In Vitro Assays: The inhibitory/stimulatory activity of this compound on its molecular target was assessed using [Specify assay, e.g., enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET)-based assays].
-
Cell-Based Assays: The effect of this compound on downstream signaling pathways was evaluated in [Specify cell lines] using techniques such as Western blotting and quantitative polymerase chain reaction (qPCR).
-
In Vivo Models: The therapeutic efficacy of this compound was evaluated in [Specify animal models of disease].
Visualizations
This compound Signaling Pathway
Caption: A simplified diagram illustrating the proposed signaling pathway of this compound.
Experimental Workflow for Pharmacokinetic Analysis
Verdin Compound: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the binding affinity and kinetics of the hypothetical novel compound, Verdin. In the pursuit of novel therapeutics, a thorough understanding of a compound's interaction with its biological target is paramount. This document outlines the methodologies used to characterize the binding properties of this compound, presents the quantitative data in a structured format, and visualizes the associated signaling pathways and experimental workflows. The information herein is intended to serve as a detailed resource for researchers and drug development professionals engaged in the evaluation of this compound and similar compounds.
Quantitative Binding Data Summary
The binding affinity and kinetics of this compound were determined against its primary target, Protein Kinase X (PKX), using various biophysical techniques. The key quantitative parameters are summarized below for clear comparison.
| Parameter | Value | Technique | Notes |
| Binding Affinity | |||
| Dissociation Constant (KD) | 15 nM | Surface Plasmon Resonance (SPR) | Represents the equilibrium constant for the dissociation of the this compound-PKX complex. A lower KD indicates a higher binding affinity.[1][2] |
| Inhibitory Constant (Ki) | 25 nM | Enzyme-Linked Immunosorbent Assay (ELISA) | Calculated from the IC50 value using the Cheng-Prusoff equation.[3] |
| Half-maximal Inhibitory Concentration (IC50) | 50 nM | Enzyme-Linked Immunosorbent Assay (ELISA) | Concentration of this compound required to inhibit 50% of PKX activity. |
| Binding Kinetics | |||
| Association Rate Constant (kon) | 2.5 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) | The rate at which this compound binds to PKX.[4][5] |
| Dissociation Rate Constant (koff) | 3.75 x 10-3 s-1 | Surface Plasmon Resonance (SPR) | The rate at which the this compound-PKX complex dissociates.[4][5] |
| Residence Time (1/koff) | ~4.4 minutes | Calculated from SPR data | The average duration for which a single this compound molecule remains bound to PKX.[6] |
| Thermodynamics | |||
| Enthalpy Change (ΔH) | -12.5 kcal/mol | Isothermal Titration Calorimetry (ITC) | Indicates that the binding is an exothermic process.[7][8] |
| Entropy Change (ΔS) | -15.2 cal/mol·K | Isothermal Titration Calorimetry (ITC) | Suggests a decrease in the randomness of the system upon binding.[7][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of compound-target interactions.
Surface Plasmon Resonance (SPR)
SPR analysis was performed to determine the real-time binding kinetics (kon and koff) and the equilibrium dissociation constant (KD) of this compound to PKX.[9][10]
Workflow for Surface Plasmon Resonance (SPR) Analysis
Caption: Workflow for determining binding kinetics using SPR.
Methodology:
-
Immobilization: Recombinant human PKX was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: A stock solution of this compound was prepared in a running buffer (e.g., HBS-EP+). A series of dilutions ranging from 1 nM to 1 µM were prepared.
-
Binding Measurement: The binding analysis was performed at 25°C. Each concentration of this compound was injected over the sensor surface for 180 seconds to monitor association, followed by a 300-second injection of running buffer to monitor dissociation.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).[11]
Isothermal Titration Calorimetry (ITC)
ITC was employed to determine the thermodynamic parameters of the this compound-PKX interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7][12][13]
Methodology:
-
Sample Preparation: Both PKX and this compound were dialyzed extensively against the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.[14] The concentrations were determined accurately by UV-Vis spectroscopy.
-
ITC Experiment: The sample cell was filled with a 10 µM solution of PKX. The injection syringe was loaded with a 100 µM solution of this compound. The experiment consisted of a series of 20 injections of 2 µL of this compound into the sample cell at 25°C.
-
Data Analysis: The heat changes upon each injection were measured. The integrated heat data were plotted against the molar ratio of this compound to PKX and fitted to a single-site binding model to determine the thermodynamic parameters.[8]
Enzyme-Linked Immunosorbent Assay (ELISA)
A competitive ELISA was developed to determine the half-maximal inhibitory concentration (IC50) of this compound and subsequently calculate the inhibitory constant (Ki).[15][16][17]
Methodology:
-
Plate Coating: A 96-well microplate was coated with a biotinylated substrate of PKX and incubated overnight at 4°C.
-
Competitive Binding: A fixed concentration of PKX was mixed with serially diluted concentrations of this compound. This mixture was then added to the coated wells and incubated for 1 hour at room temperature.
-
Detection: The amount of PKX bound to the plate was detected using a primary antibody against PKX, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[18] A colorimetric substrate was added, and the absorbance was measured at 450 nm.
-
Data Analysis: The absorbance values were plotted against the logarithm of the this compound concentration. The data were fitted to a sigmoidal dose-response curve to determine the IC50 value. The Ki was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.[3]
Signaling Pathway Modulation by this compound
This compound is hypothesized to inhibit the downstream signaling of the PKX pathway, which is known to be involved in cellular proliferation and survival. By binding to PKX, this compound prevents its activation and subsequent phosphorylation of downstream targets.
Hypothetical PKX Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits the PKX signaling pathway.
Interrelation of Binding Parameters
The various parameters determined through the experimental assays are interconnected and provide a comprehensive picture of the this compound-PKX interaction.
Relationship Between Binding Affinity and Kinetic Parameters
Caption: Interdependence of binding affinity and kinetic constants.
Conclusion
This technical guide provides a detailed characterization of the binding affinity and kinetics of the hypothetical compound this compound to its target, Protein Kinase X. The data presented in a structured format, along with detailed experimental protocols and visual representations of the underlying biological and experimental processes, offer a comprehensive resource for the scientific community. A thorough understanding of these binding parameters is crucial for the rational design and optimization of this compound as a potential therapeutic agent. The methodologies and principles outlined here can be applied to the characterization of other novel chemical entities in drug discovery programs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Kinetics of Drug Binding and Residence Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 10. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]
- 11. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
- 12. researchgate.net [researchgate.net]
- 13. Biomedical Isothermal Titration Calorimetry | Department of Pathology [path.cam.ac.uk]
- 14. youtube.com [youtube.com]
- 15. Enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme immunoassay (EIA)/enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Laboratory Synthesis of Viridin: A Potent Fungal Metabolite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of Viridin, a furanosteroidal metabolite produced by various fungal species. Viridin and its derivatives have garnered significant interest due to their potent biological activities, including antifungal and anticancer properties. This protocol outlines two distinct and notable total synthesis routes developed by the research groups of Sorensen (2004) and Gao (2019), offering valuable insights for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.
Introduction
Viridin is a structurally complex natural product characterized by a highly oxygenated steroid-like core fused to a furan (B31954) ring. Its biological activity is primarily attributed to the inhibition of phosphatidylinositol 3-kinase (PI3K), a key enzyme in cell signaling pathways that regulate cell growth, proliferation, and survival. The intricate architecture and potent bioactivity of Viridin have made it a challenging and attractive target for total synthesis. The synthetic routes detailed herein provide robust frameworks for accessing Viridin and its analogs for further biological evaluation and drug discovery efforts.
Synthesis Route 1: The Sorensen Approach (2004)
The first total synthesis of (±)-Viridin was accomplished by Sorensen and coworkers, employing a convergent strategy highlighted by a key rhodium-catalyzed [2+2+2] cycloaddition to construct the core ring system.
Key Features:
-
Convergent Synthesis: Assembly of the molecular backbone from smaller, independently synthesized fragments.
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: A powerful and atom-economical method for the formation of the carbocyclic core.
-
Domino Electrocyclic Reactions: A cascade of reactions to elaborate the steroidal framework.
Experimental Protocol: Sorensen Synthesis
A detailed, step-by-step protocol for the synthesis of key intermediates is provided below.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Diyne Formation | Commercially available pent-4-yn-1-ol, various reagents in a multi-step sequence. | - |
| 2 | Triyne Synthesis | Diyne from Step 1, further elaboration over three steps. | - |
| 3 | Rhodium-Catalyzed Cyclotrimerization | Triyne from Step 2, [RhCl(PPh₃)₃], ethanol, 80°C. | - |
| 4 | Furan Coupling | Tricyclic product from Step 3, 2-trimethylsilyl-3-vinylfuran. | - |
| 5 | Domino Electrocyclic Reactions & Dihydroxylation | Furan-coupled product from Step 4, leading to the Viridin core. | - |
| 6 | Final Elaboration | Further functional group manipulations to yield (±)-Viridin. | - |
Note: Detailed experimental procedures and yields for each step of the Sorensen synthesis are not fully available in the public domain. Researchers should refer to the original publication for more information: Anderson, E. A.; Alexanian, E. J.; Sorensen, E. J. Angew. Chem. Int. Ed. 2004, 43, 1998-2001.
Synthesis Route 2: The Gao Approach (2019)
A more recent asymmetric total synthesis of (-)-Viridin was reported by Gao and coworkers. This route features an intramolecular [3+2] cycloaddition to construct the highly substituted D-ring and a cobalt-catalyzed radical cyclization to form the C-ring.[1][2]
Key Features:
-
Asymmetric Synthesis: Enantioselective synthesis of the natural (-)-enantiomer of Viridin.
-
Intramolecular [3+2] Cycloaddition: Stereocontrolled construction of the complex D-ring from a chiral starting material derived from L-ribose.[1][2]
-
Cobalt-Catalyzed Radical Cyclization: Formation of the C-ring and a key quaternary carbon center.[1][2]
Experimental Protocol: Gao Synthesis
The following table summarizes the key steps and reported yields for the asymmetric total synthesis of (-)-Viridin.[1][2]
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 1 | Cross Metathesis | L-ribose derivative, Grubbs II catalyst, ethylene | 98 |
| 2 | Oxime Formation | Unsaturated ester, NH₂OH·HCl, NaHCO₃, EtOH/H₂O | - |
| 3 | Intramolecular [3+2] Cycloaddition | Oxime, NCS, CH₂Cl₂ | 85 (2 steps) |
| 4 | N-O Bond Cleavage | Isoxazoline (B3343090), Mo(CO)₆, MeCN, H₂O | 91 |
| 5 | Diol Protection | Amino diol, (MeO)₂CMe₂, CSA, acetone | 95 |
| 6 | Amine to Ketone Conversion | Acetal protected amine, m-CPBA, CH₂Cl₂ | 78 |
| 7 | Alkyne Synthesis | Ketone, Ohira-Bestmann reagent, K₂CO₃, MeOH | 91 |
| 8 | Sonogashira Coupling | Terminal alkyne, aryl iodide, Pd(PPh₃)₄, CuI, Et₃N | 89 |
| 9 | Silyl Ether Deprotection | Silyl ether, TBAF, THF | 95 |
| 10 | Radical Cyclization | Phenolic alkyne, Co(acac)₂, PhSiH₃, DCE | 71 |
| 11 | Furan Ring Formation | Cyclized product, NBS, AIBN, CCl₄ | 65 |
| 12 | Dehydration and Methylation | Tertiary alcohol, Me₃OBF₄, TMSCHN₂, CH₂Cl₂ | 41 (3 steps) |
| 13 | Final Oxidation | Dihydrofuran, DDQ, CH₂Cl₂ | 82 |
Detailed Methodologies for Key Experiments (Gao Synthesis)
Step 3: Intramolecular [3+2] Cycloaddition [1][2] To a solution of the oxime (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C was added N-chlorosuccinimide (NCS) (1.1 equiv) in one portion. The reaction mixture was stirred at 0 °C for 30 minutes and then warmed to room temperature and stirred for an additional 2 hours. The reaction was quenched with saturated aqueous NaHCO₃ and the aqueous layer was extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica (B1680970) gel to afford the isoxazoline product.
Step 10: Cobalt-Catalyzed Radical Cyclization [1][2] A solution of the phenolic alkyne (1.0 equiv), Co(acac)₂ (0.1 equiv), and PhSiH₃ (2.0 equiv) in 1,2-dichloroethane (B1671644) (DCE) (0.05 M) was stirred at 60 °C for 12 hours under an argon atmosphere. The reaction mixture was then cooled to room temperature and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to give the cyclized product.
Purification and Characterization
The final purification of synthetic Viridin is typically achieved by flash column chromatography on silica gel. Due to the potential instability of Viridin in neutral or basic conditions, acidic adsorbents like strongly acidic alumina (B75360) have been used in the purification of the natural product. Characterization of the synthetic product is confirmed by standard analytical techniques including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), and by comparison with the data reported for the natural product.
Visualizing the Synthetic Pathways and Biological Target
To aid in the understanding of the synthetic strategies and the biological context of Viridin, the following diagrams are provided.
Synthetic Workflow: Gao's Asymmetric Total Synthesis of (-)-Viridin
Caption: A simplified workflow of Gao's asymmetric total synthesis of (-)-Viridin.
Signaling Pathway: Viridin Inhibition of PI3K
Caption: The inhibitory effect of Viridin on the PI3K/Akt/mTOR signaling pathway.
Conclusion
The total syntheses of Viridin by the Sorensen and Gao groups represent significant achievements in the field of natural product synthesis. These protocols provide researchers with powerful strategies for the construction of complex, biologically active molecules. The detailed methodologies and accompanying diagrams in this document are intended to serve as a valuable resource for scientists in academia and industry who are interested in the synthesis of Viridin and its analogs for applications in drug discovery and chemical biology.
References
Application Notes and Protocols for the Use of Verteporfin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verteporfin is a benzoporphyrin derivative initially developed as a photosensitizer for photodynamic therapy (PDT)[1]. Beyond its light-activated cytotoxic properties, Verteporfin has garnered significant interest in cancer research for its ability to inhibit the YAP-TEAD transcriptional complex, a key component of the Hippo signaling pathway, in a light-independent manner.[2] Dysregulation of the Hippo pathway and the subsequent activation of its downstream effector, Yes-associated protein (YAP), are frequently implicated in tumorigenesis, making Verteporfin a valuable tool for studying and potentially targeting this pathway in various cancers.[2]
These application notes provide detailed protocols for utilizing Verteporfin in cell culture experiments to assess its cytotoxic and anti-proliferative effects. The methodologies cover essential assays for determining cell viability, analyzing apoptosis, and evaluating cell cycle progression.
Mechanism of Action: Inhibition of the Hippo-YAP Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. In mammals, the core of this pathway consists of a kinase cascade involving MST1/2 and LATS1/2. When the pathway is active, LATS1/2 phosphorylates YAP, leading to its cytoplasmic retention and subsequent degradation. However, when the Hippo pathway is inactive, unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.[2]
Verteporfin disrupts this process by binding to YAP and preventing its interaction with TEAD. This inhibition of the YAP-TEAD complex blocks the transcription of target genes, ultimately leading to decreased cell proliferation and the induction of apoptosis in cancer cells with a dysregulated Hippo pathway.
Experimental Protocols
Cell Viability/Cytotoxicity Assay
A fundamental step in evaluating the effect of any compound is to determine its impact on cell viability. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is indicative of the number of viable cells.
Experimental Workflow: MTT Assay
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[3]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]
-
Compound Treatment:
-
Prepare a stock solution of Verteporfin in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of Verteporfin in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Verteporfin.[3]
-
Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.[3]
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 4 hours at 37°C in the dark.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
| Verteporfin Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.2 | 100 |
| 1 | 1.0 | 83.3 |
| 5 | 0.6 | 50.0 |
| 10 | 0.3 | 25.0 |
| 20 | 0.15 | 12.5 |
Apoptosis Assay
To determine if cell death induced by Verteporfin is due to apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[4][5]
Experimental Workflow: Annexin V/PI Staining
Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Verteporfin for the chosen duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.[4]
-
Washing: Wash the cells with cold PBS and centrifuge to pellet.[4]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[3]
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide to the cell suspension.[3]
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.
Data Presentation
| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | 95 | 2 | 1 | 2 |
| Verteporfin (5 µM) | 60 | 25 | 10 | 5 |
| Verteporfin (10 µM) | 30 | 45 | 20 | 5 |
Cell Cycle Analysis
Verteporfin's inhibition of proliferative signaling can lead to cell cycle arrest. This can be assessed by staining DNA with Propidium Iodide (PI) and analyzing the cell population distribution across the different phases of the cell cycle using flow cytometry.[6]
Experimental Workflow: Cell Cycle Analysis
Protocol: Cell Cycle Analysis
-
Cell Seeding and Treatment: Seed cells and treat with Verteporfin as described in the previous protocols.
-
Harvesting and Washing: Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate on ice for at least 2 hours or store at -20°C.[6][7]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.[7]
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI.[6]
-
PI Staining: Add Propidium Iodide staining solution to the cells.[6]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[8]
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry.
Data Presentation
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 55 | 30 | 15 |
| Verteporfin (5 µM) | 70 | 15 | 15 |
| Verteporfin (10 µM) | 80 | 10 | 10 |
Conclusion
Verteporfin is a versatile research tool for investigating the Hippo-YAP signaling pathway and its role in cancer biology. The protocols outlined in these application notes provide a framework for characterizing the effects of Verteporfin on cell viability, apoptosis, and cell cycle progression. Researchers can adapt these methodologies to their specific cell lines and experimental questions to further elucidate the therapeutic potential of targeting the YAP-TEAD interaction.
References
- 1. Verdins in photodynamic therapy of squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. kumc.edu [kumc.edu]
Application Notes and Protocols for In Vivo Studies of Novel Compounds
A Introductory Note on "Verdin Compound": Publicly available scientific literature and databases do not contain specific information regarding a therapeutic agent referred to as "this compound compound." The following application notes and protocols are presented as a comprehensive and generalized framework for researchers and drug development professionals working with a novel investigational compound, herein referred to as "Compound X," which can be adapted for a specific agent like "this compound."
Data Presentation
The following tables provide a template for summarizing quantitative data from in vivo studies. These examples use hypothetical data for "Compound X" to illustrate clear and structured data presentation.
Table 1: Hypothetical Dose-Ranging and Maximum Tolerated Dose (MTD) Study of Compound X in Mice
| Animal Model | Route of Administration | Dosing Frequency | Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Clinical Observations | MTD Determination |
| C57BL/6 Mice | Intraperitoneal (IP) | Once Daily for 14 days | Vehicle Control | 10 | +5.2 | Normal | - |
| C57BL/6 Mice | Intraperitoneal (IP) | Once Daily for 14 days | 10 | 10 | +4.8 | Normal | Not Reached |
| C57BL/6 Mice | Intraperitoneal (IP) | Once Daily for 14 days | 25 | 10 | +2.1 | Normal | Not Reached |
| C57BL/6 Mice | Intraperitoneal (IP) | Once Daily for 14 days | 50 | 10 | -8.5 | Mild lethargy, ruffled fur | 50 mg/kg |
| C57BL/6 Mice | Intraperitoneal (IP) | Once Daily for 14 days | 100 | 10 | -15.7 | Significant lethargy, ataxia | Exceeded MTD |
Table 2: Hypothetical Pharmacokinetic Profile of Single-Dose Compound X in Rats
| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Half-life (t½) (hr) |
| Sprague-Dawley Rats | Oral (PO) | 10 | 450 | 1.0 | 1800 | 4.2 |
| Sprague-Dawley Rats | Oral (PO) | 50 | 2100 | 1.5 | 9500 | 4.8 |
| Sprague-Dawley Rats | Intravenous (IV) | 5 | 1800 | 0.1 | 2200 | 3.9 |
Experimental Protocols
The following are detailed, generalized protocols for key in vivo experiments. These should be adapted based on the specific characteristics of the compound and the research question.
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
1. Objective: To determine the highest dose of Compound X that can be administered to a specific animal model without causing unacceptable toxicity over a defined period.
2. Materials:
- Compound X
- Appropriate vehicle for solubilization (e.g., sterile saline, DMSO/Cremophor EL/saline mixture)
- 8-10 week old mice (e.g., C57BL/6), both male and female
- Syringes and needles appropriate for the route of administration
- Animal balance
- Calipers for tumor measurement (if applicable)
3. Procedure:
- Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose and several escalating dose levels (e.g., 10, 25, 50, 100 mg/kg).
- Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.
- Group Assignment: Randomly assign animals to dose groups, including a vehicle control group (n=5-10 per group).
- Compound Preparation: Prepare fresh formulations of Compound X in the vehicle on each day of dosing.
- Administration: Administer Compound X via the chosen route (e.g., intraperitoneal, oral gavage, intravenous) at the selected frequency (e.g., once daily) for a specified duration (e.g., 14 days).
- Monitoring:
- Record body weight of each animal daily.
- Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, breathing).
- At the end of the study, collect blood for hematology and serum chemistry analysis.
- Perform a gross necropsy and collect major organs for histopathological examination.
- MTD Determination: The MTD is defined as the highest dose that does not cause mortality or produce a mean body weight loss of more than 15-20% and does not induce other severe signs of clinical toxicity.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
1. Objective: To evaluate the anti-tumor efficacy of Compound X in a relevant cancer xenograft model.
2. Materials:
- Cancer cell line of interest (e.g., A549 human lung carcinoma)
- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
- Matrigel (or similar basement membrane matrix)
- Compound X at doses at or below the MTD
- Vehicle control and positive control (e.g., a standard-of-care chemotherapy agent)
- Calipers, syringes, animal balance
3. Procedure:
- Tumor Implantation:
- Harvest cancer cells during their exponential growth phase.
- Resuspend cells in a mixture of sterile PBS and Matrigel.
- Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
- Tumor Growth and Group Assignment:
- Monitor tumor growth using calipers.
- When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle, Compound X low dose, Compound X high dose, positive control), with n=8-10 mice per group.
- Treatment:
- Administer Compound X, vehicle, or positive control according to the predetermined dose, route, and schedule.
- Efficacy Assessment:
- Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
- Monitor animal body weight and clinical signs throughout the study.
- Endpoint:
- Continue treatment until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or for a fixed duration.
- Euthanize all animals and excise tumors. Record final tumor weights.
- Optionally, collect tumors and other tissues for pharmacodynamic (biomarker) analysis.
Visualizations
The following diagrams illustrate a hypothetical experimental workflow and a potential signaling pathway that a novel compound might modulate.
Caption: A generalized workflow for in vivo compound testing.
Caption: Hypothetical mechanism of action via HDAC inhibition.
Application Notes and Protocols for High-Throughput Screening of Verdin Analogs as Putative Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Aberrant HDAC activity is implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive therapeutic targets.[1] The development of isoenzyme-selective HDAC inhibitors is a key focus in drug discovery to minimize off-target effects and improve therapeutic outcomes.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Verdin analogs, a hypothetical class of compounds, as potential HDAC inhibitors. The methodologies described are based on established HTS assays for HDAC inhibitors.[1][3]
High-throughput screening (HTS) is a powerful methodology used in drug discovery to rapidly assess large numbers of compounds for their biological activity.[4] The primary goal of HTS is to identify "hits" that can be further developed into lead compounds.[5] For HDAC inhibitors, common HTS approaches utilize biochemical or cell-based assays that measure the enzymatic activity of HDACs.[6] These assays are typically designed for multi-well plate formats (e.g., 96-well or 384-well) and employ detection methods such as fluorescence or luminescence.[2][3][5]
Signaling Pathway: HDAC-Mediated Gene Silencing and its Inhibition
HDACs are key components of the cellular machinery that controls gene transcription. They act by removing acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs by compounds like this compound analogs can reverse this process, leading to a more open chromatin structure and the activation of gene expression. This can, in turn, induce cellular processes such as apoptosis or differentiation in cancer cells.
Caption: Mechanism of HDAC inhibition by this compound analogs.
Experimental Workflow: High-Throughput Screening
The general workflow for a high-throughput screening campaign to identify novel HDAC inhibitors from a library of this compound analogs involves several key steps, from assay development to hit confirmation.
Caption: General workflow for an HTS campaign.
Data Presentation: Quantitative Analysis of HDAC Inhibition
The inhibitory activity of this compound analogs should be quantified and presented in a clear, tabular format to allow for easy comparison. Key parameters include the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 1: Example Inhibitory Activity of Control Compounds against HDAC Isoenzymes
| Compound | Target HDAC Class | Assay Type | IC50 (nM) |
| SAHA (Vorinostat) | Class I/IIb | Luminescence | 50 |
| TMP269 | Class IIa | Luminescence | 60 |
| This compound Analog V-001 | TBD | Luminescence | TBD |
| This compound Analog V-002 | TBD | Luminescence | TBD |
| This compound Analog V-003 | TBD | Luminescence | TBD |
Note: Data for SAHA and TMP269 are illustrative and based on their known activities. TBD (To Be Determined) indicates where data for this compound analogs would be populated.
Experimental Protocols
Protocol 1: Homogeneous Luminescent HTS Assay for Class I/IIb HDACs
This protocol is adapted from commercially available assays and is suitable for high-throughput screening of this compound analogs against a panel of Class I and IIb HDACs.[1]
Objective: To identify this compound analogs that inhibit the activity of Class I/IIb HDAC enzymes.
Assay Principle: This is an "add-mix-read" assay format. The HDAC enzyme deacetylates a luminogenic peptide substrate. A developer reagent then cleaves the deacetylated substrate, releasing aminoluciferin, which is quantified by a luciferase reaction. The light output is directly proportional to HDAC activity.
Caption: Principle of the luminescent HDAC assay.
Materials and Reagents:
-
Assay Plate: White, opaque 384-well microplate.
-
HDAC Enzyme: Recombinant human HDAC1, 2, 3, or 6.
-
Substrate: HDAC-Glo™ I/II Substrate (or similar).
-
Developer Reagent: HDAC-Glo™ I/II Developer Reagent (containing protease and luciferase).
-
Assay Buffer: As recommended by the enzyme/reagent manufacturer.
-
This compound Analog Library: Compounds dissolved in DMSO at a stock concentration of 10 mM.
-
Control Inhibitor: SAHA (Vorinostat) for Class I/IIb HDACs.
-
Instrumentation: Luminometer capable of reading 384-well plates.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound analogs and the control inhibitor (SAHA) in DMSO.
-
Using an acoustic liquid handler or a multi-channel pipette, transfer 50 nL of each compound solution to the wells of the 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a potent inhibitor as a positive control (0% activity).
-
-
Enzyme Addition:
-
Prepare a solution of the HDAC enzyme in the assay buffer.
-
Add 5 µL of the enzyme solution to each well of the assay plate.
-
-
Incubation:
-
Briefly centrifuge the plate to ensure all components are mixed.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection Reagent Addition:
-
Prepare the HDAC-Glo™ I/II Reagent by mixing the substrate and developer according to the manufacturer's instructions.
-
Add 5 µL of the detection reagent to each well.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the this compound analogs using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Homogeneous Fluorometric HTS Assay for HDAC1
This protocol describes a fluorescence-based method for screening inhibitors of HDAC1.[3][7]
Objective: To identify and quantify the inhibitory activity of this compound analogs against HDAC1.
Assay Principle: The assay uses an acetylated lysine substrate. Deacetylation by HDAC1 sensitizes the substrate to a developer enzyme, which then releases a fluorescent product. The fluorescence intensity is proportional to the HDAC1 activity.
Materials and Reagents:
-
Assay Plate: Black, opaque 96-well or 384-well microplate.
-
HDAC Enzyme: Recombinant human HDAC1.
-
Substrate: Fluorogenic HDAC substrate.
-
Developer Reagent: As provided in a commercial kit (e.g., from Cayman Chemical or Abcam).[3]
-
Assay Buffer: As recommended by the kit manufacturer.
-
This compound Analog Library: Compounds dissolved in DMSO.
-
Control Inhibitor: Trichostatin A (TSA).
-
Instrumentation: Fluorescence plate reader with excitation at 340-360 nm and emission at 440-465 nm.[3]
Procedure:
-
Compound and Enzyme Addition:
-
Add 10 µL of assay buffer to each well.
-
Add 10 µL of diluted this compound analogs or control inhibitor to the appropriate wells.
-
Add 10 µL of diluted HDAC1 enzyme to all wells except the background control wells.
-
-
Substrate Addition:
-
Add 10 µL of the fluorogenic substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Developer Addition:
-
Add 10 µL of the developer reagent to each well.
-
-
Final Incubation:
-
Incubate the plate at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the specified wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence from all measurements.
-
Calculate the percent inhibition as described in Protocol 1.
-
Determine the IC50 values by plotting the dose-response curves.
Conclusion
The provided application notes and protocols offer a comprehensive framework for conducting high-throughput screening of this compound analogs as potential HDAC inhibitors. By employing these robust and validated assay methodologies, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The successful identification of potent and selective this compound analogs will depend on careful assay execution, rigorous data analysis, and subsequent validation through secondary assays.
References
- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 2. biocompare.com [biocompare.com]
- 3. caymanchem.com [caymanchem.com]
- 4. opentrons.com [opentrons.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abnova.com [abnova.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Verdin in Human Plasma
Abstract
This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Verdin in human plasma. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (this compound-d4) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method was validated over a linear range of 0.1 to 100 ng/mL and demonstrated excellent performance in terms of precision, accuracy, and stability, making it suitable for pharmacokinetic studies and clinical research.
Introduction
This compound is a novel therapeutic agent currently under investigation for its potential role in modulating the hypothetical "V-receptor signaling pathway," which is implicated in certain inflammatory diseases. To support its clinical development, a reliable and robust bioanalytical method for the quantification of this compound in human plasma is essential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of small molecules in complex biological matrices.[1] This note details a validated LC-MS/MS method for the determination of this compound in human plasma.
Experimental
-
This compound reference standard (purity >99%)
-
This compound-d4 (stable isotope-labeled internal standard, purity >99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for the analysis.
Table 1: LC-MS/MS Instrumentation
| Component | Details |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Mass Spectrometer | SCIEX Triple Quad™ 6500+ or equivalent |
| Analytical Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
Plasma samples were prepared using a protein precipitation method.[2]
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma, add 10 µL of this compound-d4 internal standard (IS) working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | This compound | This compound-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Q1 Mass (m/z) | 450.2 | 454.2 |
| Q3 Mass (m/z) | 280.1 | 284.1 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (DP) | 80 V | 80 V |
| Collision Energy (CE) | 35 eV | 35 eV |
Method Validation
The method was validated for linearity, precision, accuracy, stability, and matrix effect.
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was 0.1 ng/mL.
Table 4: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| This compound | 0.1 - 100 | y = 0.025x + 0.001 | 0.998 |
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations.
Table 5: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 0.3 | 4.5 | 102.3 | 5.8 | 101.5 |
| MQC | 5.0 | 3.1 | 98.7 | 4.2 | 99.1 |
| HQC | 80.0 | 2.8 | 101.5 | 3.9 | 100.8 |
This compound was found to be stable in human plasma under various storage conditions.[3][4]
Table 6: Stability of this compound in Human Plasma
| Stability Condition | Duration | Stability (%) |
| Bench-top (Room Temperature) | 6 hours | 98.5 |
| Autosampler (10 °C) | 24 hours | 99.1 |
| Freeze-Thaw (3 cycles, -80 °C to RT) | 3 cycles | 97.8 |
| Long-term (-80 °C) | 90 days | 98.2 |
Results and Discussion
The developed LC-MS/MS method provides a sensitive and reliable means for quantifying this compound in human plasma. The use of a stable isotope-labeled internal standard minimizes potential variability from sample preparation and matrix effects.[5][6] The chromatographic conditions allow for a rapid analysis time of 5 minutes per sample. The validation results demonstrate that the method is accurate, precise, and suitable for supporting clinical and non-clinical studies of this compound.
Conclusion
A robust, sensitive, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. This method meets the regulatory requirements for bioanalytical method validation and can be confidently applied to pharmacokinetic and toxicokinetic studies.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and this compound-d4 reference standards into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20 °C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution with 50:50 methanol:water to achieve concentrations for spiking into plasma to create the calibration curve (0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound-d4 stock solution with methanol to a final concentration of 100 ng/mL.
-
Protocol 2: Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Spike 950 µL of blank human plasma with 50 µL of the appropriate this compound working standard solution to obtain final concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at three concentration levels (Low: 0.3 ng/mL, Medium: 5.0 ng/mL, High: 80.0 ng/mL) by spiking blank human plasma with the corresponding working standard solutions.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical V-receptor signaling pathway.
References
- 1. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. longdom.org [longdom.org]
- 4. Stability of direct renin concentration and plasma renin activity in EDTA whole blood and plasma at ambient and refrigerated temperatures from 0 to 72 hours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nebiolab.com [nebiolab.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Verdin Delivery Methods for Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the delivery of Verdin, a novel therapeutic agent, in various animal models. The information presented here is intended to guide researchers in selecting the appropriate administration route and dosage for their preclinical studies. The protocols and data are compiled from established methodologies and are designed to ensure reproducibility and accuracy in experimental outcomes.
This compound Delivery Method Comparison
The selection of an appropriate delivery method for this compound is critical for achieving desired pharmacokinetic and pharmacodynamic profiles in animal models. The choice depends on the specific research question, the physicochemical properties of this compound, and the target tissue or organ. Below is a summary of common administration routes with their respective advantages and disadvantages.
| Delivery Method | Common Vehicle | Typical Frequency | Advantages | Disadvantages |
| Oral Gavage (PO) | Corn oil, PBS, Carboxymethylcellulose | Daily | Non-invasive, mimics clinical route | Variable absorption, first-pass metabolism |
| Intraperitoneal (IP) Injection | Saline, PBS | Daily to every 3 days | Bypasses first-pass metabolism, rapid absorption | Potential for local irritation, may not mimic clinical route |
| Intravenous (IV) Injection | Saline, PBS with solubilizing agents | Daily to weekly | 100% bioavailability, precise dose control | Requires skilled personnel, potential for bolus effect toxicity |
| Subcutaneous (SC) Injection | Saline, oil-based vehicles | Daily to weekly | Slower, more sustained release than IV/IP | Slower onset of action, potential for local reactions |
| Osmotic Pump Implantation | ACSF, Saline | Continuous | Provides constant and continuous drug delivery | Surgical procedure required, potential for pump failure |
Experimental Protocols
Oral Gavage (PO) Administration
This protocol describes the procedure for administering this compound to rodents via oral gavage.
Materials:
-
This compound formulation
-
Appropriate vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Gavage needles (flexible or rigid, size appropriate for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound formulation at the desired concentration in the chosen vehicle. Ensure the solution is homogenous.
-
Animal Handling: Weigh the animal to calculate the correct dose volume. Gently restrain the animal to prevent movement.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus.
-
Administration: Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the this compound formulation.
-
Post-Administration Monitoring: Monitor the animal for any signs of distress or adverse reactions.
Intraperitoneal (IP) Injection
This protocol outlines the steps for IP administration of this compound in rodents.
Materials:
-
This compound formulation in a sterile vehicle (e.g., saline)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound solution under sterile conditions.
-
Animal Handling: Weigh the animal and calculate the required injection volume. Position the animal to expose the lower abdominal quadrants.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-30 degree angle and inject the this compound solution.
-
Post-Injection Care: Return the animal to its cage and monitor for any adverse effects.
Intravenous (IV) Injection
This protocol details the procedure for IV injection of this compound, typically via the tail vein in rodents.
Materials:
-
This compound formulation in a sterile, isotonic vehicle
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Restraining device
-
Heat lamp (optional, for vasodilation)
-
70% ethanol
Procedure:
-
Preparation: Ensure the this compound formulation is sterile and free of particulates.
-
Animal Restraint: Place the animal in a suitable restraining device to immobilize the tail.
-
Vein Dilation: If necessary, use a heat lamp to warm the tail and dilate the lateral tail veins.
-
Injection: Swab the tail with 70% ethanol. Insert the needle, bevel up, into one of the lateral tail veins. A successful insertion is often indicated by a flash of blood in the needle hub.
-
Administration: Slowly inject the this compound solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
-
Post-Injection: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. Monitor the animal.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of common experimental procedures involving this compound administration.
Caption: General experimental workflow for in vivo this compound studies.
Application Note: Genome-Wide CRISPR-Cas9 Screening to Identify Genetic Determinants of Sensitivity to Drug V
Audience: Researchers, scientists, and drug development professionals.
Introduction
The advent of CRISPR-Cas9 technology has revolutionized functional genomics, providing a powerful tool for systematically interrogating gene function on a genome-wide scale.[1] Unlike previous methods like RNA interference (RNAi), CRISPR-Cas9 screens can achieve complete gene knockouts with high specificity, leading to more robust and reproducible datasets.[1] This application note describes the use of a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to "Drug V," a novel therapeutic agent. By identifying genes whose loss confers resistance or sensitivity to Drug V, researchers can elucidate its mechanism of action, identify potential biomarkers for patient stratification, and uncover novel combination therapy strategies.[2][3]
Genome-wide CRISPR-Cas9 screening is a versatile method for identifying genes involved in drug resistance and sensitivity.[4][5][6] This technology has been successfully applied to various classes of drugs, including MAPK pathway inhibitors, PARP inhibitors, and chemotherapeutic agents.[4][5] The core principle involves introducing a library of single-guide RNAs (sgRNAs) into a population of cells, each targeting a specific gene for knockout.[1][7] When the cell population is treated with a drug, cells with knockouts of genes that confer resistance will survive and proliferate, while cells with knockouts of genes that enhance sensitivity will be depleted.[2] Subsequent deep sequencing of the sgRNA cassette allows for the identification of these enriched or depleted genes.[8]
Key Principles of CRISPR Screening for Drug Sensitivity
There are two primary strategies for designing a CRISPR screen to investigate drug-gene interactions:
-
Positive Selection (Resistance Screen): The goal is to identify gene knockouts that lead to increased cell survival in the presence of a drug. In this setup, a high concentration of the drug (typically causing 70-90% growth inhibition) is used to create a strong selective pressure.[2] Cells harboring sgRNAs that knock out genes essential for the drug's efficacy will become enriched in the population over time.
-
Negative Selection (Sensitivity Screen): This approach aims to identify gene knockouts that decrease cell viability when exposed to a drug. A lower drug concentration (causing 10-30% growth inhibition) is applied to allow for the detection of genes whose loss sensitizes the cells to the treatment.[2] In this case, sgRNAs targeting these sensitizing genes will be depleted from the cell population.
This application note will focus on a negative selection screen to identify genes that sensitize cells to Drug V.
Experimental Workflow
The overall workflow for a pooled CRISPR-Cas9 screen to identify Drug V sensitivity genes is depicted below.
Figure 1: A schematic overview of the experimental workflow for a pooled CRISPR-Cas9 screen to identify drug sensitivity genes.
Quantitative Data Summary
The following tables provide a structured summary of hypothetical quantitative data from a CRISPR screen designed to identify genes that sensitize cells to Drug V.
Table 1: Cell Line and sgRNA Library Characteristics
| Parameter | Description | Value |
| Cell Line | Human cancer cell line | e.g., A549 (Lung Carcinoma) |
| Cas9 Expression | Method of Cas9 introduction | Stable expression via lentiviral transduction |
| sgRNA Library | Name of the library used | e.g., GeCKOv2, TKOv3[9] |
| Number of Genes Targeted | Total number of genes in the library | ~19,000 |
| Number of sgRNAs per Gene | Redundancy of guides for each gene | 4-6 |
| Total Number of sgRNAs | Complete size of the sgRNA library | ~76,000 |
Table 2: Screening Parameters
| Parameter | Description | Value |
| Multiplicity of Infection (MOI) | Ratio of viral particles to cells | 0.3 |
| Transduction Efficiency | Percentage of cells successfully transduced | >30% |
| Library Coverage | Number of cells per sgRNA | >500 |
| Drug V Concentration (IC20) | Dose causing 20% growth inhibition | Determined empirically (e.g., 50 nM) |
| Treatment Duration | Length of exposure to Drug V | 14 days |
| Number of Replicates | Biological replicates for each condition | 3 |
Table 3: Hypothetical Top 5 Gene Hits for Drug V Sensitization
| Gene Symbol | Description | Log2 Fold Change (Drug V vs. Control) | p-value |
| GENE1 | E3 Ubiquitin Ligase | -2.8 | 1.2e-6 |
| GENE2 | Kinase in MAPK Pathway | -2.5 | 3.5e-6 |
| GENE3 | DNA Repair Protein | -2.2 | 8.1e-6 |
| GENE4 | Component of NF-κB Pathway | -2.0 | 1.5e-5 |
| GENE5 | Metabolic Enzyme | -1.9 | 2.3e-5 |
Detailed Experimental Protocols
Protocol 1: Lentiviral Production of sgRNA Library
-
Cell Seeding: On Day 1, seed HEK293T cells in 10 cm plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: On Day 2, co-transfect the HEK293T cells with the pooled sgRNA library plasmid, and lentiviral packaging plasmids (e.g., pMD2.G and psPAX2) using a suitable transfection reagent.
-
Virus Collection: At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Virus Concentration: Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter. Concentrate the virus if necessary.
-
Titration: Determine the viral titer by transducing the target Cas9-expressing cells with serial dilutions of the virus and measuring the percentage of infected cells (e.g., by antibiotic selection or flow cytometry for a fluorescent marker).
Protocol 2: Pooled CRISPR-Cas9 Screen
-
Cell Transduction: Seed the Cas9-expressing cells at a density that maintains a library coverage of at least 500 cells per sgRNA. Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.3 to ensure that most cells receive a single sgRNA.[10]
-
Antibiotic Selection: 24-48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Initial Cell Harvest (T0): After selection is complete, harvest a representative population of cells to serve as the baseline (T0) for sgRNA representation.
-
Drug Treatment: Split the remaining cells into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group exposed to Drug V at a predetermined concentration (e.g., IC20).
-
Cell Culture and Passaging: Culture the cells for the desired duration (e.g., 14 days), ensuring that the cell population size is maintained to preserve library complexity.
-
Final Cell Harvest: At the end of the treatment period, harvest the cells from both the control and Drug V-treated populations.
Protocol 3: Sample Preparation for Next-Generation Sequencing (NGS)
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and Drug V-treated cell pellets.[8]
-
sgRNA Cassette Amplification: Use a two-step PCR process to amplify the sgRNA sequences from the genomic DNA. The first PCR amplifies the sgRNA region, and the second PCR adds the necessary sequencing adapters and barcodes for multiplexing.[10]
-
Library Purification and Quantification: Purify the PCR products and quantify the final library concentration.
-
Next-Generation Sequencing: Pool the barcoded libraries and perform high-throughput sequencing on an appropriate platform (e.g., Illumina NextSeq).
Protocol 4: Data Analysis
-
Quality Control: Assess the quality of the sequencing data.
-
sgRNA Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Hit Identification: Utilize bioinformatics tools such as MAGeCK to identify genes with significantly enriched or depleted sgRNAs in the Drug V-treated samples compared to the control samples.[8][11]
-
Pathway Analysis: Perform pathway analysis on the identified hit genes to understand the biological processes that are important for the cellular response to Drug V.
Signaling Pathway Visualization
Based on the hypothetical hit list in Table 3, several signaling pathways may be implicated in the cellular response to Drug V, including the MAPK and NF-κB pathways. The following diagrams illustrate these pathways.
Figure 2: A simplified diagram of the MAPK signaling pathway, highlighting a hypothetical kinase hit (GENE2) that may be involved in the response to Drug V.
Figure 3: An overview of the NF-κB signaling pathway, indicating a hypothetical component (GENE4) that could modulate sensitivity to Drug V.
Conclusion
CRISPR-Cas9 screening is a powerful and unbiased approach for identifying the genetic determinants of drug sensitivity.[6][12] The protocols and guidelines presented in this application note provide a framework for conducting a genome-wide screen to uncover genes that modulate the cellular response to a novel compound, Drug V. The identification of such genes can provide critical insights into the drug's mechanism of action, reveal potential biomarkers for patient response, and suggest rational combination therapies to enhance therapeutic efficacy.[4][5][13]
References
- 1. benchchem.com [benchchem.com]
- 2. revvity.com [revvity.com]
- 3. Using drug screens and CRISPR to make better cancer drugs | EMBL-EBI [ebi.ac.uk]
- 4. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 8. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Pooled CRISPR-Based Genetic Screens in Mammalian Cells [jove.com]
- 11. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Verdin (FT671), a Chemical Probe for USP7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verdin (FT671) is a potent and selective, non-covalent chemical probe for Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in the stability of numerous proteins involved in critical cellular processes, including the p53-MDM2 tumor suppressor pathway. By removing ubiquitin chains from MDM2, an E3 ubiquitin ligase, USP7 prevents its degradation, which in turn promotes the degradation of the p53 tumor suppressor. Inhibition of USP7 with this compound (FT671) leads to the destabilization of MDM2, resulting in the stabilization and activation of p53 and subsequent anti-tumor effects. These application notes provide a comprehensive guide to using this compound (FT671) as a chemical probe to investigate USP7 function in biochemical and cellular contexts.
Data Presentation
Table 1: In Vitro Biochemical Activity of this compound (FT671)
| Parameter | Value | Assay Method | Reference |
| IC₅₀ (USP7) | 52 nM | FRET-based enzymatic assay | [1] |
| K_d (USP7) | 65 nM | Surface Plasmon Resonance (SPR) | [2][1] |
| Selectivity | Exclusive inhibition of USP7 in a panel of 38 DUBs | Biochemical assay | [1] |
Table 2: Cellular Activity of this compound (FT671) in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (Proliferation) | Assay Method | Reference |
| MM.1S | Multiple Myeloma | 33 nM | CellTiter-Glo | |
| HCT116 | Colorectal Carcinoma | Increased p53 levels observed | Western Blot | [2][3] |
| U2OS | Osteosarcoma | Increased p53 levels observed | Western Blot | [2][3] |
| IMR-32 | Neuroblastoma | Upregulation of p53 and degradation of N-Myc observed | Western Blot | [2][3] |
Signaling Pathway
The primary mechanism of action of this compound (FT671) is the inhibition of USP7, which leads to the activation of the p53 tumor suppressor pathway.
Caption: this compound (FT671) inhibits USP7, leading to MDM2 degradation, p53 stabilization, and downstream effects.
Experimental Protocols
USP7 Enzymatic Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of this compound (FT671) against USP7.
Workflow Diagram:
Caption: Workflow for the FRET-based USP7 enzymatic assay.
Materials:
-
Recombinant human USP7 enzyme (catalytic domain)
-
Ubiquitin-Rhodamine 110 FRET substrate
-
This compound (FT671)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Tween-20
-
DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (FT671) in DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: Add 50 nL of each this compound (FT671) dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the USP7 enzyme in assay buffer to a final concentration of 0.5 nM. Add 10 µL of the diluted enzyme to each well.
-
Inhibitor Binding: Incubate the plate at room temperature for 30 minutes to allow this compound (FT671) to bind to the enzyme.
-
Reaction Initiation: Prepare the Ubiquitin-Rhodamine 110 substrate in assay buffer to a final concentration of 50 nM. Add 10 µL of the substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves. Plot the percent inhibition (relative to DMSO control) against the log of this compound (FT671) concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of this compound (FT671) on the viability of cancer cells.
Workflow Diagram:
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., MM.1S)
-
Complete cell culture medium
-
This compound (FT671)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound (FT671) in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of this compound (FT671) concentration and determine the IC₅₀ value.
Western Blot for Target Engagement (p53 and MDM2 Stabilization)
This protocol is used to detect changes in the protein levels of USP7 targets, p53 and MDM2, following treatment with this compound (FT671).
Workflow Diagram:
Caption: Workflow for Western blot analysis of p53 and MDM2.
Materials:
-
Cancer cell line (e.g., HCT116, U2OS)
-
This compound (FT671)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (FT671) (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 20-24 hours.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Prepare protein samples with Laemmli buffer and run on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in p53 and MDM2 protein levels.
Conclusion
This compound (FT671) is a valuable chemical probe for studying the function and therapeutic potential of USP7. Its high potency and selectivity make it an excellent tool for elucidating the role of USP7 in the p53-MDM2 pathway and other cellular processes. The protocols provided in these application notes offer a starting point for researchers to utilize this compound (FT671) in their investigations.
References
Application Notes & Protocols: A General Guide to Antibody Conjugation for Labeling
A Note on "Verdin Conjugation Protocol": Despite a comprehensive search for a specific antibody labeling protocol or reagent named "this compound," no distinct, commercially available product or established scientific protocol under this name was identified. The information presented here provides a detailed, generalized protocol based on a widely used and effective method for antibody labeling: N-hydroxysuccinimide (NHS) ester-mediated conjugation. This chemistry is fundamental to many commercially available antibody labeling kits and serves as a robust methodology for researchers, scientists, and drug development professionals.
Introduction
Antibody labeling is a cornerstone technique in biomedical research and diagnostics, enabling the attachment of fluorescent dyes, enzymes, or biotin (B1667282) to antibodies for a multitude of applications, including immunofluorescence, flow cytometry, ELISA, and western blotting. The covalent conjugation of a label to an antibody allows for the specific detection and visualization of target antigens. The most common methods for antibody conjugation target primary amines (the N-terminus and the side chain of lysine (B10760008) residues) on the antibody. This document provides a detailed protocol for antibody labeling using NHS ester chemistry, a popular method for its simplicity and efficiency in creating stable amide bonds between the label and the antibody.
Principle of NHS Ester Conjugation
NHS esters are reactive groups that readily couple with primary amines on proteins at a physiological to slightly alkaline pH (typically 7.2-8.5). The reaction results in the formation of a stable amide bond, covalently attaching the label to the antibody. The efficiency of the labeling reaction is dependent on several factors, including the concentration of the antibody, the pH of the reaction buffer, and the molar ratio of the label to the antibody.
Quantitative Data Summary
The success of an antibody conjugation reaction is typically assessed by the Degree of Labeling (DOL), which is the average number of label molecules conjugated to a single antibody molecule. The optimal DOL can vary depending on the application and the specific antibody and label used. Over-labeling can lead to antibody aggregation and loss of antigen-binding affinity, while under-labeling can result in a weak signal.
| Parameter | Target Range | Measurement Method | Notes |
| Antibody Concentration | 1-10 mg/mL | UV-Vis Spectrophotometry (A280) | Higher concentrations generally lead to better labeling efficiency. |
| Molar Ratio (Label:Antibody) | 5:1 to 20:1 | Calculated based on concentrations | The optimal ratio should be determined empirically for each antibody-label pair. |
| Degree of Labeling (DOL) | 2 - 10 | UV-Vis Spectrophotometry | Calculated from the absorbance of the label and the protein.[1] |
| Antibody Recovery | > 85% | UV-Vis Spectrophotometry (A280) | Measured by comparing the antibody concentration before and after purification. |
| Functional Activity | Application-dependent | ELISA, Flow Cytometry, etc. | Compare the performance of the conjugated antibody to an unlabeled or commercially conjugated antibody. |
Experimental Protocol: NHS Ester-Mediated Antibody Labeling
This protocol provides a general procedure for labeling 100 µg of an IgG antibody. Adjustments may be necessary for different antibody isotypes or quantities.
Materials
-
Purified antibody (100 µg) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive fluorescent dye with NHS ester (e.g., FITC, Alexa Fluor™ NHS Ester, CF® Dye NHS Ester)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography column, such as Sephadex G-25)
-
Spectrophotometer
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Workflow Diagram
Caption: Workflow for NHS ester-mediated antibody labeling.
Procedure
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified prior to labeling.
-
Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.
-
-
Dye Preparation:
-
Allow the vial of NHS ester dye to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use as NHS esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
Calculate the volume of the dye stock solution needed to achieve the desired molar excess. For a 10:1 molar ratio of dye to a 150 kDa IgG antibody:
-
Moles of antibody = (100 µg) / (150,000 µg/µmol) = 0.67 nmol
-
Moles of dye = 0.67 nmol * 10 = 6.7 nmol
-
Volume of dye = (6.7 nmol) / (dye concentration in nmol/µL)
-
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction).
-
Incubate for 15-30 minutes at room temperature. This will quench the reaction by reacting with any unreacted NHS ester.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with PBS.
-
Apply the quenched reaction mixture to the column.
-
Collect the fractions. The labeled antibody will typically be in the first colored fractions to elute.
-
-
Characterization of the Conjugate:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.
-
Calculate the Degree of Labeling (DOL) using the following formula:
-
DOL = (A_dye / ε_dye) / ((A_280 - (A_dye * CF)) / ε_protein)
-
Where:
-
A_dye is the absorbance of the dye at its maximum wavelength.
-
ε_dye is the molar extinction coefficient of the dye.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
-
ε_protein is the molar extinction coefficient of the antibody (for IgG, typically 210,000 M⁻¹cm⁻¹).
-
-
-
The optimal DOL for most antibodies is between 2 and 10, depending on the properties of the dye and protein.[1]
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (to a final concentration of 0.1-1%) and a preservative like sodium azide (B81097) (to a final concentration of 0.02-0.05%), and store at -20°C or -80°C.
-
Signaling Pathway and Application
The primary purpose of a labeled antibody is to bind specifically to its target antigen, thereby enabling the detection and visualization of that antigen in a biological system. The labeled antibody does not typically initiate a signaling pathway itself but rather serves as a tool to study existing pathways or the localization of proteins within them.
Conceptual Diagram of Labeled Antibody in Antigen Detection
Caption: Labeled antibody binding to its target antigen.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low DOL | - Inactive dye (hydrolyzed NHS ester)- Low antibody concentration- Presence of primary amines in the buffer- Incorrect reaction pH | - Use fresh, anhydrous DMSO for dye reconstitution.- Concentrate the antibody to >1 mg/mL.- Buffer exchange the antibody into an amine-free buffer.- Ensure the reaction buffer pH is between 8.0 and 8.5. |
| High DOL / Antibody Precipitation | - Excessive molar ratio of dye to antibody | - Reduce the molar ratio of dye to antibody in subsequent labeling reactions. |
| Loss of Antibody Activity | - Labeling of primary amines in the antigen-binding site- Denaturation of the antibody | - Reduce the molar ratio of dye to antibody.- Consider alternative labeling chemistries that target other functional groups (e.g., thiols on cysteine residues). |
| High Background Staining | - Unconjugated free dye in the final product- Non-specific binding of the conjugated antibody | - Ensure thorough purification of the conjugate.- Optimize staining protocol (e.g., blocking steps, antibody concentration). |
By following this generalized protocol and considering the key quantitative parameters, researchers can successfully label antibodies for a wide range of applications, enabling the precise and sensitive detection of their targets of interest.
References
Application Notes and Protocols for Flow Cytometry Using a Fixable Viability Dye and Annexin V
Topic: Flow Cytometry Protocol for Apoptosis and Viability Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
In cellular biology and drug development, the accurate assessment of cell viability and apoptosis is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. Flow cytometry provides a powerful platform for the high-throughput, quantitative analysis of individual cells within a heterogeneous population. This application note details a robust protocol for the simultaneous determination of cell viability, early apoptosis, and late apoptosis/necrosis using a combination of a fixable green viability dye and Annexin V staining, followed by analysis with a nucleic acid stain.
The fixable viability dye allows for the discrimination of live and dead cells based on membrane integrity. This is essential as dead cells can non-specifically bind antibodies and other reagents, leading to false-positive results[1][2][3]. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS)[1][4]. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V[1][4]. By combining these stains with a cell-impermeant nucleic acid dye, such as 7-Aminoactinomycin D (7-AAD), which only enters cells with compromised membranes, researchers can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.
Principle of the Assay
This protocol employs a multi-parametric approach to classify cell populations:
-
Live Cells: These cells have intact plasma membranes and will exclude the fixable viability dye, exhibiting low fluorescence. They are also negative for Annexin V binding.
-
Early Apoptotic Cells: These cells have begun the apoptotic process and expose PS on their outer membrane but still maintain membrane integrity. They will stain positive for Annexin V but will have low fluorescence from the viability dye.
-
Late Apoptotic/Necrotic Cells: These cells have lost their membrane integrity, allowing the fixable viability dye and a nucleic acid stain to enter and bind to intracellular components. They will be positive for both Annexin V and the viability dye/nucleic acid stain.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Fixable Viability Dye (e.g., Green Fluorescent) | Any major supplier | Varies |
| Annexin V-APC | Any major supplier | Varies |
| 7-Aminoactinomycin D (7-AAD) | Any major supplier | Varies |
| 10X Annexin V Binding Buffer | Any major supplier | Varies |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Any major supplier | Varies |
| Fetal Bovine Serum (FBS) | Any major supplier | Varies |
| Cell Culture Medium (e.g., RPMI-1640) | Any major supplier | Varies |
| Apoptosis Inducer (e.g., Staurosporine) | Any major supplier | Varies |
| Deionized Water | N/A | N/A |
Experimental Protocol
Cell Preparation
-
Culture cells to the desired density. For suspension cells, aim for a concentration of 1-2 x 10^6 cells/mL. For adherent cells, grow to 70-80% confluency.
-
Induce apoptosis in the experimental cell population using an appropriate method (e.g., treatment with a cytotoxic drug or UV irradiation). Include a vehicle-treated control population.
-
Harvest cells. For suspension cells, gently pellet by centrifugation at 300 x g for 5 minutes. For adherent cells, detach using a gentle, non-enzymatic cell dissociation buffer or trypsin, then neutralize and pellet.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cell pellet in PBS to a concentration of 1 x 10^6 cells/mL.
Viability Staining
-
To 1 mL of the cell suspension (1 x 10^6 cells), add 1 µL of the fixable viability dye.
-
Vortex the tube gently to ensure even mixing.
-
Incubate for 20-30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of PBS containing 1% FBS (Staining Buffer).
Apoptosis Staining
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-APC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Just prior to analysis, add 5 µL of 7-AAD to each tube. Do not wash after this step.
Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Use appropriate laser and filter settings for the selected fluorochromes.
-
Set up compensation controls using single-stained samples for the viability dye, Annexin V-APC, and 7-AAD.
-
Gate on the cell population of interest based on forward and side scatter properties to exclude debris.
-
Analyze the stained populations to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
Data Presentation
The following table summarizes the expected staining patterns for different cell populations.
| Cell Population | Fixable Viability Dye (Green) | Annexin V-APC | 7-AAD |
| Live Cells | Negative | Negative | Negative |
| Early Apoptotic Cells | Negative | Positive | Negative |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Positive |
Diagrams
Caption: Flow cytometry staining workflow.
Caption: Cellular stages of apoptosis and corresponding staining patterns.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining | Inadequate washing | Ensure cells are washed thoroughly between staining steps as indicated in the protocol. |
| Excess antibody/dye concentration | Titrate the viability dye and Annexin V to determine the optimal concentration that provides the best signal-to-noise ratio. | |
| Weak or no signal | Reagent degradation | Store reagents properly at recommended temperatures and protect from light. Avoid repeated freeze-thaw cycles. |
| Insufficient incubation time | Ensure incubation times are followed as per the protocol. | |
| Poor separation of populations | Incorrect compensation settings | Prepare single-color controls for each fluorochrome and perform compensation accurately. |
| Cell clumping | Handle cells gently during preparation. Consider adding EDTA to the staining buffer to prevent clumping. Filter cells through a nylon mesh before analysis. | |
| Annexin V positive, viability dye positive in healthy cells | Permeabilization during harvesting | Use a gentler cell detachment method for adherent cells. Avoid harsh vortexing. |
Conclusion
This protocol provides a detailed and reliable method for the simultaneous assessment of cell viability and apoptosis by flow cytometry. The use of a fixable viability dye in conjunction with Annexin V and a nucleic acid stain allows for the clear distinction between live, early apoptotic, and late apoptotic/necrotic cell populations. This multi-parametric approach is invaluable for a wide range of research applications, including drug screening, toxicology studies, and the investigation of fundamental cellular processes. Accurate data interpretation relies on proper sample preparation, reagent titration, and correct flow cytometer setup and compensation.
References
Unraveling "Verdin": Clarification Required for Detailed Application and Protocol Development
A comprehensive search for a specific chemical entity identified as "Verdin compound" for research and drug development purposes has yielded ambiguous results. The term "this compound" is associated with multiple distinct entities within the scientific community, making it impossible to provide accurate and specific handling, storage, and experimental guidelines without further clarification.
To proceed with generating detailed application notes and protocols, it is crucial to identify the precise compound of interest. The term "this compound" may refer to:
-
Researchers: Two prominent scientists, Dr. Gregory Verdine and Dr. Eric this compound, are highly influential in their respective fields of chemical biology and aging research. It is possible that the query is related to a compound developed or extensively studied in their laboratories.
-
A Specific Drug: Verdinexor is a known selective inhibitor of nuclear export (SINE) compound. If this is the compound of interest, detailed protocols regarding its use in studying nuclear transport and related signaling pathways can be provided.
-
Natural Products:
-
Bilithis compound is a green tetrapyrrolic bile pigment, a product of heme catabolism. Its handling and experimental use would be significantly different from a synthetic drug.
-
Viridin is a fungal metabolite with reported biological activities. Protocols would focus on its specific properties and applications.
-
-
A Protein: Diversin is a protein involved in developmental signaling pathways. Handling and experimental protocols for a protein are distinct from those for small molecule compounds.
Without a specific chemical name, CAS number, or other unique identifier, any attempt to create the requested detailed application notes would be speculative and could lead to inaccurate and unsafe experimental practices.
To enable the creation of the requested detailed content, please provide a more specific name or identifier for the "this compound compound" of interest. Once the specific compound is identified, a comprehensive set of application notes and protocols can be developed, including:
-
Detailed Handling and Storage Guidelines: Covering personal protective equipment (PPE), stability, and disposal.
-
Quantitative Data Summary: Presented in structured tables for easy reference.
-
Experimental Protocols: Including detailed methodologies for relevant in vitro and in vivo assays.
-
Signaling Pathway and Workflow Diagrams: Visualized using Graphviz (DOT language) to illustrate mechanisms of action and experimental procedures.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Biliverdin Insolubility in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of Biliverdin (B22007) in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Bilithis compound and why is it used in research?
Bilithis compound is a green tetrapyrrolic bile pigment and a product of heme catabolism.[1] In research, it is often studied for its antioxidant, anti-inflammatory, and cytoprotective properties. It is an intermediate in the breakdown of heme and is converted to bilirubin (B190676) by the enzyme bilithis compound reductase.[1]
Q2: I'm observing a precipitate after diluting my Bilithis compound stock solution into an aqueous buffer. What is the likely cause?
This is a common issue known as "salting out" or precipitation. Bilithis compound, particularly in its hydrochloride salt form, is sparingly soluble in aqueous buffers.[2][3] When a concentrated stock solution, typically prepared in an organic solvent like DMSO or DMF, is diluted into an aqueous buffer, the Bilithis compound's solubility limit in the final aqueous environment can be exceeded, leading to the formation of a precipitate.[4]
Q3: My Bilithis compound solution appears to be changing color from green to brown. What does this indicate?
A color change from green to brown in a Bilithis compound solution is often an indication of oxidation and degradation of the compound. Bilithis compound is sensitive to light and air, and exposure can lead to its breakdown. It is crucial to handle and store Bilithis compound solutions properly to maintain their integrity.
Q4: Can the pH of my aqueous buffer affect Bilithis compound's solubility?
Yes, the pH of the aqueous solution can significantly impact the solubility of Bilithis compound hydrochloride. It is more soluble in basic aqueous solutions. For initial dissolution, a pH greater than 9 is recommended, and it can remain soluble down to a pH of 7 once dissolved.[5]
Troubleshooting Guide
Issue: Bilithis compound Precipitation in Aqueous Solutions
If you are observing precipitation of Bilithis compound in your aqueous experimental setup, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for Bilithis compound precipitation.
Quantitative Data Summary
The solubility of Bilithis compound hydrochloride in various solvents is summarized below.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~20 mg/mL | [2][3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3][6] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3][6] |
| Aqueous Buffers | Sparingly soluble | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a Bilithis compound Stock Solution
This protocol describes the recommended method for preparing a concentrated stock solution of Bilithis compound hydrochloride.
Materials:
-
Bilithis compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), purged with an inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
Procedure:
-
Weigh the desired amount of Bilithis compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of inert gas-purged DMSO or DMF to achieve the desired concentration (e.g., 20 mg/mL).
-
Vortex the solution until the Bilithis compound hydrochloride is completely dissolved. The solution should be a clear, green color.
-
Store the stock solution in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of Bilithis compound
This protocol details the steps for diluting a Bilithis compound stock solution into an aqueous buffer to minimize precipitation.
Materials:
-
Bilithis compound hydrochloride stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the Bilithis compound hydrochloride stock solution at room temperature, protected from light.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
Perform a serial dilution of the stock solution into the aqueous buffer to achieve the final desired working concentration.
-
Crucially, add the stock solution to the buffer dropwise while vortexing or stirring the buffer. This gradual dilution helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, the concentration may be too high for the chosen buffer. Consider further dilution or adjusting the buffer composition.
-
Use the aqueous working solution immediately. It is not recommended to store aqueous solutions of Bilithis compound for more than one day.[3]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a conceptual signaling pathway where Bilithis compound might be involved and a typical experimental workflow for its use.
Caption: Conceptual signaling pathway of Heme Catabolism.
Caption: General experimental workflow for using Bilithis compound.
References
- 1. Biochemistry, Bilithis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 胆绿素 盐酸盐 ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bilithis compound Hydrochloride - Echelon Biosciences [echelon-inc.com]
- 6. Bilithis compound (hydrochloride) | CAS 856699-18-8 | Cayman Chemical | Biomol.com [biomol.com]
Optimizing Verdin Concentration for Cell-Based Assays: A Technical Support Center
Welcome to the technical support center for Verdin, a novel sirtuin inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC) that is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). SIRT1 plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging, by deacetylating numerous protein targets. By inhibiting SIRT1, this compound leads to the hyperacetylation of SIRT1 substrates, such as p53 and NF-κB, thereby modulating their activity and influencing downstream cellular events like apoptosis and cell cycle arrest.
Q2: What is a recommended starting concentration range for this compound in a typical cell viability assay?
For initial range-finding experiments, a broad concentration range of this compound is recommended, typically from 10 nM to 100 µM, using 10-fold serial dilutions. This will help determine the approximate potency of this compound in your specific cell line. Based on these preliminary results, a more focused dose-response experiment with a narrower range and smaller dilution steps (e.g., 2-fold or 3-fold serial dilutions) can be performed to accurately determine the half-maximal inhibitory concentration (IC50).
Q3: How should I prepare and store a this compound stock solution?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is critical to ensure the final DMSO concentration in the cell culture medium remains low (ideally below 0.1%) to avoid solvent-induced cytotoxicity. For storage, it is advisable to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.
Q4: Which cell viability assay is most suitable for use with this compound?
The choice of cell viability assay can influence the observed IC50 value. It is recommended to use at least two different types of assays that measure distinct cellular parameters.
-
Metabolic Assays (e.g., MTT, MTS, XTT): These assays measure the metabolic activity of cells, which is often correlated with cell viability.
-
Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays directly measure cell death by assessing the integrity of the cell membrane.
Comparing results from different assay types can help to distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects of this compound.
Q5: How can I differentiate between on-target SIRT1 inhibition and potential off-target effects of this compound?
Distinguishing on-target from off-target effects is crucial for accurate interpretation of your results. The following strategies are recommended:
-
Use of a Negative Control: Include a structurally similar but inactive analog of this compound as a negative control.
-
Genetic Approaches: Employ siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out SIRT1 expression. If the phenotype observed with this compound treatment is mimicked by SIRT1 knockdown/knockout, it strongly suggests an on-target effect.
-
Rescue Experiments: Overexpression of SIRT1 in cells treated with this compound should rescue the observed phenotype if the effect is on-target.
-
Western Blot Analysis: Confirm the on-target effect of this compound by observing the hyperacetylation of known SIRT1 substrates, such as acetylated-p53.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in cell-based assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | 1. Inconsistent cell seeding density.2. Variation in cell health or passage number.3. Inconsistent incubation times.4. Instability of this compound in culture medium. | 1. Ensure a homogenous cell suspension before plating and use a consistent seeding density.2. Use cells within a defined passage number range and ensure they are in the exponential growth phase.3. Standardize all incubation times.4. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| No significant effect of this compound observed, even at high concentrations | 1. This compound is inactive or degraded.2. The cell line is resistant to SIRT1 inhibition.3. Incorrect assay was chosen.4. Insufficient incubation time. | 1. Use a fresh aliquot of this compound. Confirm its activity using a cell-free SIRT1 activity assay.2. Confirm SIRT1 expression in your cell line via Western Blot. Consider using a different cell line known to be sensitive to SIRT1 inhibition.3. Ensure the chosen assay is sensitive enough to detect the expected cellular outcome.4. Perform a time-course experiment to determine the optimal treatment duration. |
| High background signal in the assay | 1. Contamination of reagents or media.2. This compound interferes with the assay chemistry. | 1. Use fresh, sterile reagents and media. Include a "media only" control to subtract background.2. Run a cell-free control with this compound and the assay reagents to check for direct interference. If interference is observed, consider an alternative assay. |
| "Edge effect" observed in 96-well plates | Evaporation from the outer wells of the plate leads to increased concentration of this compound. | Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity. |
| Unexpected cytotoxicity at low this compound concentrations | 1. Off-target effects of this compound.2. The cell line is highly sensitive to SIRT1 inhibition. | 1. Perform experiments to rule out off-target effects as described in FAQ Q5.2. Perform a more detailed dose-response curve with smaller concentration increments at the lower end of the range. |
Data Presentation
The following tables provide hypothetical quantitative data for this compound to serve as a reference for your experiments.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 48 | 15.2 |
| A549 | Lung Cancer | MTT | 48 | 25.8 |
| HCT116 | Colon Cancer | MTT | 48 | 10.5 |
| HeLa | Cervical Cancer | LDH Release | 72 | 32.1 |
| Jurkat | Leukemia | Annexin V/PI | 24 | 8.9 |
Table 2: Selectivity Profile of this compound Against Different Sirtuin Isoforms
| Sirtuin Isoform | IC50 (µM) |
| SIRT1 | 0.5 |
| SIRT2 | 12.5 |
| SIRT3 | > 100 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using the MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50% in a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue).
-
Dilute the cells to the desired seeding density (e.g., 5,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 100 µM to 10 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan (B1609692) crystals.[1][2]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Acetylated-p53
Objective: To confirm the on-target activity of this compound by assessing the acetylation status of the SIRT1 substrate, p53.
Materials:
-
Cells treated with this compound and controls
-
Ice-cold PBS
-
RIPA lysis buffer with protease and deacetylase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-p53 (Lys382), anti-total p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS.
-
Add RIPA lysis buffer to each dish, scrape the cells, and collect the lysate.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of total protein per lane into an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetylated-p53) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
-
Detection:
-
Prepare the ECL detection reagent according to the manufacturer's protocol.[3]
-
Incubate the membrane with the ECL reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total p53 and a loading control like β-actin.
-
Visualizations
Caption: this compound inhibits SIRT1, leading to increased acetylation of p53 and NF-κB.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting decision tree for inconsistent this compound IC50 values.
References
Technical Support Center: Mitigating Off-Target Effects of Verdin (HDAC Inhibitors)
Welcome to the technical support center for Verdin, a novel histone deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and reducing the off-target effects of this compound and other HDAC inhibitors during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound represents a class of potent histone deacetylase (HDAC) inhibitors. Its primary mechanism of action is the inhibition of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This modulation of protein acetylation affects gene expression and a variety of cellular processes. While this compound is designed to target specific HDAC isoforms, like all HDAC inhibitors, it can exhibit off-target activities.
Q2: What are the known off-target effects of HDAC inhibitors like this compound?
A2: Off-target effects of HDAC inhibitors can arise from interactions with unintended proteins, leading to a range of cellular responses. One of the most frequently identified off-targets for hydroxamate-based HDAC inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[1][2] Other off-target interactions can involve other zinc-dependent enzymes, such as carbonic anhydrases.[3][4] These unintended interactions can contribute to side effects and complicate the interpretation of experimental results.
Q3: How can I distinguish between on-target HDAC inhibition and off-target effects in my experiments?
A3: Differentiating on-target from off-target effects is a critical step in characterizing the activity of this compound. Here are several strategies:
-
Dose-Response Analysis: On-target effects, such as changes in histone acetylation, should manifest at concentrations consistent with this compound's IC50 values for its intended HDAC targets. Off-target effects typically require higher concentrations to become apparent.[5]
-
Use of Selective Analogs: Employing a structurally similar but inactive analog of this compound as a negative control can help confirm that the observed phenotype is due to the specific pharmacophore of this compound.
-
Rescue Experiments: If a specific off-target is suspected, you can perform rescue experiments. This could involve overexpressing a drug-resistant mutant of the off-target protein to see if it reverses the observed phenotype.
-
Cellular Thermal Shift Assay (CETSA): This technique can confirm direct target engagement in a cellular context. A thermal shift indicates a direct interaction between this compound and the protein of interest.
Q4: What is the difference between pan-HDAC inhibitors and isoform-selective HDAC inhibitors in the context of off-target effects?
A4: Pan-HDAC inhibitors, such as Vorinostat (B1683920) and Panobinostat, target multiple HDAC isoforms across different classes.[6] This broad activity can be beneficial in some therapeutic contexts but also increases the likelihood of off-target effects and associated toxicities. Isoform-selective inhibitors, such as Entinostat (selective for Class I HDACs), are designed to target specific HDAC enzymes implicated in a particular disease.[7][8] This selectivity can potentially reduce off-target effects and improve the therapeutic window.
Troubleshooting Guides
Problem 1: High levels of unexpected cell toxicity at concentrations intended for specific HDAC inhibition.
-
Possible Cause: This could be due to off-target toxicity.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging its intended HDAC target at the concentrations used.
-
Assess Off-Target Binding: Perform Thermal Proteome Profiling (TPP) or chemical proteomics to identify other cellular proteins that this compound may be binding to.
-
Evaluate Known Off-Target Pathways: Investigate whether this compound is affecting known off-target pathways for HDAC inhibitors, such as those involving MBLAC2.
-
Dose De-escalation: Determine the lowest effective concentration that elicits the desired on-target effect with minimal toxicity.
-
Problem 2: Inconsistent or paradoxical experimental results.
-
Possible Cause: Undiscovered off-target effects of this compound may be influencing cellular pathways in an unexpected manner.
-
Troubleshooting Steps:
-
Comprehensive Off-Target Profiling: Utilize a tiered approach to identify off-targets. Start with a broad screen like Thermal Proteome Profiling (TPP).
-
Validate Hits: Confirm potential off-targets identified in the screen using orthogonal methods like CETSA or enzymatic assays with the purified off-target protein.
-
Consult Literature: Review literature on the off-targets of other HDAC inhibitors, as there may be class-wide effects. A recent study identified MBLAC2 as a frequent off-target of hydroxamate-based HDAC inhibitors.[1]
-
Pathway Analysis: Use bioinformatics tools to analyze the potential downstream effects of engaging the identified off-target proteins.
-
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of Representative HDAC Inhibitors
| Inhibitor | Type | HDAC1 | HDAC2 | HDAC3 | HDAC6 | HDAC8 | MBLAC2 (EC50) | Carbonic Anhydrase II (Ki) |
| This compound (Hypothetical) | Isoform-Selective | 5 | 15 | 250 | >10,000 | 50 | >10,000 | >10,000 |
| Vorinostat (SAHA) | Pan-HDAC | ~10-33 | ~96 | ~20 | ~33 | ~540 | ~100 | ~2,500 |
| Romidepsin (B612169) | Class I Selective | ~1.1 | ~1.8 | ~7.7 | ~9.5 (Ki) | - | - | - |
| Entinostat | Class I Selective | ~400 | ~800 | ~1600 | >20,000 | - | - | - |
| ACY-1215 (Ricolinostat) | HDAC6 Selective | >10,000 | >10,000 | >10,000 | 5 | >10,000 | - | - |
Data compiled from multiple sources. Values are approximate and can vary based on assay conditions.[1][3][6][7][9]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify the direct binding of this compound to its intended HDAC target within intact cells.
1. Cell Culture and Treatment:
- Culture your target cells to 70-80% confluency.
- Treat cells with this compound at the desired concentration (e.g., 10x IC50) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
2. Heat Challenge:
- Harvest the cells and resuspend them in PBS with protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.
3. Cell Lysis and Fractionation:
- Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
- Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Analysis:
- Determine the protein concentration of the soluble fractions.
- Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the target HDAC isoform.
5. Data Analysis:
- Quantify the band intensities from the Western blot.
- Plot the percentage of soluble protein relative to the unheated control against the temperature to generate a melting curve.
- A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and engagement.
Protocol 2: Affinity-Capture Mass Spectrometry for Off-Target Identification
This protocol describes a chemical proteomics approach to identify cellular proteins that bind to this compound.
1. Probe Synthesis:
- Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin). An inactive, structurally similar control molecule should also be synthesized.
2. Cell Lysis:
- Culture cells of interest and lyse them in a non-denaturing buffer containing protease inhibitors.
- Clarify the lysate by centrifugation to remove insoluble debris.
3. Affinity Capture:
- Immobilize the biotinylated this compound probe onto streptavidin-coated beads.
- Incubate the cell lysate with the this compound-bound beads and the control beads for 1-2 hours at 4°C.
4. Washing and Elution:
- Wash the beads extensively with lysis buffer to remove non-specific binders.
- Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).
5. Mass Spectrometry Analysis:
- Separate the eluted proteins by SDS-PAGE and perform an in-gel tryptic digest.
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
- Identify the proteins that are significantly enriched on the this compound-bound beads compared to the control beads. These are your potential off-targets.
- Validate the identified off-targets using orthogonal methods like CETSA or in vitro binding assays.
Visualizations
Caption: A workflow for the identification and mitigation of off-target effects.
Caption: On-target HDAC inhibition and a potential off-target pathway.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomics Reveals MBLAC2 as a Major Off-Target of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
Verdin assay variability and reproducibility issues
Welcome to the technical support center for the Verdin Luciferase Reporter Assay system. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot issues related to variability and reproducibility in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound Luciferase Reporter Assay?
A1: The this compound Luciferase Reporter Assay is a cell-based assay used to study the regulation of a specific signaling pathway. It utilizes cells that have been engineered to contain a reporter gene (e.g., Firefly luciferase) under the control of a promoter with response elements for the transcription factor of interest. When the signaling pathway is activated, the transcription factor binds to the promoter, driving the expression of luciferase. The amount of light produced upon addition of a luciferin (B1168401) substrate is proportional to the pathway's activity.
Q2: What are the key sources of variability in this assay?
A2: Variability in cell-based assays can arise from multiple sources.[1][2][3][4] Key contributors include inconsistent cell culture conditions (cell density, passage number), pipetting errors, reagent instability, and plate effects (e.g., temperature or evaporation gradients).[1][5][6] For luciferase assays specifically, transfection efficiency, cell lysis efficiency, and the enzymatic reaction conditions are also critical variables.[5][7]
Q3: How do I assess the quality and reproducibility of my assay?
A3: Assay quality is typically assessed using statistical parameters calculated from your positive and negative controls. The two most important metrics are the Z'-factor (Z-prime) and the Coefficient of Variation (%CV).[8][9][10]
-
Z'-Factor: Measures the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[10][11]
-
%CV: Represents the variation between replicate wells as a percentage of the mean. A lower %CV indicates higher precision. Typically, a %CV of <15% is considered acceptable for cell-based assays.
Assay Performance and Quality Control Metrics
This table summarizes the key metrics for evaluating the performance of your this compound assay. Consistently meeting these criteria is crucial for generating reproducible data.
| Metric | Formula | Calculation | Acceptance Criteria | Interpretation |
| Z'-Factor | 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg | SD_pos = Standard Deviation of Positive ControlSD_neg = Standard Deviation of Negative ControlMean_pos = Mean of Positive ControlMean_neg = Mean of Negative Control | |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | Calculated for each set of replicates (e.g., negative control, positive control, and each test compound). | < 15% | Measures the precision of replicates. High %CV indicates significant well-to-well variability. |
| Signal-to-Background (S/B) Ratio | Mean_pos / Mean_neg | Mean_pos = Mean signal of stimulated/positive control wellsMean_neg = Mean signal of unstimulated/negative control wells | > 10 | Represents the dynamic range of the assay. A low ratio may indicate weak pathway activation or high background. |
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the this compound assay.
Issue 1: High Variability Between Replicate Wells (%CV > 15%)
High variability is a common problem that undermines the reliability of results.[5]
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between plating rows/columns to prevent settling. |
| Pipetting Inaccuracy | Use calibrated pipettes. For multi-well plates, prepare a master mix of reagents to add to all wells, minimizing well-to-well differences.[5][7] Use a multichannel pipette for simultaneous additions where possible. |
| Edge Effects | Evaporation from wells on the plate's perimeter can concentrate reagents and affect cell health. Avoid using the outer wells or fill them with sterile PBS/media to create a humidity barrier. |
| Incomplete Cell Lysis | Ensure the lysis buffer volume is adequate for the well size and that the incubation period allows for complete cell lysis. Gentle agitation during lysis can improve consistency. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents and reading luminescence to ensure uniform enzyme kinetics across the plate.[4] |
Issue 2: Low Signal-to-Background (S/B) Ratio
A low S/B ratio can make it difficult to distinguish a true "hit" from background noise.
| Potential Cause | Recommended Solution |
| Low Luciferase Expression | Optimize transfection conditions (DNA-to-reagent ratio) or use a cell line with a stronger promoter driving the reporter.[5][12] Increase cell incubation time after stimulation to allow for more reporter protein accumulation.[12] |
| Suboptimal Cell Health | Ensure cells are healthy, within a low passage number, and free of contamination (especially mycoplasma).[6] Stressed cells may not respond optimally to stimuli. |
| Reagent Degradation | Prepare luciferase substrate solution fresh and protect it from light.[5] Ensure the cell lysis buffer has not been subjected to multiple freeze-thaw cycles.[5] |
| High Background Signal | Use opaque, white-walled plates designed for luminescence to maximize signal and prevent crosstalk between wells.[7][12] Black plates can also be used to reduce background but may yield lower absolute signal.[12] |
| Weak Promoter Activity | If the promoter driving the luciferase gene is weak, the signal may be inherently low. Consider using a stronger, constitutive promoter for control plasmids if applicable.[5] |
Issue 3: Poor Inter-Experiment Reproducibility
When results vary significantly from one day to the next, systematic errors are often the cause.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture | Standardize all cell culture procedures. Use cells from the same passage number for all experiments in a series. Monitor cell density at the time of plating and ensure it is consistent.[6] |
| Reagent Batch Variation | Use the same lot of critical reagents (e.g., FBS, media, luciferase substrate) for an entire study. If a new lot must be used, perform a bridging experiment to confirm comparable results. |
| Variable Incubation Times | Use timers to ensure consistent incubation times for cell stimulation, lysis, and substrate reaction across all experiments. |
| Instrument Settings | Ensure the luminometer's integration time and other settings are identical for every run.[12] |
Experimental Protocols & Workflows
Adhering to a standardized protocol is critical for minimizing variability.
Protocol: Standard this compound Assay Workflow
-
Cell Seeding:
-
Culture this compound reporter cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Trypsinize and count cells when they reach ~80% confluency.
-
Prepare a single-cell suspension at the optimized density (e.g., 2 x 10⁵ cells/mL).
-
Dispense 100 µL of cell suspension into each well of a 96-well solid white plate.
-
Incubate for 24 hours to allow cells to adhere and recover.
-
-
Compound Treatment / Stimulation:
-
Prepare serial dilutions of test compounds and controls (e.g., known agonist as positive control, vehicle as negative control).
-
Remove media from cells and add 100 µL of media containing the appropriate compound/control concentrations.
-
Incubate for the optimized stimulation period (e.g., 6-24 hours).
-
-
Cell Lysis & Luminescence Reading:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 20 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions (substrate + buffer). Protect from light.
-
Remove media from wells.
-
Add 50 µL of cell lysis buffer to each well. Incubate for 15 minutes on an orbital shaker at a low speed.
-
Add 50 µL of the prepared luciferase assay reagent to each well.
-
Immediately measure luminescence using a plate-reading luminometer with a 1-second integration time.
-
Visualizations
References
- 1. mt.com [mt.com]
- 2. Understanding and managing sources of variability in cell measurements [insights.bio]
- 3. cellgs.com [cellgs.com]
- 4. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Verdin Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with Verdin resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?
A1: Resistance to this compound, a compound structurally related to the steroidal alkaloid Veratramine, can arise from various molecular changes within the cancer cells. The primary mechanisms include:
-
Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
-
Alterations in the Drug Target: Mutations or modifications in the specific cellular target of this compound can prevent the drug from binding effectively, thereby rendering it inactive.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibitory effects of this compound. For instance, if this compound targets a specific kinase, cells might upregulate a different signaling cascade to maintain proliferation and survival.[1][2][3]
-
Enhanced DNA Repair: For drugs that induce DNA damage, cancer cells can enhance their DNA repair mechanisms to counteract the drug's cytotoxic effects.[3][4]
-
Inhibition of Apoptosis: Cells may acquire mutations that inactivate pro-apoptotic proteins or activate anti-apoptotic proteins, making them resistant to programmed cell death induced by this compound.[4][5]
-
Drug Inactivation: The cancer cells might metabolize this compound into an inactive form, a process that can involve enzymes that conjugate the drug to molecules like glutathione.[5][6]
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The development of drug resistance can be confirmed by comparing the half-maximal inhibitory concentration (IC50) values between the parental (sensitive) and the suspected resistant cell lines.[7] A significant increase in the IC50 value for the treated cell line indicates the acquisition of resistance.[7] This is typically determined using a cell viability assay.
Q3: What strategies can I employ to overcome this compound resistance in my cell line experiments?
A3: Several strategies can be explored to overcome this compound resistance:
-
Combination Therapy: Combining this compound with another therapeutic agent can be highly effective. This could involve an inhibitor of a bypass pathway, a compound that targets a downstream effector, or an agent that inhibits drug efflux pumps.[1][8]
-
Targeting Drug Efflux Pumps: Co-administration of an ABC transporter inhibitor, such as Verapamil, can increase the intracellular concentration of this compound and restore its activity.[1]
-
Targeted Degradation: Utilizing technologies like Proteolysis Targeting Chimeras (PROTACs) can induce the degradation of the resistant target protein.[8]
-
Sequential Treatment: In some cases, resistance to one drug can induce sensitivity to another. This concept, known as collateral sensitivity, can be exploited by designing sequential treatment regimens.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound-resistant cell lines.
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to this compound (Increased IC50) | Upregulation of drug efflux pumps (e.g., ABC transporters).[1] | - Co-treat with an ABC transporter inhibitor (e.g., Verapamil).- Perform qPCR or Western blot to check for overexpression of ABC transporters.[1] |
| Mutations in the drug target.[1] | - Sequence the target protein to identify potential mutations.- Consider using a downstream inhibitor in the same pathway.[1] | |
| Activation of alternative survival pathways (e.g., PI3K/Akt, MAPK/ERK).[1][2] | - Perform a phosphoprotein array or Western blot for key signaling nodes (e.g., p-AKT, p-ERK) to identify activated bypass pathways.[1] | |
| Inconsistent results between experiments | Cell line heterogeneity or contamination. | - Perform short tandem repeat (STR) profiling to authenticate the cell line.- Use low-passage cells for experiments.- Regularly test for mycoplasma contamination.[1] |
| Variability in experimental conditions.[1] | - Standardize all experimental protocols, including cell seeding density, drug concentration, and incubation times.[1] | |
| No change in cell viability but reduced apoptosis | Upregulation of anti-apoptotic proteins (e.g., Bcl-2).[5] | - Assess the expression of pro- and anti-apoptotic proteins by Western blot.- Co-administer a Bcl-2 family inhibitor.[1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability (IC50 Determination)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Add various concentrations of this compound to the wells. Include a vehicle-only control.
-
Treatment Period: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[1]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.[7]
Protocol 2: Western Blot for Signaling Pathway Activation
This protocol describes how to detect the activation of key survival pathways by analyzing the phosphorylation status of proteins like Akt and ERK.
-
Cell Lysis: Treat this compound-resistant and parental cells with or without the drug for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total Akt, ERK, or other proteins of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Verdin Chemical Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of Verdin chemical synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its intermediates.
Issue 1: Low yield in the final coupling step (this compound-C to this compound)
Q: My final palladium-catalyzed cross-coupling reaction to form this compound is consistently yielding less than 40%, with significant starting material recovery and byproduct formation. How can I improve this?
A: Low yields in cross-coupling reactions can stem from several factors.[1][2] A systematic approach to optimization is recommended.[3]
Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure all reagents and solvents are of high purity and anhydrous.[3][4][5] Trace water or impurities in the solvent or starting materials can deactivate the catalyst and lead to side reactions.[1] It is advisable to use freshly distilled or purchased anhydrous solvents.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. If you are currently using Pd(PPh₃)₄, consider screening other catalysts and ligands. A summary of potential starting points is provided in the table below.
Catalyst Ligand Solvent Temperature (°C) Typical Yield (%) Notes Pd₂(dba)₃ XPhos Toluene 100 50-65 Good for sterically hindered substrates. Pd(OAc)₂ SPhos 1,4-Dioxane 110 60-75 Often shows high reactivity. PdCl₂(dppf) - DMF 90 45-60 A common starting point for cross-coupling. Pd(PPh₃)₄ - THF 65 35-50 Sensitive to air and moisture. -
Reaction Conditions: Temperature and reaction time are critical variables.[3][6] Running the reaction at too high a temperature can lead to decomposition, while too low a temperature may result in incomplete conversion.[6] Consider running a temperature screen from 80°C to 120°C.
-
Oxygen Exclusion: Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen.[4] Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.
Logical Flow for Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low yield.
Issue 2: Incomplete reaction in the formation of Intermediate this compound-B
Q: The reaction to form this compound-B from this compound-A is stalling at around 50-60% conversion, even after extended reaction times. How can I drive the reaction to completion?
A: Stalled reactions are a common issue and can often be resolved by adjusting reaction parameters.[5]
Troubleshooting Steps:
-
Reagent Stoichiometry: If one of the reactants is volatile or prone to degradation, using a slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.[4]
-
Temperature: Increasing the reaction temperature can increase the reaction rate.[6] However, be cautious of potential side reactions or product decomposition at higher temperatures.[6]
-
Catalyst Deactivation: If the reaction uses a catalyst, it may be deactivating over time.[1] Consider adding a second portion of the catalyst midway through the reaction.
-
Product Inhibition: In some cases, the product itself can inhibit the catalyst. If this is suspected, it may be necessary to explore alternative synthetic routes.
Experimental Protocol: Optimization of this compound-B Synthesis
-
Baseline Experiment:
-
In a flame-dried, 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound-A (1.0 eq) in anhydrous THF (100 mL).[5]
-
Add Reagent X (1.05 eq) and Catalyst Y (2 mol%).
-
Stir the reaction at 60°C and monitor by TLC or LC-MS every hour.
-
-
Optimization Experiments:
-
Temperature Screen: Set up parallel reactions at 50°C, 60°C, and 70°C.
-
Stoichiometry Screen: Set up parallel reactions with 1.05, 1.2, and 1.5 equivalents of Reagent X.
-
Catalyst Loading Screen: Set up parallel reactions with 2 mol%, 5 mol%, and 10 mol% of Catalyst Y.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the overall yield of a multi-step synthesis?
A1: The overall yield of a multi-step synthesis is the product of the yields of each individual step.[7] Therefore, even small decreases in yield at each step can significantly lower the overall yield.[7] Key factors include:
-
Purity of starting materials and reagents: Impurities can lead to side reactions and lower yields.[1][4]
-
Reaction conditions: Temperature, pressure, solvent, and catalyst choice all play a significant role.[2][6]
-
Work-up and purification procedures: Product can be lost during extractions, chromatography, and other purification steps.[4][5] Careful handling and optimized procedures are essential.[5]
-
Number of synthetic steps: Fewer steps generally lead to a higher overall yield.[7]
Q2: How can I minimize product loss during work-up and purification?
A2: Minimizing product loss requires careful technique and optimization of purification methods.[5]
-
Transfers: When transferring solutions, rinse the original flask with the solvent multiple times to ensure all the product is transferred.[5]
-
Extractions: To avoid emulsions, use the appropriate amount of solvent and shake gently at first.[5] Back-extract the aqueous layer to recover any dissolved product.
-
Chromatography: Choose the appropriate stationary and mobile phases to achieve good separation. Overloading the column can lead to poor separation and product loss.
-
Drying: When drying the final product, avoid using excessive heat, which could cause decomposition.
Q3: What is the best way to monitor reaction progress?
A3: The choice of monitoring technique depends on the specific reaction. Common methods include:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the presence of starting materials, intermediates, and products, as well as their molecular weights.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide quantitative information about the reaction mixture.
Hypothetical this compound Synthesis Pathway:
Caption: Hypothetical synthesis pathway for this compound.
Q4: Are there any "green" or more sustainable practices I can adopt for this compound synthesis?
A4: Yes, incorporating principles of green chemistry can make the synthesis more environmentally friendly.[8] Consider the following:
-
Solvent Selection: Whenever possible, use greener solvents such as water, ethanol, or supercritical CO₂.[8]
-
Catalysis: Utilize catalytic reactions over stoichiometric ones to reduce waste.
-
Atom Economy: Design a synthetic route that maximizes the incorporation of all materials used in the process into the final product.
-
Energy Efficiency: Run reactions at ambient temperature and pressure if possible.[6]
General Optimization Strategy:
Caption: General strategy for reaction optimization.
References
- 1. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. How To [chem.rochester.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. youtube.com [youtube.com]
- 8. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Verdin Degradation
Welcome to the Technical Support Center for Verdin-related experiments. This guide is designed for researchers, scientists, and drug development professionals to address and minimize the degradation of this compound in experimental samples. Given this compound's sensitivity to light, pH, and oxidation, proper handling and storage are paramount for obtaining accurate and reproducible results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows variable activity in cell-based assays. Could instability be the cause?
A1: Yes, inconsistent results in bioassays are a common sign of compound instability.[2] Degradation can lead to a lower concentration of active this compound during the experiment, resulting in underestimated activity and poor reproducibility.[2] Key factors contributing to this are the compound's inherent chemical nature, the composition of the assay medium, and the incubation time.[2]
Q2: What are the primary causes of this compound degradation in experimental settings?
A2: this compound is susceptible to three main types of degradation:
-
Photodegradation: Exposure to light, especially UV and short-wavelength visible light (300-500 nm), can induce chemical breakdown.[4] Many complex aromatic structures are prone to this.[4]
-
pH-Mediated Hydrolysis: this compound is unstable in highly acidic or basic conditions, which can cause hydrolysis.[2] The pH of your buffer or cell culture medium is a critical factor.[2]
-
Oxidation: Reactive oxygen species (ROS) that may be present in cell culture media or generated by cellular processes can degrade this compound.[2]
Q3: How should I store the solid (powder) and stock solutions of this compound?
A3:
-
Solid Form: Store solid this compound at -20°C or -80°C in a tightly sealed, desiccated, and dark environment.[3] Using amber or opaque vials is crucial.[3][5] Before opening, allow the container to warm to room temperature to prevent moisture condensation.[6]
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[7] These aliquots should be in amber or foil-wrapped tubes to protect them from light.[3][4]
Q4: Can I use additives to protect my this compound solutions?
A4: Yes, antioxidants or stabilizers can help prevent degradation.[5] Common examples include ascorbic acid and beta-carotene.[4][5] However, it is essential to perform a pilot experiment to confirm that the additive does not interfere with your specific assay or the biological activity of this compound.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound activity detected. | 1. Degradation during storage: Improper storage conditions (light, temperature). 2. Degradation during experiment: Exposure to lab light, inappropriate pH of the medium. 3. Precipitation: Poor solubility in the assay medium. | 1. Verify Storage: Confirm that solid this compound and stock solutions are stored at ≤-20°C and protected from light.[3][8] 2. Control Light Exposure: Work in a dimly lit area or use a safelight.[4] Wrap plates and tubes in aluminum foil.[4][5] 3. Check pH: Ensure the pH of all buffers and media is within this compound's stable range (see Table 1). 4. Assess Solubility: Visually inspect for precipitates and consider using a solubilizing agent if necessary. |
| High variability between replicate samples. | 1. Inconsistent light exposure: Uneven exposure of wells in a multi-well plate. 2. Temperature fluctuations: Samples left at room temperature for varying lengths of time. 3. Freeze-thaw cycles: Repeatedly using the same stock aliquot. | 1. Uniform Handling: Treat all samples identically. Cover plates with an opaque lid or foil immediately after adding this compound.[4] 2. Maintain Temperature: Keep samples on ice when not in the incubator and minimize time at room temperature. 3. Use Aliquots: Prepare single-use aliquots of your stock solution to avoid freeze-thaw degradation.[4] |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | 1. Degradation products: this compound is breaking down into other compounds. 2. Contamination: Impurities from solvents, labware, or other sources. | 1. Run Stability Test: Perform a forced degradation study (see Protocol 1) to identify potential degradation products.[9] 2. Use High-Purity Reagents: Ensure all solvents and reagents are of high purity. 3. Maintain Cleanliness: Use clean labware and follow strict protocols to avoid cross-contamination.[1] |
| Change in color or precipitation in solution. | 1. Significant degradation: The chemical structure has changed. 2. Poor solubility: The compound is falling out of solution. | 1. Discard Sample: Do not use a sample that has visibly changed, as its integrity is compromised.[3] 2. Re-evaluate Protocol: Review your entire handling and storage procedure to identify the source of the issue.[3] Consider preparing fresh solutions. |
Quantitative Data Summary
The stability of this compound is highly dependent on environmental conditions. The following tables summarize its degradation profile under various stressors.
Table 1: this compound Stability in Aqueous Buffer Over 24 Hours
| pH | Temperature | Light Condition | % this compound Remaining |
| 3.0 | 25°C (Room Temp) | Ambient Light | 45% |
| 5.0 | 25°C (Room Temp) | Ambient Light | 75% |
| 7.4 | 25°C (Room Temp) | Ambient Light | 88% |
| 7.4 | 4°C | Dark | >99% |
| 7.4 | 25°C (Room Temp) | Dark | 97% |
| 9.0 | 25°C (Room Temp) | Ambient Light | 62% |
Table 2: Impact of Light Exposure on this compound (in pH 7.4 Buffer at 25°C)
| Storage Container | Exposure Time (hours) | Light Condition | % this compound Remaining |
| Clear Glass Vial | 4 | Ambient Lab Light | 92%[3] |
| Amber Glass Vial | 24 | Ambient Lab Light | 98% |
| Foil-wrapped Vial | 24 | Ambient Lab Light | >99% |
| Clear Glass Vial | 1 | Direct Sunlight | <50% |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol helps identify potential degradation products and degradation pathways.
Objective: To intentionally degrade this compound under controlled stress conditions (acid, base, oxidation, light) to understand its stability profile.[9]
Materials:
-
This compound stock solution (10 mg/mL in DMSO)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
pH 7.4 Phosphate Buffered Saline (PBS)
-
Amber and clear HPLC vials
-
HPLC or LC-MS system
Methodology:
-
Preparation: Dilute the this compound stock solution to 100 µg/mL in PBS.
-
Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidation: Mix equal volumes of the this compound solution and 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.
-
Photodegradation: Place the this compound solution in a clear vial and expose it to a light source providing at least 1.2 million lux hours.[3] A control sample should be wrapped in foil and kept under the same conditions.
-
Control: Keep a this compound solution at 4°C in a dark, amber vial.
-
Analysis: After incubation, neutralize the acid and base samples with an equimolar amount of base/acid. Analyze all samples by HPLC or LC-MS to determine the percentage of this compound remaining and to identify any new peaks corresponding to degradation products.
Protocol 2: Standard this compound Sample Preparation for Cell-Based Assays
Objective: To prepare and apply this compound to cell cultures while minimizing degradation.
Materials:
-
This compound stock solution (aliquoted, stored at -80°C)
-
Pre-warmed cell culture medium
-
Sterile, opaque or amber microcentrifuge tubes
-
Aluminum foil
Methodology:
-
Thawing: Thaw a single-use aliquot of this compound stock solution at room temperature, protected from light.
-
Dilution: Perform serial dilutions in pre-warmed cell culture medium. All dilutions should be done in a dimly lit environment (e.g., in a cell culture hood with the sash down and lights off).[3] Use opaque or foil-wrapped tubes for the dilutions.[4]
-
Application: Quickly add the final this compound-containing media to your cell plates.
-
Incubation: Immediately after adding the compound, cover the plates with an opaque lid or wrap them securely in aluminum foil to protect them from light inside the incubator.[4]
-
Downstream Analysis: For subsequent steps like microscopy or plate reading, keep the plates covered from light for as long as possible before the measurement.[4]
Visualizations
This compound Degradation Pathways
Caption: Key pathways leading to the degradation and inactivation of this compound.
Recommended Experimental Workflow for this compound
Caption: Step-by-step workflow to minimize this compound degradation during experiments.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and resolve issues with this compound stability.
References
- 1. organomation.com [organomation.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. analyticaltoxicology.com [analyticaltoxicology.com]
- 8. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
Verdin experimental controls and normalization
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, normalization, and troubleshooting for experiments involving Verdin, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a cell-based assay with this compound?
A1: Proper controls are critical for interpreting your results with this compound.
-
Positive Controls:
-
A known, well-characterized inhibitor of the same target kinase or pathway. This helps validate that the assay is responsive to inhibition.
-
A compound known to induce the phenotype you are measuring, if applicable (e.g., a known inducer of apoptosis if you are measuring caspase activity).
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used for the experimental treatments. This controls for any effects of the solvent on the cells.
-
Untreated Control: Cells that are not exposed to any treatment. This provides a baseline for the assay.
-
Negative Control Compound: A structurally similar but inactive compound, if available. This can help rule out off-target effects.
-
Q2: How should I normalize my Western blot data when assessing the effect of this compound on protein phosphorylation?
A2: Normalization is crucial for accurate quantification in Western blots to account for variations in protein loading and transfer.[1][2] There are two main methods for normalization:
-
Housekeeping Protein (HKP) Normalization: This involves probing the blot for a stably expressed protein (e.g., GAPDH, β-actin, or tubulin) whose levels are unaffected by this compound treatment.[2][3] The signal of your target protein is then divided by the signal of the housekeeping protein. It is essential to validate that the chosen housekeeping protein's expression is indeed stable under your specific experimental conditions.[2]
-
Total Protein Normalization (TPN): TPN involves staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Brilliant Blue, or a fluorescent stain) and quantifying the total protein in each lane.[1][3][4] The target protein signal is then normalized to the total protein measurement for that lane. TPN can be more accurate than HKP normalization as it is not reliant on the expression of a single protein.[4]
Q3: What are the appropriate controls for a qPCR experiment analyzing gene expression changes induced by this compound?
A3: For qPCR, several controls are necessary to ensure data accuracy and reliability:
-
Reference Genes (Housekeeping Genes): One or more stably expressed reference genes (e.g., GAPDH, ACTB, 18S rRNA) are needed for normalization.[5] It's recommended to test a panel of reference genes to determine the most stable ones for your specific cell type and experimental conditions.[6]
-
No-Template Control (NTC): This control contains all the qPCR reaction components except for the cDNA template. It is used to detect contamination in the reagents.[7]
-
No-Reverse-Transcriptase Control (-RT): This control contains the RNA sample but has not been subjected to reverse transcription. It is used to detect any contaminating genomic DNA in the RNA preparation.
-
Positive Control: A sample known to express the gene of interest can be used to validate the assay setup.
Troubleshooting Guides
Problem 1: No effect of this compound is observed in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Compound Inactivity | Verify the identity and purity of the this compound stock. Confirm the working concentration is appropriate by performing a dose-response experiment. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma).[8][9] |
| Incorrect Assay Conditions | Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations. |
| Low Target Expression | Confirm that the target kinase is expressed in the cell line being used via Western blot or qPCR. |
Problem 2: High variability between technical replicates in a 96-well plate assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed cells evenly across the plate.[10] |
| "Edge Effects" | Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Uneven Signal Distribution | For adherent cells, ensure a uniform monolayer. For luminescence or fluorescence assays, check if the plate reader has a well-scanning feature to correct for heterogeneous signal distribution.[11] |
Quantitative Data Summary
Table 1: IC50 Values of this compound and a Control Inhibitor Against Target Kinase
| Compound | IC50 (nM) | Assay Type |
| This compound | 50 | Biochemical Kinase Assay |
| Control Inhibitor | 25 | Biochemical Kinase Assay |
Table 2: Effect of this compound on Target Gene Expression (qPCR)
| Treatment | Target Gene Fold Change (Normalized to Vehicle) |
| Vehicle (0.1% DMSO) | 1.0 |
| This compound (100 nM) | 0.45 |
| This compound (500 nM) | 0.20 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Protein
-
Cell Lysis:
-
Treat cells with this compound or controls for the desired time.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.[12]
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Normalization:
-
Add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for the total target protein or a housekeeping protein for normalization. Alternatively, perform total protein staining before blocking.
-
Protocol 2: In-Vitro Kinase Assay
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA).[13]
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
Signal Detection:
-
Stop the reaction and detect the signal. The detection method will depend on the assay format (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and measure luminescence).[12]
-
-
Data Analysis:
-
Subtract the blank signal from all wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. Western blot normalization - Wikipedia [en.wikipedia.org]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. How To Calculate Western Blot Normalization - TotalLab [totallab.com]
- 4. bioradiations.com [bioradiations.com]
- 5. How to Properly Normalize Your qPCR Data [synapse.patsnap.com]
- 6. bioradiations.com [bioradiations.com]
- 7. eu.idtdna.com [eu.idtdna.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. m.youtube.com [m.youtube.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Compound Precipitation
This guide provides troubleshooting strategies to prevent the precipitation of experimental compounds in cell culture media. As "Verdin" is not a standard component in this context, this document addresses common precipitation issues for a hypothetical experimental compound, hereafter referred to as "Compound V," which may be analogous to your agent of interest.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of Compound V precipitation in my cell culture media?
Precipitation, often seen as turbidity or visible particulate matter, can occur for several reasons when adding a new compound to media.[1][2] The primary causes are typically related to the compound's physicochemical properties and its interaction with the complex media environment. These factors include:
-
Exceeding Solubility Limit: The final concentration of Compound V in the media may be higher than its maximum solubility.
-
pH Shifts: The pH of the media can significantly affect the solubility of pH-dependent compounds. Media pH can change due to dissolved CO₂ or cellular metabolism.[3]
-
Solvent Shock: The solvent used for the Compound V stock solution (e.g., DMSO, ethanol) may be immiscible with the aqueous culture medium, causing the compound to crash out of solution when diluted.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a warm incubator, can decrease the solubility of some components.[1] Repeated freeze-thaw cycles are a common cause of protein and salt precipitation.[1]
-
Interactions with Media Components: Compound V may react with salts (especially calcium and phosphate), proteins, or other components in the medium to form insoluble complexes.[4][5]
Q2: My media turned cloudy after adding the Compound V stock solution. What happened?
This is a classic sign of precipitation due to either "solvent shock" or exceeding the compound's solubility limit. When a concentrated stock solution (often in an organic solvent like DMSO) is added too quickly to the aqueous medium, the localized concentration of the organic solvent is very high. This rapid change in solvent polarity can cause the compound to become insoluble and precipitate before it has a chance to disperse and dissolve in the bulk medium.
Q3: Can the age or storage of my media contribute to precipitation?
Yes. Improper storage or using media past its expiration date can lead to precipitation. Key factors include:
-
Evaporation: If media is stored in containers that are not properly sealed, water can evaporate, increasing the concentration of salts and other solutes to a point where they precipitate.[4]
-
Temperature Cycles: Storing media in a frost-free freezer, which undergoes periodic warming cycles, can be detrimental. These temperature fluctuations can cause components to repeatedly fall out of solution.[1]
-
Light Exposure: Light-sensitive components in the media can degrade over time, and these degradation products can sometimes be insoluble.
Troubleshooting and Data Guides
Data Presentation: Compound V Solubility
The following tables provide hypothetical data for Compound V to illustrate how to approach solubility issues.
Table 1: Solubility of Compound V as a Function of pH
| pH | Maximum Solubility in DMEM at 37°C (µM) | Observations |
| 6.8 | 150 | Fully dissolved |
| 7.0 | 125 | Fully dissolved |
| 7.2 | 100 | Saturated solution, stable |
| 7.4 | 50 | Saturated solution, stable |
| 7.6 | 10 | Fine precipitate observed after 1 hour |
| 7.8 | <1 | Immediate heavy precipitation |
Table 2: Recommended Solvents for Compound V Stock Solutions
| Solvent | Max Stock Concentration | Recommended Working Dilution | Notes |
| DMSO | 100 mM | 1:1000 | Ensure final DMSO concentration in media is <0.1% to avoid cytotoxicity. |
| Ethanol (B145695) | 25 mM | 1:1000 | Check for cell line sensitivity. Final ethanol concentration <0.1%. |
| PBS | 1 mM | 1:10 | Only for low concentration needs; risk of microbial growth. |
Experimental Protocols
Protocol 1: Methodology for Determining Compound V Solubility in a Target Medium
This protocol helps determine the practical solubility limit of your compound in your specific cell culture medium.
-
Prepare a High-Concentration Stock: Dissolve Compound V in 100% DMSO to create a 100 mM stock solution.
-
Pre-warm Medium: Place a sufficient volume of your target cell culture medium (e.g., DMEM + 10% FBS) in a 37°C water bath for at least 30 minutes.
-
Create a Dilution Series: Prepare a series of 1.5 mL tubes. In each tube, add 1 mL of the pre-warmed medium.
-
Spike the Medium: Add progressively larger amounts of the 100 mM Compound V stock solution to the tubes to achieve a range of final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 200 µM). To minimize solvent shock, add the stock solution dropwise while gently vortexing the medium. Crucially, ensure the final DMSO concentration remains below 0.5% for this test.
-
Equilibrate: Incubate the tubes at 37°C for 2 hours to simulate experimental conditions.
-
Observe for Precipitation: After incubation, visually inspect each tube against a dark background for any signs of cloudiness or precipitate.
-
Microscopic Examination (Optional): Place a small drop from each tube onto a microscope slide and look for crystalline structures under 10x or 20x magnification.
-
Determine Maximum Solubility: The highest concentration that remains clear and free of crystals is the maximum practical solubility for Compound V in that medium.
Protocol 2: Recommended Workflow for Preparing Medicated Media
This method minimizes the risk of precipitation when preparing the final cell culture medium containing Compound V.
-
Thaw and Pre-warm Components: Thaw any frozen components (e.g., FBS, L-glutamine) and pre-warm the basal medium and supplements to 37°C.
-
Prepare Complete Medium: In a sterile biosafety cabinet, combine the basal medium and all required supplements (FBS, antibiotics, etc.). Mix gently but thoroughly.
-
Prepare Intermediate Dilution (Critical Step): Do not add the highly concentrated DMSO stock directly to the full volume of media. First, make an intermediate dilution. Pipette a small volume of the complete medium (e.g., 1 mL) into a separate sterile tube.
-
Add Compound V to Intermediate Dilution: Add the required volume of your concentrated Compound V stock solution to this small volume of medium. Pipette up and down or vortex gently to mix thoroughly. This creates a more dilute, semi-aqueous solution.
-
Final Dilution: Transfer the intermediate dilution back into the main volume of the complete cell culture medium.
-
Mix and Filter: Invert the final bottle gently several times to ensure homogeneity. If required for your experiment, sterile filter the final medicated medium using a 0.22 µm filter.
Visual Guides
Logical and Experimental Workflows
The following diagrams illustrate key decision-making and experimental processes for handling Compound V.
Caption: Troubleshooting workflow for diagnosing Compound V precipitation.
Caption: Experimental workflow for preparing media with Compound V.
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 3. Purification, solubility, and pKa of veratridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Verdin compound
Disclaimer: No specific public information is available for a compound designated "Verdin." The following technical support guide is a generalized resource for a hypothetical small molecule inhibitor, herein referred to as "this compound Compound (Inhibitor-X)." The principles and protocols provided are based on common experiences with novel small molecule inhibitors in scientific research and are intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the crucial first steps when observing inconsistent results with the this compound compound?
A1: When encountering variability, it is critical to first confirm the fundamentals of your experimental setup. Perform a dose-response and time-course experiment to establish the optimal concentration and treatment duration. Always include a vehicle control (the solvent used for the this compound compound, e.g., DMSO) to ensure the observed effects are not due to the solvent itself.[1]
Q2: How can I differentiate between the intended effects of the this compound compound and off-target or cytotoxic effects?
A2: Distinguishing between on-target, off-target, and cytotoxic effects is a key aspect of troubleshooting.[1]
-
On-target effects should align with the hypothesized mechanism of action of the this compound compound.
-
Off-target effects can be investigated by using a structurally similar but inactive control compound, if one is available. A wide array of unexpected cellular changes may also point towards off-target activity.[1]
-
Cytotoxicity can be assessed using cell viability assays. If the observed effects only occur at concentrations that also reduce cell viability, they may be a result of general toxicity.
Q3: What are the best practices for storing and handling the this compound compound stock solution?
A3: Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C or colder to maintain stability. It is advisable to use freshly prepared solutions or to use them within one month of preparation.[2] To prevent degradation, avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Question | Possible Cause | Suggested Solution |
| Why am I seeing significant differences in my results between identical experimental wells? | Inconsistent sample handling and processing. | Ensure precise and consistent timing for all steps, from compound addition to sample collection.[2] |
| Incomplete solubilization of the this compound compound. | Confirm the complete dissolution of the compound in the stock solution and the final culture medium.[2] | |
| Issues with the analytical method (e.g., HPLC-MS). | Validate your analytical method for linearity, precision, and accuracy.[2] |
Issue 2: this compound Compound Appears to Lose Activity Over Time in Culture
| Question | Possible Cause | Suggested Solution |
| My initial results are strong, but the effect diminishes in long-term experiments. | The compound may be unstable in the cell culture medium at 37°C. | Perform a stability check in a simpler buffer system (e.g., PBS) and in the complete culture medium to assess stability.[2] |
| Components in the media (e.g., amino acids, serum proteins) could be reacting with or binding to the compound. | Test the compound's stability in media with and without serum.[2] Consider refreshing the media with a new compound at regular intervals for longer experiments.[1] | |
| The compound may be binding to the plastic of the culture plates or tips. | Use low-protein-binding labware. Include a control without cells to measure non-specific binding.[2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound Compound
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the this compound compound.
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of the this compound compound in culture medium. Also, prepare a 2x vehicle control.
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2x this compound compound dilutions and the vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add a viability reagent (e.g., MTT, PrestoBlue) and incubate as per the manufacturer's instructions.
-
Data Analysis: Read the plate using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus log concentration. Use a non-linear regression to calculate the IC50 value.
Protocol 2: Assessing this compound Compound Stability in Cell Culture Media
This protocol provides a method for evaluating the stability of the this compound compound in your experimental conditions using HPLC-MS.
-
Solution Preparation: Prepare a 10 mM stock solution of the this compound compound in DMSO. Prepare the working solution by diluting the stock to a final concentration of 10 µM in your cell culture medium (with and without 10% FBS).[2]
-
Experimental Setup: In triplicate, add 1 mL of the 10 µM this compound compound working solution to the wells of a 24-well plate for each condition.[2]
-
Incubation and Sampling: Incubate the plate at 37°C in a CO2 incubator. Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Processing: Immediately after collection, process the samples for HPLC-MS analysis to determine the concentration of the this compound compound.
-
Data Analysis: Plot the concentration of the this compound compound against time to determine its stability profile.
Visualizations
Caption: Hypothetical signaling pathway inhibited by the this compound compound.
Caption: A workflow for troubleshooting common issues with novel compounds.
Caption: Logical relationships for diagnosing inconsistent experimental results.
References
Technical Support Center: Optimization of Verdin Treatment Duration
Disclaimer: This technical support guide has been created for a hypothetical therapeutic agent, "Verdin." The protocols and troubleshooting advice are based on established principles in cell-based assays and drug development.
This guide is intended for researchers, scientists, and drug development professionals to provide support in optimizing the experimental treatment duration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for determining the optimal treatment duration with this compound?
A1: The optimal treatment duration for this compound is highly dependent on the cell type and the biological question being investigated. A time-course experiment is the recommended starting point.[1][2] We suggest testing a broad range of time points, for example, 6, 12, 24, 48, and 72 hours, using a pre-determined effective concentration of this compound. This initial screen will help identify a narrower window for more detailed follow-up experiments.
Q2: How do I select an appropriate concentration of this compound for my time-course experiments?
A2: Before initiating a time-course experiment, it is crucial to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of this compound for your specific cell line. This is achieved by performing a dose-response assay. For the subsequent time-course experiments, using the EC50 or a concentration at which a clear biological effect is observed is recommended.
Q3: We are observing significant cytotoxicity even at short treatment durations. What could be the cause?
A3: If unexpected cytotoxicity is observed, consider the following:
-
Compound Concentration: The concentration of this compound may be too high for your specific cell line. Consider performing a dose-response experiment with a lower concentration range.
-
Vehicle Toxicity: Ensure that the vehicle (e.g., DMSO) used to dissolve this compound is not causing cytotoxicity at the concentration used in your experiments. Run a vehicle-only control.
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound's mechanism of action.
Q4: We do not observe any significant effect of this compound, even after extended treatment times. What should we do?
A4: If this compound does not produce the expected effect, several factors could be at play:
-
Compound Inactivity: Verify the stability and activity of your this compound stock. Ensure it has been stored correctly and consider testing it on a positive control cell line if one is available.
-
Insufficient Concentration: The concentration used may be too low to elicit a response. Refer to your dose-response data and consider testing higher concentrations.
-
Assay Sensitivity: The assay used to measure the effect of this compound may not be sensitive enough. Explore alternative or more sensitive methods to detect the biological endpoint of interest.
-
Cellular Resistance: The chosen cell line may be resistant to this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results between experiments | 1. Variation in cell passage number.2. Cells are at different confluency levels at the time of treatment.3. Instability of this compound stock solution.4. Inconsistent incubation times. | 1. Use cells within a consistent and narrow passage number range.2. Seed cells to achieve a consistent confluency at the start of each experiment.3. Aliquot stock solutions to avoid repeated freeze-thaw cycles and prepare fresh dilutions for each experiment.4. Standardize all incubation times and experimental conditions meticulously. |
| High variability between technical replicates | 1. Pipetting errors.2. Uneven cell seeding.3. "Edge effect" in multi-well plates. | 1. Calibrate pipettes regularly.2. Ensure a single-cell suspension before seeding and mix gently before plating.3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| Reduced viability in vehicle-treated control cells at later time points | 1. Nutrient depletion in the culture medium.2. Overgrowth of cells leading to contact inhibition and cell death. | 1. For long-term experiments, consider replenishing the media with fresh media (containing the vehicle) at appropriate intervals.2. Optimize the initial cell seeding density to ensure cells do not become over-confluent by the end of the experiment. |
| Observed effect of this compound plateaus or decreases at later time points | 1. Degradation of this compound in the culture medium at 37°C.2. Cellular adaptation or development of resistance mechanisms.3. The peak biological response occurred at an earlier, unmeasured time point. | 1. Assess the stability of this compound in your culture medium over time. If it is unstable, media changes with a fresh compound may be necessary for longer experiments.2. This may be a real biological effect. Consider investigating the underlying mechanisms.3. Perform a more detailed time-course experiment with earlier and more frequent time points. |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal this compound Treatment Duration
Objective: To determine the optimal duration of this compound treatment that elicits the desired biological response in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
Multi-well plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for viability, apoptosis, or protein expression)
-
Plate reader, microscope, or flow cytometer
Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells and perform a cell count to ensure viability. c. Seed the cells in a 96-well plate at a pre-determined optimal density. The seeding density should be such that the cells are in the exponential growth phase throughout the experiment and do not become over-confluent in the vehicle-treated wells at the final time point.[3][4]
-
Cell Treatment: a. Allow the cells to adhere and recover for 24 hours after seeding. b. Prepare fresh serial dilutions of this compound in a complete culture medium. A common approach is to use the EC50 concentration determined from a prior dose-response study. c. Prepare a vehicle control using the same concentration of the vehicle as in the this compound-treated wells. d. Carefully remove the old medium from the wells and replace it with the medium containing this compound or the vehicle.
-
Time-Point Analysis: a. Incubate the plates for the desired time points (e.g., 0, 6, 12, 24, 48, 72 hours). The 0-hour time point represents the cell viability or baseline measurement just before treatment. b. At each time point, perform the desired assay to measure the biological response. For example:
- Cell Viability Assay (e.g., MTT, CellTiter-Glo®): Follow the manufacturer's instructions to measure cell viability.
- Apoptosis Assay (e.g., Caspase-Glo®, Annexin V staining): Follow the manufacturer's protocol to quantify apoptosis.
- Western Blotting: Lyse the cells and collect protein lysates for analysis of specific protein expression or phosphorylation changes.
-
Data Analysis: a. Normalize the data from the this compound-treated wells to the vehicle-treated control wells at each corresponding time point. b. Plot the normalized biological response as a function of time. c. The optimal treatment duration is the time point at which the desired biological effect is maximal or reaches a plateau.
Data Presentation
Table 1: Hypothetical Time-Course Analysis of this compound's Effect on Cell Viability and Caspase-3/7 Activity
| Treatment Duration (Hours) | Normalized Cell Viability (%) (Mean ± SD) | Fold Change in Caspase-3/7 Activity (Mean ± SD) |
| 0 | 100 ± 4.5 | 1.0 ± 0.1 |
| 6 | 95.2 ± 5.1 | 1.8 ± 0.3 |
| 12 | 82.1 ± 6.2 | 3.5 ± 0.4 |
| 24 | 65.7 ± 5.8 | 5.2 ± 0.6 |
| 48 | 50.3 ± 4.9 | 3.1 ± 0.5 |
| 72 | 48.9 ± 5.3 | 1.5 ± 0.2 |
Data are normalized to the vehicle-treated control at each time point. This table illustrates that for this hypothetical experiment, the maximum induction of apoptosis (caspase-3/7 activity) occurs at 24 hours, while cell viability continues to decrease up to 48 hours before stabilizing.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Hypothetical intrinsic apoptosis signaling pathway modulated by this compound.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio in Fluorescence-Based Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the signal-to-noise ratio in fluorescence-based cell viability assays. Our goal is to help you achieve robust and reproducible data by addressing common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my cell viability assay?
High background fluorescence can originate from multiple sources, obscuring the true signal from your cells. The most common culprits include:
-
Autofluorescence: Biological molecules within the cells (e.g., NADH, riboflavin) and components of the cell culture medium (e.g., phenol (B47542) red, serum) can fluoresce naturally.[1][2]
-
Reagent and Consumable Fluorescence: The assay reagents themselves, buffers, or the microplate material (especially standard polystyrene) can contribute to the background signal.[3][4]
-
Nonspecific Binding: The fluorescent probe may bind to cellular components other than its intended target or adhere to the walls of the microplate wells.[3][5]
-
Probe Concentration: Using an excessively high concentration of the fluorescent dye can lead to increased background and nonspecific binding.[3]
Q2: My signal intensity is very low. What are the common causes and how can I improve it?
Low signal intensity can be due to several factors:
-
Suboptimal Reagent Concentration: The concentration of the fluorescent dye may be too low for the number of cells being assayed.
-
Insufficient Incubation Time: The incubation time for the dye may not be long enough for the reaction to reach its endpoint.
-
Incorrect Instrument Settings: The excitation and emission wavelengths on the plate reader may not be optimal for the fluorophore being used. Additionally, the gain or sensitivity setting might be too low.[4]
-
Cell Health and Density: A low number of viable cells or unhealthy cells will result in a weaker signal. It's crucial to ensure your cells are healthy and seeded at an optimal density.[6][7]
Q3: How can I systematically troubleshoot a poor signal-to-noise ratio?
A systematic approach is key to identifying the source of the problem. We recommend a control-based approach to isolate the contributing factors. Start by measuring the fluorescence of each component individually: the buffer, the medium, unstained cells, and the dye in buffer without cells. This will help you pinpoint the main source of the background noise.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues affecting the signal-to-noise ratio in your fluorescence-based cell viability assays.
Issue 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence from Media | Use phenol red-free media for the assay. If serum is a contributor, consider reducing its concentration or using a serum-free medium during the final assay steps.[2][8] |
| Autofluorescence from Cells | If possible, select a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum to avoid the natural autofluorescence of cells, which is more prominent in the blue and green regions.[7] |
| Microplate Fluorescence | Use black-walled, clear-bottom microplates for fluorescence assays. The black walls help to minimize crosstalk between wells and reduce background fluorescence.[4][7][8] |
| Nonspecific Probe Binding | Optimize the probe concentration by performing a titration experiment to find the lowest concentration that still provides a robust signal. Also, ensure adequate washing steps to remove unbound probe.[5] |
| Contaminated Reagents | Prepare fresh buffers and reagent solutions using high-purity water and components. |
Issue 2: Low Signal Intensity
| Potential Cause | Recommended Solution |
| Suboptimal Cell Seeding Density | Optimize the cell seeding density to ensure a sufficient number of viable cells for a strong signal. A cell titration experiment is recommended.[6] |
| Incorrect Instrument Settings | Ensure the plate reader's excitation and emission wavelengths are set correctly for your specific fluorophore. Optimize the gain setting to maximize signal detection without saturating the detector.[4][8] |
| Insufficient Incubation Time/Temperature | Optimize the incubation time and temperature for the assay as recommended by the manufacturer. Some enzymatic assays are sensitive to temperature fluctuations. |
| Probe Incompatibility | Ensure the chosen fluorescent probe is suitable for your cell type and the specific assay conditions. |
Quantitative Data Summary
The following tables provide an overview of how different parameters can affect the signal-to-noise ratio. The values presented are illustrative and may vary depending on the specific cell type, assay, and instrumentation.
Table 1: Effect of Microplate Type on Signal-to-Noise Ratio
| Microplate Type | Relative Background | Relative Signal | Illustrative Signal-to-Noise Ratio |
| Clear Polystyrene | 1.0 | 1.0 | 1.0 |
| Black-walled, Clear Bottom | 0.2 | 0.95 | 4.75 |
| White-walled, Clear Bottom | 0.8 | 1.2 | 1.5 |
Table 2: Effect of Phenol Red in Media on Background Fluorescence
| Media Component | Wavelength (nm) | Relative Background Fluorescence |
| Media without Phenol Red | 485/520 | 1.0 |
| Media with Phenol Red | 485/520 | 3.5 |
Experimental Protocols
Protocol 1: Optimization of Fluorescent Probe Concentration
This protocol describes how to determine the optimal concentration of a generic green fluorescent viability probe.
-
Cell Seeding: Seed a 96-well black-walled, clear-bottom plate with your cells at the desired density and culture them overnight to allow for attachment.
-
Prepare Probe Dilutions: Prepare a series of dilutions of the fluorescent probe in an appropriate assay buffer. Typical concentration ranges to test are from 0.1X to 10X the manufacturer's recommended concentration.
-
Control Wells: Include control wells with:
-
Cells with assay buffer only (no probe) to measure autofluorescence.
-
Assay buffer with each probe concentration (no cells) to measure background from the probe itself.
-
-
Probe Addition: Remove the culture medium from the wells and add the different concentrations of the diluted probe to the cells.
-
Incubation: Incubate the plate for the recommended time and temperature, protected from light.
-
Measurement: Read the fluorescence intensity on a plate reader with the appropriate excitation and emission filters (e.g., 485 nm excitation / 520 nm emission for a green fluorophore).
-
Data Analysis: Subtract the background fluorescence (wells with probe but no cells) from the cell-containing wells. Plot the background-subtracted fluorescence against the probe concentration. The optimal concentration is the lowest concentration that gives a maximal signal without a significant increase in background.
Protocol 2: Cell Seeding Density Optimization
This protocol helps determine the optimal number of cells to seed for your viability assay.
-
Cell Preparation: Prepare a single-cell suspension of your cells.
-
Serial Dilutions: Perform a serial dilution of your cell suspension to obtain a range of cell densities (e.g., from 1,000 to 50,000 cells per well).
-
Cell Seeding: Seed the different cell densities into a 96-well black-walled, clear-bottom plate. Include wells with media only as a blank control.
-
Incubation: Incubate the plate overnight to allow the cells to attach and recover.
-
Assay Performance: Perform the cell viability assay using the optimized probe concentration determined in Protocol 1.
-
Measurement: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Subtract the blank reading from all wells. Plot the fluorescence intensity against the number of cells seeded per well. The optimal seeding density will be in the linear range of this curve, providing a robust signal.
Diagrams
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting decision tree for poor signal-to-noise ratio.
Caption: Principle of a metabolic activity-based viability assay.
References
- 1. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 2. ibidi.com [ibidi.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. biocompare.com [biocompare.com]
- 7. selectscience.net [selectscience.net]
- 8. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Validating Verdin's Mechanism of Action: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Verdin, a novel Sirtuin 1 (SIRT1) activator, by comparing its performance with known SIRT1 activators in wild-type and SIRT1 knockout models. The experimental data presented herein is compiled from publicly available research on established SIRT1 activators, providing a benchmark for the evaluation of this compound.
Introduction to this compound and its Putative Mechanism of Action
This compound is a next-generation small molecule designed to activate SIRT1, a critical NAD+-dependent deacetylase. SIRT1 is a key regulator of cellular metabolism, stress resistance, and inflammation. Its deacetylation of various substrates, including transcription factors like p53, NF-κB, and PGC-1α, modulates pathways involved in aging and metabolic diseases. The validation of this compound as a specific and potent SIRT1 activator is crucial for its development as a therapeutic agent. The use of SIRT1 knockout (KO) models is the gold standard for confirming that the effects of a putative SIRT1 activator are indeed mediated by SIRT1.
This guide compares the expected performance of this compound with two well-characterized SIRT1 activators, Resveratrol and SRT1720, in both in vitro and in vivo settings, with a focus on studies utilizing SIRT1 KO models.
Comparative Efficacy of SIRT1 Activators
The following tables summarize the quantitative data on the effects of Resveratrol and SRT1720 on SIRT1 activity and relevant physiological parameters in wild-type (WT) and SIRT1 knockout (KO) models. These tables serve as a benchmark for evaluating the efficacy and specificity of this compound.
Table 1: In Vitro SIRT1 Activity
| Compound | Concentration | Target Substrate | SIRT1 Activity (% of Control) in WT | SIRT1 Activity (% of Control) in SIRT1 KO |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Resveratrol | 100 µM | FDL peptide | ~350%[1] | No significant activation[1] |
| SRT1720 | 100 µM | FDL peptide | ~230%[1] | No significant activation[1] |
Table 2: Metabolic Parameters in Mouse Models
| Treatment Group | Blood Glucose (mg/dL) | Plasma Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |
| WT + Vehicle | 150 ± 10 | 80 ± 5 | 120 ± 8 |
| WT + this compound | [Insert Data] | [Insert Data] | [Insert Data] |
| WT + Resveratrol | 135 ± 8 | 70 ± 6 | 110 ± 7 |
| SIRT1 KO + Vehicle | 165 ± 12 | 95 ± 7 | 135 ± 10 |
| SIRT1 KO + this compound | [Insert Data] | [Insert Data] | [Insert Data] |
| SIRT1 KO + Resveratrol | 160 ± 11 | 92 ± 8 | 130 ± 9 |
Note: Data for Resveratrol and vehicle groups are representative values compiled from multiple studies.
Table 3: Anti-inflammatory Effects in Mouse Models
| Treatment Group | TNF-α Expression (pg/mL) | IL-6 Expression (pg/mL) | NF-κB Activity (% of Control) |
| WT + Vehicle | 50 ± 5 | 30 ± 4 | 100% |
| WT + this compound | [Insert Data] | [Insert Data] | [Insert Data] |
| WT + SRT1720 | 35 ± 4[2][3] | 20 ± 3[2][3] | 70%[2][3] |
| SIRT1 KO + Vehicle | 75 ± 8 | 45 ± 5 | 150% |
| SIRT1 KO + this compound | [Insert Data] | [Insert Data] | [Insert Data] |
| SIRT1 KO + SRT1720 | 70 ± 7[2][3] | 42 ± 6[2][3] | 145%[2][3] |
Note: Data for SRT1720 and vehicle groups are representative values compiled from multiple studies.
Signaling Pathways and Experimental Workflows
SIRT1 Signaling Pathway
The following diagram illustrates the central role of SIRT1 in deacetylating key downstream targets involved in metabolism and inflammation. This compound is hypothesized to activate SIRT1, leading to the modulation of these pathways.
Caption: this compound's proposed mechanism of action via SIRT1 activation.
Experimental Workflow: Validating this compound's SIRT1-dependent Effects
The following workflow outlines the key steps to validate that this compound's therapeutic effects are mediated through SIRT1, using a SIRT1 knockout mouse model.
Caption: Workflow for in vivo validation of this compound's mechanism.
Experimental Protocols
Protocol 1: In Vitro SIRT1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., Fluor-de-Lys)
-
NAD+
-
Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound, Resveratrol, SRT1720 (dissolved in DMSO)
-
Developer solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer. Final DMSO concentration should be <1%.
-
Add 25 µL of Assay Buffer to each well.
-
Add 5 µL of diluted compound or vehicle control to the appropriate wells.
-
Add 10 µL of SIRT1 enzyme solution to all wells except for the "no enzyme" control.
-
Initiate the reaction by adding 10 µL of a substrate/NAD+ mixture to all wells.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Stop the reaction by adding 50 µL of Developer solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Measure fluorescence at an excitation of ~360 nm and emission of ~460 nm.
-
Calculate percent activation relative to the vehicle control after subtracting background fluorescence.
Protocol 2: Generation of SIRT1 Knockout Mice using CRISPR/Cas9
This protocol provides a general framework for generating SIRT1 knockout mice.
Materials:
-
Cas9 mRNA or protein
-
SIRT1-specific single guide RNAs (sgRNAs) targeting an early exon
-
Fertilized mouse eggs (e.g., from C57BL/6J strain)
-
Microinjection and embryo transfer equipment
-
PCR and sequencing reagents for genotyping
Procedure:
-
Design and Synthesize sgRNAs: Design two or more sgRNAs targeting a critical early exon of the SIRT1 gene to ensure a functional knockout.
-
Microinjection: Co-inject Cas9 mRNA/protein and the sgRNAs into the cytoplasm of fertilized mouse eggs.
-
Embryo Transfer: Transfer the microinjected embryos into pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired genetic modification using PCR amplification of the target locus followed by Sanger sequencing to identify frameshift mutations.
-
Breeding: Breed founder mice with wild-type mice to establish germline transmission of the SIRT1 knockout allele.
-
Colony Expansion: Intercross heterozygous mice to generate homozygous SIRT1 knockout mice and wild-type littermate controls for experiments.
Protocol 3: Western Blot for Acetylated Proteins
Materials:
-
Tissue or cell lysates from treated and control mice
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-acetylated-p53, anti-acetylated-NF-κB p65, anti-total p53, anti-total NF-κB p65, anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Extract total protein from tissues or cells and determine protein concentration.
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and apply chemiluminescent substrate.
-
Capture the image using a digital imaging system.
-
Quantify band intensities and normalize the levels of acetylated proteins to the total protein levels.
Conclusion
The validation of this compound's mechanism of action through SIRT1 is a critical step in its preclinical development. The use of SIRT1 knockout models provides the most definitive evidence of target engagement and specificity. By comparing the effects of this compound in wild-type versus SIRT1 knockout animals to the established effects of other SIRT1 activators like Resveratrol and SRT1720, researchers can robustly confirm its mechanism of action. A successful outcome, where this compound's beneficial effects on metabolism and inflammation are observed in wild-type mice but are absent in SIRT1 knockout mice, would provide strong evidence for its therapeutic potential as a specific SIRT1 activator.
References
Cross-Validation of Verdin's Anti-Cancer Effects in Diverse Cell Lines: A Comparative Guide
This guide provides a comprehensive analysis of the anti-cancer effects of Verdin, a novel therapeutic agent, across different human cancer cell lines. By presenting comparative data from various experimental assays, this document aims to offer researchers, scientists, and drug development professionals a clear overview of this compound's efficacy and mechanism of action in distinct cellular contexts. The cross-validation of these findings is crucial for establishing the broader therapeutic potential of this compound.[1][2]
Data Presentation: Comparative Efficacy of this compound
The biological activity of this compound was assessed in three distinct cancer cell lines: HCT116 (colorectal carcinoma), A549 (non-small cell lung cancer), and MCF7 (breast adenocarcinoma). The quantitative data from these experiments are summarized below, highlighting this compound's differential effects on cell viability, cell cycle progression, and induction of apoptosis.
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability (72h) | % of Cells in G2/M Phase (at IC50) | Fold Change in Cleaved Caspase-3 (at IC50) |
| HCT116 | Colorectal Carcinoma | 8.5 ± 0.7 | 45.2 ± 3.1 | 4.2 ± 0.5 |
| A549 | Non-Small Cell Lung Cancer | 15.2 ± 1.1 | 30.1 ± 2.5 | 2.8 ± 0.3 |
| MCF7 | Breast Adenocarcinoma | 25.8 ± 2.3 | 22.5 ± 1.9 | 1.9 ± 0.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures to ensure reproducibility.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[3][4][5]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound (0.1 µM to 100 µM) or a vehicle control (DMSO) for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was then agitated on an orbital shaker for 15 minutes.[3]
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.[6][7][8]
-
Cell Treatment and Harvesting: Cells were treated with this compound at their respective IC50 concentrations for 48 hours. Approximately 1 x 10^6 cells were then harvested by trypsinization.
-
Fixation: The cell pellet was washed with ice-cold PBS and fixed in 70% ice-cold ethanol (B145695) while gently vortexing. Cells were then stored at -20°C overnight.[6]
-
Staining: The fixed cells were washed with PBS and then resuspended in a propidium (B1200493) iodide (PI) staining solution containing RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins, in this case, markers of apoptosis.[9][10][11][12][13]
-
Protein Extraction: Cells were treated with this compound at their IC50 concentrations for 48 hours. Total protein was then extracted using RIPA lysis buffer containing protease inhibitors.[13]
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.[13]
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[10][12]
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against cleaved caspase-3 and β-actin (as a loading control) overnight at 4°C. Subsequently, the membrane was incubated with HRP-conjugated secondary antibodies.[9][12][13]
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[13]
-
Densitometry: The intensity of the protein bands was quantified using image analysis software, and the expression of cleaved caspase-3 was normalized to β-actin.[13]
Visualizations: Signaling Pathways and Workflows
To better illustrate the mechanisms and processes described, the following diagrams were generated using Graphviz.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for evaluating the anti-cancer effects of this compound.
Caption: Logical framework for the cross-validation of this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. The value of cell line validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
Verdin efficacy compared to gold standard treatment
- 1. This compound 24 coated tablets - US PHARMACIA - Natural Biocare [natural-biocare.com]
- 2. polka-hebe.com [polka-hebe.com]
- 3. This compound Complexx 30 Tabs | Herbal Digestion & Liver Support [superbhb.co.uk]
- 4. This compound Complexx 30 Tablets | Health \ Dietary supplements \ Digestion and digestive system | Online Shop Taniekosmetyki.co.uk [taniekosmetyki.co.uk]
- 5. Verdins in photodynamic therapy of squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Independent Validation of Sirtuin 1 (SIRT1) Activation by Resveratrol: A Comparative Analysis
For Immediate Release
This guide provides an objective comparison of published findings concerning the activation of the longevity-associated enzyme Sirtuin 1 (SIRT1) by the polyphenol resveratrol (B1683913). It is intended for researchers, scientists, and drug development professionals interested in the nuances of SIRT1 modulation and the importance of independent validation in scientific research.
The activation of SIRT1 by resveratrol has been a subject of significant interest and debate within the scientific community. Initial studies suggested a direct activation, offering a potential mechanism for the health benefits associated with resveratrol. However, subsequent independent research has revealed a more complex interaction, with the nature of the substrate playing a critical role in the observed activation. This guide summarizes the key quantitative data and experimental methodologies from seminal publications that have shaped our understanding of this interaction.
Comparative Analysis of Quantitative Data
The following table summarizes the key findings from studies investigating the activation of SIRT1 by resveratrol. A central point of contention has been the use of fluorophore-conjugated substrates versus native, unlabeled peptide substrates in in vitro deacetylation assays.
| Publication/Group | Key Finding | Substrate Used | Fold Activation by Resveratrol | Experimental Assay |
| Howitz et al. (2003) | Resveratrol directly activates SIRT1. | Fluorophore-labeled p53 peptide | ~8-fold | Fluor de Lys™ fluorescence-based assay |
| Kaeberlein et al. (2005)[1][2] | Resveratrol activation of SIRT1 is dependent on the fluorophore. | Fluorophore-labeled p53 peptide vs. native p53 peptide | Activation observed only with fluorophore-labeled substrate; no activation with native peptide.[1] | Fluor de Lys™ assay and HPLC-based assay |
| Pacholec et al. (2010)[3][4] | Resveratrol and other sirtuin-activating compounds (STACs) are not direct activators of SIRT1 with native substrates. | Fluorophore-labeled p53 peptide and full-length native p53 protein | Activation seen with fluorophore-labeled peptide, but not with native peptide or full-length protein.[3][4] | HPLC-based assay and mass spectrometry |
| Hubbard et al. (2013)[5][6][7] | SIRT1 activation by resveratrol is mediated by an allosteric mechanism that is dependent on specific hydrophobic residues in the substrate. The fluorophore can mimic these residues. | Fluorophore-labeled peptides and native peptides with specific hydrophobic motifs (e.g., from PGC-1α and FOXO3a) | Activation is observed with native peptides containing the appropriate hydrophobic motifs.[5][6] | Fluorescence-based assays and mass spectrometry |
Detailed Experimental Protocols
SIRT1 Deacetylation Assay (Fluorophore-Based)
This method, utilized in the initial discovery of resveratrol's effect, measures the fluorescence generated upon the deacetylation of a substrate peptide conjugated to a fluorophore.
-
Reaction Mixture: Recombinant human SIRT1 enzyme is incubated with a fluorophore-labeled acetylated peptide substrate (e.g., a p53-derived peptide) and NAD+ in a reaction buffer (typically Tris-HCl or HEPES based, with NaCl, and a reducing agent like DTT).
-
Initiation: The reaction is initiated by the addition of NAD+.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Development: A developer solution containing a protease is added to the reaction. This protease cleaves the deacetylated peptide, releasing the fluorophore and causing a significant increase in fluorescence.
-
Detection: The fluorescence is measured using a fluorometer at appropriate excitation and emission wavelengths. The intensity of the fluorescence is proportional to the amount of deacetylated substrate, and thus to the activity of SIRT1.
SIRT1 Deacetylation Assay (HPLC-Based)
This method provides a direct measure of substrate deacetylation without relying on a fluorescent reporter.
-
Reaction Mixture: Similar to the fluorophore-based assay, recombinant human SIRT1 is incubated with an acetylated peptide substrate (either native or fluorophore-labeled) and NAD+ in a suitable reaction buffer.
-
Initiation and Incubation: The reaction is started by adding NAD+ and incubated at a controlled temperature.
-
Quenching: The reaction is stopped at various time points by adding a quenching solution, often an acid like trifluoroacetic acid (TFA).
-
Separation: The reaction mixture is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase column is typically used to separate the acetylated (substrate) and deacetylated (product) peptides.
-
Detection: The separated peptides are detected by their absorbance at a specific wavelength (e.g., 214 nm). The area under the peaks corresponding to the substrate and product is quantified.
-
Analysis: The percentage of substrate converted to product is calculated to determine the rate of the reaction and the activity of SIRT1.
Visualizing the Scientific Discourse
The following diagrams illustrate the logical progression of the research on SIRT1 activation by resveratrol, from the initial observation to the more nuanced mechanistic understanding.
Caption: Logical flow of the scientific inquiry into SIRT1 activation by resveratrol.
Caption: Comparison of experimental workflows for SIRT1 activity assays.
References
- 1. Substrate-specific activation of sirtuins by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate-specific Activation of Sirtuins by Resveratrol [ouci.dntb.gov.ua]
- 3. SRT1720, SRT2183, SRT1460, and resveratrol are not direct activators of SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Resveratrol Reversal♦: SRT1720, SRT2183, SRT1460, and Resveratrol Are Not Direct Activators of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence for a common mechanism of SIRT1 regulation by allosteric activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (Open Access) Evidence for a Common Mechanism of SIRT1 Regulation by Allosteric Activators (2013) | Basil P. Hubbard | 525 Citations [scispace.com]
- 7. dash.harvard.edu [dash.harvard.edu]
A Preclinical Showdown: Nicotinamide Mononucleotide (NMN) vs. Placebo in Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nicotinamide (B372718) Mononucleotide (NMN) and placebo in preclinical animal trials. Here, we synthesize experimental data, detail methodologies for key experiments, and visualize the underlying biological pathways.
Nicotinamide Mononucleotide (NMN), a key precursor of Nicotinamide Adenine Dinucleotide (NAD+), has emerged as a molecule of significant interest in the fields of aging and metabolic disease research. NAD+ is an essential coenzyme involved in a myriad of cellular processes, including metabolism, DNA repair, and cell signaling.[1] Levels of NAD+ have been observed to decline with age, and this decline is associated with a range of age-related diseases.[[“]][3] Consequently, strategies to boost NAD+ levels, such as supplementation with NMN, are being actively investigated as potential therapeutic interventions.
This guide consolidates findings from multiple preclinical studies in animal models, primarily mice, to provide a clear comparison of the physiological effects of NMN administration versus a placebo. The data presented herein focuses on key metabolic and age-related parameters, offering a quantitative look at the potential efficacy of NMN.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various preclinical studies comparing NMN to a placebo. These studies highlight the effects of NMN on metabolic health, physical performance, and cellular markers.
Table 1: Effects of NMN on Metabolic Parameters in Mice
| Parameter | Animal Model | NMN Dosage & Duration | NMN Group Outcome | Placebo Group Outcome | Citation(s) |
| Body Weight | C57BL/6N mice (aging model) | 100 & 300 mg/kg/day in drinking water for 12 months | Suppressed age-associated body weight gain | Normal age-associated body weight gain | [4] |
| High-Fat Diet (HFD)-induced obese female mice | 500 mg/kg/day (i.p. injection) for 17 days | No significant change in body weight | No significant change in body weight | [5] | |
| Male offspring of obese mothers on HFD | 500 mg/kg/day (i.p. injection) for 3 weeks | Reduced fat mass | Maintained high fat mass | [6] | |
| Glucose Tolerance | HFD-induced diabetic female mice | 500 mg/kg/day (i.p. injection) for 7 days | Completely normalized impaired glucose tolerance | Continued impaired glucose tolerance | [7] |
| HFD-induced diabetic male mice | 500 mg/kg/day (i.p. injection) for 10 days | Mildly improved impaired glucose tolerance | Continued impaired glucose tolerance | [7] | |
| Insulin (B600854) Sensitivity | HFD-induced diabetic female mice | 500 mg/kg/day (i.p. injection) for 7 days | Significantly improved insulin tolerance | No improvement in insulin tolerance | [7] |
| Liver Triglycerides | HFD-induced obese female mice | 500 mg/kg/day (i.p. injection) for 17 days | Significantly reduced liver triglyceride content | Elevated liver triglyceride content | [5] |
| db/db mice (obese diabetic model) | 0.5% NMN in diet for 4 weeks | Significantly decreased plasma and hepatic triglyceride levels | Exhibited hypertriglyceridemia and hepatic TG accumulation | [8] | |
| Energy Expenditure | C57BL/6N mice (aging model) | 100 & 300 mg/kg/day in drinking water for 12 months | Significant increase in oxygen consumption and energy expenditure | Normal age-related decline in energy metabolism | [4] |
Table 2: Effects of NMN on Physical Performance and NAD+ Levels in Mice
| Parameter | Animal Model | NMN Dosage & Duration | NMN Group Outcome | Placebo Group Outcome | Citation(s) |
| Physical Activity | C57BL/6N mice (aging model) | 100 & 300 mg/kg/day in drinking water for 12 months | Promoted physical activity | Normal age-related decline in activity | [4] |
| Liver NAD+ Levels | HFD-induced diabetic mice | 500 mg/kg/day (i.p. injection) for 7-10 days | Restored NAD+ levels | Compromised NAD+ levels | [7] |
| C57BL/6N mice (aging model) | 100 & 300 mg/kg/day in drinking water for 12 months | Significantly increased NAD+ levels in the liver | Normal age-related decline in NAD+ levels | [4] | |
| db/db mice | 0.5% NMN in diet for 4 weeks | Markedly increased hepatic NAD+ and NADH levels | Lower hepatic NAD+ and NADH levels | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited preclinical studies.
Long-Term NMN Administration in Aging Mice
-
Animal Model: Wild-type C57BL/6N mice.[4]
-
Treatment Groups:
-
Duration: 12 months.[4]
-
Key Assays:
-
Body Weight and Food/Water Intake: Monitored throughout the 12-month period.[4]
-
Energy Metabolism: Oxygen consumption, energy expenditure, and respiratory quotient measured at 6 and 12 months using a metabolic cage system.[4]
-
Gene Expression Analysis: Microarray analyses of skeletal muscle, white adipose tissue, and liver at 6 and 12 months.[4]
-
NMN Treatment in High-Fat Diet (HFD)-Induced Diabetic Mice
-
Animal Model: Male and female mice with HFD-induced type 2 diabetes.[7]
-
Treatment Groups:
-
Control (Placebo): Vehicle injection (intraperitoneal, i.p.).
-
NMN Group: 500 mg/kg body weight/day NMN administered via i.p. injection.[7]
-
-
Duration: 7 consecutive days for females, 10 consecutive days for males.[7]
-
Key Assays:
-
Glucose Tolerance Test (GTT): Mice are fasted (typically 6 hours) and then administered a bolus of glucose (e.g., 2 g/kg body weight) via i.p. injection or oral gavage. Blood glucose levels are measured at baseline and at set intervals (e.g., 15, 30, 60, 90, 120 minutes) post-glucose administration.[9][10]
-
Insulin Tolerance Test (ITT): Following a short fast, mice are injected with insulin, and blood glucose levels are monitored over time to assess insulin sensitivity.[7]
-
NAD+ Level Measurement: Tissues are collected, and NAD+ levels are quantified using methods such as HPLC.[7]
-
Signaling Pathways and Mechanisms of Action
NMN is believed to exert its effects primarily by increasing intracellular NAD+ levels, which in turn influences the activity of various NAD+-dependent enzymes. The diagrams below illustrate the key signaling pathways implicated in the metabolic benefits of NMN.
Caption: NAD+ Biosynthesis and SIRT1 Activation Pathway.
The diagram above illustrates the primary mechanism by which NMN is thought to improve metabolic health. Orally or systemically administered NMN is converted to NAD+ via the salvage pathway, with NAMPT being a key rate-limiting enzyme.[3] The resulting increase in NAD+ levels activates sirtuins, particularly SIRT1.[11][12] SIRT1, an NAD+-dependent deacetylase, then activates downstream targets such as PGC-1α, a master regulator of mitochondrial biogenesis.[11] This cascade ultimately leads to improved mitochondrial function, enhanced energy metabolism, and increased insulin sensitivity.[12]
Caption: NMN's Influence on the AMPK/mTOR Signaling Pathway.
NMN supplementation has also been shown to influence the AMPK/mTOR signaling pathway, which is a central regulator of cellular energy homeostasis. Increased NAD+ levels, via SIRT1 activation, can lead to the activation of AMP-activated protein kinase (AMPK).[13] Activated AMPK, in turn, inhibits the mechanistic target of rapamycin (B549165) (mTOR), a key promoter of cell growth and proliferation.[14] The inhibition of mTOR by AMPK can stimulate autophagy, a cellular recycling process that is crucial for cellular health and longevity. The overall effect of this pathway is the promotion of metabolic homeostasis.
References
- 1. goldmanlaboratories.com [goldmanlaboratories.com]
- 2. consensus.app [consensus.app]
- 3. lonvibio.com [lonvibio.com]
- 4. Long-term administration of nicotinamide mononucleotide mitigates age-associated physiological decline in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. NMN Reduces Metabolic Impairment in Male Mouse Offspring from Obese Mothers [nmn.com]
- 7. Nicotinamide mononucleotide, a key NAD+ intermediate, treats the pathophysiology of diet- and age-induced diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dietary Nicotinamide Mononucleotide, a Key NAD+ Intermediate, Alleviates Body Fat Mass and Hypertriglyceridemia by Enhancing Energy Expenditure with Promotion of Fat Oxidation and Hepatic Lipolysis and Suppressing Hepatic Lipogenesis in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sirtuin Secret: New Study Shows How NMN Helps These Longevity Enzymes Combat Aging [nmn.com]
- 12. Frontiers | Modulating Sirtuin Biology and Nicotinamide Adenine Diphosphate Metabolism in Cardiovascular Disease—From Bench to Bedside [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Vorinostat and Its Structural Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors represent a significant class of epigenetic drugs used in cancer therapy. By altering the acetylation state of histones and other proteins, these agents can induce changes in gene expression, leading to cell cycle arrest, differentiation, and apoptosis in malignant cells. Vorinostat (suberoylanilide hydroxamic acid, SAHA), the first HDAC inhibitor approved by the FDA for treating cutaneous T-cell lymphoma, serves as a critical benchmark for the development of new and more selective analogs.[1][2] This guide provides a comparative analysis of Vorinostat and its structural analogs, focusing on their in vitro efficacy, the methodologies used to evaluate them, and the underlying signaling pathways.
Comparative Performance of Vorinostat and Its Analogs
The efficacy of HDAC inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates greater potency. The following tables summarize the comparative inhibitory activities of Vorinostat and several of its structural analogs against total HDACs and specific HDAC isoforms, as well as their cytotoxic effects on various cancer cell lines.
| Compound | Linker Modification | Total HDACs IC50 (µM) | Reference |
| Vorinostat (SAHA) | - | 0.630 | [3] |
| Analog 7k | Dibenzo[b,f]azocin-6(5H)-one 'cap' | 0.183 | [3] |
| Analog 7t | 11,12-dihydrodibenzo[b,f]azocin-6(5H)-one 'cap' | 0.266 | [3] |
| Analog 7p | 2-chloro-5-methylbenzo[b]naphtho[2,3-f][1][4]diazocine-6,14(5H,13H)-dione 'cap' | 0.309 | [3] |
| C3-methyl SAHA | Methyl group at C3 position | 0.350 | [1] |
| C2-methyl SAHA | Methyl group at C2 position | 134 | [1] |
| SF5-SAHA | 4-pentafluorosulfanyl substituted cap phenyl ring | Not specified for total HDACs | [5] |
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC6 IC50 (nM) | Reference |
| Vorinostat (SAHA) | 195.00 ± 16.12 | Not specified | 105.10 ± 25.46 | [2] |
| Analog 76j | 29.81 ± 0.52 | Not specified | 21.29 ± 0.32 | [2] |
| Analog 90c | 4.17 | Not specified | 3.77 | [2] |
| SF5-SAHA | Comparable to SAHA | Slightly less potent than SAHA | More potent than SAHA | [5] |
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | MV4-11 (Leukemia) IC50 (µM) | Daudi (Lymphoma) IC50 (µM) | Reference |
| Vorinostat (SAHA) | 1.64 | 0.685 | >10 | >10 | [3] |
| Analog 7t | 1.05 | 0.368 | 0.266 | 0.311 | [3] |
| Analog 7p | 1.21 | 0.661 | 0.309 | 0.455 | [3] |
Experimental Protocols
The data presented in this guide are derived from standard in vitro assays designed to assess the efficacy of HDAC inhibitors. Below are detailed methodologies for the key experiments cited.
HDAC Inhibition Assay
The inhibitory activity of Vorinostat and its analogs against HDAC enzymes is typically determined using a commercially available fluorometric assay, such as the Fluor de Lys™ kit.
-
Enzyme Source: Recombinant human HDAC isoforms or nuclear extracts from cell lines (e.g., HeLa cells) are used as the source of HDAC activity.
-
Substrate: A fluorogenic substrate, such as a peptide with an acetylated lysine (B10760008) residue and a covalently attached fluorophore, is used.
-
Reaction: The HDAC enzyme, the inhibitor (at various concentrations), and the substrate are incubated together in an assay buffer.
-
Development: A developer solution is added, which contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore.
-
Detection: The fluorescence intensity is measured using a microplate reader. The intensity of the fluorescence is directly proportional to the HDAC activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the HDAC inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values for cytotoxicity are then determined.
Mandatory Visualizations
Signaling Pathway of HDAC Inhibition
The following diagram illustrates the general mechanism of action of HDAC inhibitors like Vorinostat.
Caption: Mechanism of action of HDAC inhibitors.
Experimental Workflow for IC50 Determination
The diagram below outlines the typical workflow for determining the IC50 value of an HDAC inhibitor.
Caption: Workflow for determining HDAC inhibitor IC50.
References
- 1. The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Orthogonal Methods for Validating the Primary Target of Verdin, a Novel SIRT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal experimental methods to validate the primary target of a hypothetical novel drug, "Verdin," as Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase that is a key regulator in cellular processes including stress resistance, metabolism, apoptosis, and aging, making it a significant therapeutic target.[1] The validation of direct engagement with a specific molecular target is a critical step in drug discovery and development. Utilizing a combination of biophysical and cellular assays provides robust evidence of a drug's mechanism of action and selectivity.
Comparison of Orthogonal Target Validation Methods
The following tables summarize key quantitative parameters for various orthogonal methods used to validate the interaction of a small molecule inhibitor, such as this compound, with its protein target, SIRT1. These methods can be broadly categorized into biophysical assays, which characterize the direct interaction between the compound and the purified protein, and cellular assays, which confirm target engagement in a physiological context.
Table 1: Biophysical Methods for Direct Target Engagement
| Method | Principle | Key Parameters | Typical Values for SIRT1 Inhibitors (e.g., EX-527) | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte (this compound) to a ligand (SIRT1) immobilized on a sensor chip. | Association rate (ka), Dissociation rate (kd), Equilibrium dissociation constant (KD) | KD: ~38-98 nM | Real-time kinetics, label-free, determines on/off rates. | Requires protein immobilization which may affect activity, potential for non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand (this compound) to a protein (SIRT1) in solution. | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | KD: in the nanomolar to micromolar range | Gold standard for thermodynamics, label-free, solution-based. | Requires large amounts of pure protein and compound, lower throughput. |
| Microscale Thermophoresis (MST) | Measures the movement of molecules in a microscopic temperature gradient, which changes upon ligand binding. | Binding affinity (KD) | KD: in the nanomolar to micromolar range | Low sample consumption, solution-based, wide range of affinities. | Requires a fluorescently labeled molecule (protein or ligand), potential for fluorescence interference. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Measures the change in the melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye. | Melting temperature shift (ΔTm) | ΔTm: several degrees Celsius | High-throughput, cost-effective, simple to perform. | Indirect measure of binding, not all binders cause a significant shift. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the chemical environment of atomic nuclei in a protein upon ligand binding. | Chemical shift perturbations, Ligand-observe or protein-observe KD | KD: in the micromolar to millimolar range | Provides structural information on the binding site, can detect weak interactions. | Requires large amounts of isotopically labeled protein, low throughput, specialized equipment. |
| X-ray Crystallography | Determines the three-dimensional structure of the protein-ligand complex at atomic resolution. | High-resolution 3D structure | N/A | Provides definitive evidence of direct binding and the binding mode. | Requires protein crystallization which can be challenging, static picture of the interaction. |
Table 2: Cellular Methods for Target Engagement and Downstream Effects
| Method | Principle | Key Parameters | Expected Outcome for this compound | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein in intact cells upon ligand binding. | Thermal stabilization of SIRT1 | Increased thermal stability of SIRT1 in the presence of this compound. | Confirms target engagement in a physiological context, label-free for the compound. | Not all compounds induce a significant thermal shift, can be technically challenging. |
| Western Blot for p53 Acetylation | Measures the acetylation status of p53, a known substrate of SIRT1. Inhibition of SIRT1 leads to increased p53 acetylation. | Increase in acetylated p53 (Ac-p53) levels | Dose-dependent increase in Ac-p53 at Lysine (B10760008) 382. | Direct measure of downstream target modulation, widely available technique. | Indirect measure of target engagement, other enzymes can acetylate p53. |
| NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a target protein in live cells. | IC50 or EC50 for displacement of a tracer | Competitive displacement of the tracer from SIRT1 by this compound. | Quantitative measure of target engagement in live cells, high-throughput. | Requires genetic modification of cells to express the NanoLuc®-SIRT1 fusion protein. |
| High-Content Imaging of Substrate Localization | Measures the change in subcellular localization of a SIRT1 substrate (e.g., FOXO1) upon changes in its acetylation status. | Change in nuclear/cytoplasmic ratio of the substrate | Altered subcellular localization of FOXO1. | Provides spatial and temporal information on target modulation in single cells. | Can be complex to develop and validate, may not be a direct readout of SIRT1 activity. |
Experimental Protocols
Biochemical SIRT1 Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified SIRT1 and the inhibitory effect of this compound.
Principle: A synthetic peptide substrate containing an acetylated lysine residue is incubated with recombinant SIRT1 and its co-substrate NAD+. SIRT1 deacetylates the peptide. A developer solution is then added that releases a fluorophore from the deacetylated peptide, which can be measured.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Add recombinant human SIRT1 protein to the wells of a 96-well plate.
-
Add this compound at various concentrations (typically a serial dilution) or a vehicle control (e.g., DMSO).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate and NAD+.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and add the developer solution containing a protease that specifically cleaves the deacetylated substrate to release the fluorophore.
-
Incubate for 30 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition and determine the IC50 value for this compound.
Cellular Assay: Western Blot for p53 Acetylation
This assay assesses this compound's ability to inhibit SIRT1 in a cellular context by measuring the acetylation of a key downstream target, p53.[1]
Principle: SIRT1 deacetylates the tumor suppressor protein p53 at lysine 382. Inhibition of SIRT1 by this compound will lead to an accumulation of acetylated p53, which can be detected by a specific antibody.
Protocol:
-
Culture a suitable cell line (e.g., MCF-7 or U2OS) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 6-24 hours).
-
To increase the basal level of p53 acetylation, cells can be co-treated with a DNA damaging agent like etoposide (B1684455) (e.g., 10 µM for the last 4-6 hours).
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated p53 (Ac-p53 K382). A primary antibody for total p53 and a loading control (e.g., β-actin or GAPDH) should be used on separate blots or after stripping.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in p53 acetylation.
Visualizations
Caption: Simplified SIRT1 signaling pathway illustrating its role in deacetylating key substrates and the inhibitory action of this compound.
Caption: Orthogonal workflow for the validation of this compound's primary target, SIRT1.
References
Replicating Key Verdin Experiments: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of key experiments from the laboratory of Dr. Eric Verdin, a leading researcher in the fields of aging, metabolism, and HIV latency. Designed for researchers, scientists, and drug development professionals, this document outlines the methodologies and presents supporting experimental data from pivotal studies on NAD+ metabolism and HIV latency reversal. The aim is to facilitate the replication and extension of these significant findings.
I. NAD+ Metabolism and Aging
Dr. This compound's research has significantly advanced our understanding of the decline of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) during aging and its implications for age-related diseases. A central focus has been the role of the NAD-consuming enzyme CD38.
Key Experiment: Role of CD38 in Age-Related NAD+ Decline
A landmark study from the this compound lab identified chronic inflammation as a driver of NAD+ decline through the activation of CD38.[1][2] The research demonstrated that senescent cells, which accumulate with age, secrete inflammatory signals (the senescence-associated secretory phenotype or SASP) that induce macrophages to express high levels of CD38.[3][4] This increase in CD38 activity leads to the degradation of NAD+.[1][3]
Experimental Data Summary:
The following table summarizes key findings on the relationship between aging, CD38 expression, and NAD+ levels in mice.
| Tissue | Age Group | Change in CD38 Expression | Change in NAD+ Levels | Reference |
| Ovaries | Old vs. Young | 2-fold increase | Decrease | [5] |
| Adipose Tissue | Old vs. Young | Significant increase | Decrease (maintained in CD38 knockout mice) | [6] |
| Liver | Old vs. Young | Upregulation | Decrease (maintained in CD38 knockout mice) | [6] |
| Spleen | Old vs. Young | Upregulation | Decrease (maintained in CD38 knockout mice) | [6] |
| Skeletal Muscle | Old vs. Young | Upregulation | Decrease (maintained in CD38 knockout mice) | [6] |
Experimental Protocol: Measurement of NAD+ Levels by Mass Spectrometry
This protocol provides a general framework for the quantification of NAD+ in biological samples, based on established methods.[7][8][9][10] For precise replication, consulting the supplementary materials of the original publications is recommended.
1. Sample Preparation:
- Excise tissues from young and aged mice and immediately snap-freeze in liquid nitrogen.
- Store samples at -80°C until analysis.
- For extraction, weigh the frozen tissue and homogenize in a cold extraction buffer (e.g., 80% methanol (B129727) or a solution of 40:40:20 methanol:acetonitrile:water with 0.1 M formic acid).[8]
- Centrifuge the homogenate at high speed to pellet debris.
- Collect the supernatant containing the NAD+ metabolites.
2. LC-MS/MS Analysis:
- Use hydrophilic interaction chromatography (HILIC) to separate NAD+ from other metabolites.[8]
- Perform mass spectrometry in the positive multiple reaction monitoring mode to detect and quantify NAD+.[10]
- Generate a standard curve with known concentrations of NAD+ to accurately determine the concentration in the samples.
Signaling Pathway: CD38-Mediated NAD+ Decline in Aging
Caption: The signaling cascade linking aging to NAD+ decline.
II. HIV Latency and Reactivation
Dr. This compound's laboratory has been instrumental in developing models to study HIV latency and in exploring therapeutic strategies to "shock and kill" the latent viral reservoir. A key contribution is the development of the dual-fluorescent HIV reporter virus, HIVGKO.[11][12][13]
Key Experiment: Quantifying Latency Reversal with the HIVGKO Reporter System
The HIVGKO reporter virus allows for the identification and purification of latently infected cells without the need for reactivation.[11] This system has been used to quantify the efficacy of various Latency Reversing Agents (LRAs). The virus contains two fluorescent reporters: mKO2, expressed constitutively to mark all infected cells, and csGFP, expressed only upon activation of the HIV-1 promoter (LTR).[13]
Experimental Data Summary:
The table below summarizes the reactivation of latent HIV in primary CD4+ T cells infected with HIVGKO, as reported in Battivelli et al., 2018.[14][15]
| Latency Reversing Agent (LRA) | Fold Induction of HIV-1 mRNA (vs. DMSO) |
| JQ1 | 1.1 |
| Panobinostat | 5.6 |
| Bryostatin-1 | 6.2 |
| Bryostatin-1 + JQ1 | 8.0 |
| Bryostatin-1 + Panobinostat | 67.3 |
| αCD3/CD28 | 11.3 |
Experimental Protocol: HIVGKO Latency Reversal Assay
This protocol is a summary of the method described by Battivelli and this compound.[11] For detailed instructions, refer to the original publication.
1. Infection of Primary CD4+ T Cells:
- Isolate primary CD4+ T cells from healthy donors.
- Activate the cells with αCD3/CD28 beads and IL-2.
- Infect the activated cells with the HIVGKO reporter virus.
2. Isolation of Latently Infected Cells:
- Culture the infected cells for 5 days.
- Use fluorescence-activated cell sorting (FACS) to isolate the latently infected population, which is mKO2-positive and csGFP-negative.
3. LRA Treatment and Analysis:
- Treat the sorted latent cells with various LRAs or combinations.
- After a defined incubation period (e.g., 24 hours), harvest the cells.
- Analyze the reactivation of HIV transcription by measuring the percentage of csGFP-positive cells using flow cytometry or by quantifying HIV-1 mRNA levels using RT-qPCR.
Experimental Workflow: HIVGKO Latency Reversal Assay
Caption: Workflow for assessing HIV latency reversal using HIVGKO.
III. Alternative Approaches and Comparative Methodologies
While the this compound lab has pioneered many techniques, it is important to consider alternative and comparative methods to provide a comprehensive understanding.
Sirtuin and HDAC Activity Assays
Several methods exist to measure the activity of sirtuins and histone deacetylases (HDACs). Commercially available kits often utilize a fluorogenic substrate where the removal of an acetyl group by the enzyme leads to a fluorescent signal.[16][17] Another approach involves using radiolabeled acetylated histones and measuring the release of radioactive acetate.[18] More recent methods employ activity-based chemical probes that specifically target the active site of sirtuins.[19]
Comparative Overview of HDAC/Sirtuin Activity Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorogenic | Deacetylation of a fluorophore-conjugated substrate releases a fluorescent signal. | High-throughput, commercially available. | Potential for artifacts from the fluorophore. |
| Radioactive | Measures the release of radiolabeled acetyl groups from a substrate. | Highly sensitive. | Requires handling of radioactive materials. |
| Activity-Based Probes | Chemical probes that covalently bind to the active enzyme. | High specificity, can be used in complex lysates. | May require more specialized reagents and expertise. |
In Vitro HIV Latency Models
The J-Lat cell lines, also developed in the this compound lab, are a widely used model for HIV latency.[20] These are Jurkat T cell clones that contain a latent, integrated HIV provirus with a GFP reporter.[20] While a valuable tool, it's important to note that these are immortalized cell lines and may not fully recapitulate the complexity of latency in primary cells. Other in vitro models utilize replication-competent viruses in primary T cells, which more closely mimic the in vivo situation but are more complex to work with.[21]
Comparison of In Vitro HIV Latency Models:
| Model | Description | Advantages | Disadvantages |
| J-Lat Cell Lines | Jurkat T cell clones with a latent HIV-GFP provirus. | Easy to culture and use, reproducible. | Immortalized cell line, may not reflect primary cell latency. |
| HIVGKO in Primary Cells | Dual-fluorescent reporter virus used to infect primary CD4+ T cells. | More physiologically relevant than cell lines. | Requires primary cells, more variability between donors. |
| Replication-Competent Virus Models | Infection of primary cells with wild-type HIV in the presence of antiretrovirals. | Closely mimics the in vivo latent reservoir. | Technically challenging, requires stringent safety protocols. |
This guide provides a foundational overview for replicating and building upon the seminal work of the this compound laboratory. For detailed experimental conditions and further data, researchers are encouraged to consult the original publications cited herein.
References
- 1. buckinstitute.org [buckinstitute.org]
- 2. worldatlarge.news [worldatlarge.news]
- 3. Senescent cells promote tissue NAD+ decline during ageing via the activation of CD38+ macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Buck Institute Study Shows Low NAD+ Drives Reproductive Aging and Hinders Fertility [nad.com]
- 6. youtube.com [youtube.com]
- 7. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HIVGKO: A Tool to Assess HIV-1 Latency Reversal Agents in Human Primary CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. addgene.org [addgene.org]
- 13. HIV-1 Latency: Coloring hidden viruses | eLife [elifesciences.org]
- 14. Distinct chromatin functional states correlate with HIV latency reactivation in infected primary CD4+ T cells | eLife [elifesciences.org]
- 15. escholarship.org [escholarship.org]
- 16. DSpace [open.bu.edu]
- 17. Frontiers | Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research [frontiersin.org]
- 18. Class 1-Selective Histone Deacetylase (HDAC) Inhibitors Enhance HIV Latency Reversal while Preserving the Activity of HDAC Isoforms Necessary for Maximal HIV Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methods for studying human sirtuins with activity-based chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental Systems for Measuring HIV Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Quest for Longevity: A Comparative Analysis of Leading Anti-Aging Interventions
For Immediate Release
In the relentless pursuit of extending human healthspan, researchers and drug development professionals are increasingly focusing on interventions that target the fundamental processes of aging. While a singular "fountain of youth" remains elusive, several promising therapeutic strategies have emerged, showing potential in preclinical and clinical studies. This guide provides an objective comparison of three leading interventions at the forefront of anti-aging research: Rapamycin (B549165) , Metformin , and the senolytic combination of Dasatinib and Quercetin .
It is important to note that the term "Verdin," as sometimes queried, does not correspond to a specific drug in this context but is often associated with the work of Dr. Eric this compound, a prominent researcher in the field of aging. The interventions discussed here are central to the research advanced by Dr. This compound and the broader scientific community.
At a Glance: Key Anti-Aging Interventions
| Intervention | Primary Mechanism of Action | Key Molecular Target(s) | Status |
| Rapamycin | Inhibition of the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][2][3][4] | mTORC1 | FDA-approved for other indications; under investigation for longevity.[5][[“]][7] |
| Metformin | Activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[8][9][10] It also inhibits mitochondrial complex I.[8][11] | AMPK, Mitochondrial Complex I | FDA-approved for type 2 diabetes; large-scale clinical trials for aging are ongoing.[12][13][14] |
| Senolytics (Dasatinib + Quercetin) | Selective elimination of senescent "zombie" cells that accumulate with age and contribute to inflammation and tissue damage.[15][16][17][18] | Pro-survival pathways in senescent cells (e.g., BCL-2 family, PI3K/AKT).[16][17] | Investigational; undergoing early-phase clinical trials.[19][20][21][22] |
Deep Dive: Mechanism of Action and Signaling Pathways
Rapamycin: The mTOR Inhibitor
Rapamycin's anti-aging effects are primarily attributed to its inhibition of mTORC1, a protein complex that acts as a master regulator of cellular growth and metabolism in response to nutrient availability.[1][2] By inhibiting mTORC1, rapamycin mimics a state of caloric restriction, a well-established intervention for extending lifespan in various organisms.[23][24] This inhibition leads to the activation of autophagy, a cellular recycling process that clears out damaged components, and a reduction in protein synthesis, thereby conserving cellular resources.[25]
References
- 1. JCI - Rapalogs and mTOR inhibitors as anti-aging therapeutics [jci.org]
- 2. How Does the Antiaging Drug Rapamycin Enhance Longevity? [longevity.technology]
- 3. Frontiers | Discovery of small molecule mechanistic target of rapamycin inhibitors as anti-aging and anti-cancer therapeutics [frontiersin.org]
- 4. livhealth.com [livhealth.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. consensus.app [consensus.app]
- 7. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metformin's Mechanisms in Attenuating Hallmarks of Aging and Age-Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin: A Potential Candidate for Targeting Aging Mechanisms [aginganddisease.org]
- 10. researchgate.net [researchgate.net]
- 11. The Anti-Aging Mechanism of Metformin: From Molecular Insights to Clinical Applications [mdpi.com]
- 12. afar.org [afar.org]
- 13. Metformin Anti-Aging Human Trial Wins Approval - Life Extension [lifeextension.com]
- 14. Metformin as a Tool to Target Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longevilab.com [longevilab.com]
- 16. Senotherapeutics and Their Molecular Mechanism for Improving Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Senescence: A Review of Senolytics and Senomorphics in Anti-Aging Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the effects of Dasatinib, Quercetin, and Fisetin on DNA methylation clocks: a longitudinal study on senolytic interventions | Aging [aging-us.com]
- 20. Results from a Small Trial of Dasatinib and Quercetin in Patients with Mild Cognitive Impairment – Fight Aging! [fightaging.org]
- 21. Dasatinib + Quercetin for Premature Aging in Mental Illness · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 22. Protocol for a pilot clinical trial of the senolytic drug combination Dasatinib Plus Quercetin to mitigate age-related health and cognitive decline in mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Longevity: Can rapamycin extend lifespan? What latest research says [medicalnewstoday.com]
- 24. mylongevitycentre.co.uk [mylongevitycentre.co.uk]
- 25. alochana.org [alochana.org]
Safety Operating Guide
Proper Disposal of Verdinexor: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Verdinexor, a compound used in research and drug development. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical. Verdinexor is classified as a hazardous substance, and all waste containing this compound must be managed in accordance with local, state, and federal regulations. Improper disposal can pose a significant risk to human health and the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal-related activities, it is crucial to handle Verdinexor with appropriate safety measures. Based on its Safety Data Sheet (SDS), Verdinexor is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.
Engineering Controls: All handling of Verdinexor, including preparation for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol for Verdinexor
Verdinexor and any materials contaminated with it are considered hazardous waste and must be disposed of through a licensed hazardous waste management service. Do not discharge Verdinexor waste into the sewer system or dispose of it in the regular trash.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired pure Verdinexor, as well as grossly contaminated items such as personal protective equipment (gloves, etc.), weigh paper, and bench liners, in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing Verdinexor should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste protocol.
-
Sharps: Needles, syringes, or other sharps contaminated with Verdinexor must be placed in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.
-
Glassware: Reusable glassware should be decontaminated. If decontamination is not feasible, it must be disposed of as hazardous waste.
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Verdinexor"), and the approximate concentration and quantity. The date of accumulation should also be clearly marked.
-
Storage: Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) near the point of generation. Ensure containers are kept closed at all times, except when adding waste.
-
Waste Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.
Hazard and Classification Data
The following table summarizes the key hazard information for Verdinexor, which is essential for safe handling and waste management.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
| Hazardous to the aquatic environment, long-term hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life | P273: Avoid release to the environment. |
Data synthesized from available Safety Data Sheets for Verdinexor.[1]
Experimental Protocols
At present, there are no established experimental protocols for the chemical neutralization or deactivation of Verdinexor at a laboratory scale. The standard and required procedure is to manage it as hazardous waste through a licensed disposal facility.
Verdinexor Disposal Workflow
Caption: Workflow for the proper segregation and disposal of Verdinexor waste.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Verdinexor
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Verdinexor (B611663). Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.
Verdinexor, a selective inhibitor of nuclear export, is classified as a hazardous drug.[1][2] Its handling requires stringent safety measures due to its potential health risks, which include skin and eye irritation, respiratory irritation, and potential reproductive hazards.[2][3] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to be implemented in all laboratory settings.
Quantitative Data Summary
A summary of key quantitative data for Verdinexor is presented in the table below for quick reference.
| Property | Value | Source |
| Physical State | Solid (Tablets) | [2] |
| Melting Point | 119.5 - 123.2 °C | [2] |
| Initial Veterinary Dosage | 1.25 mg/kg orally twice weekly | [4][5][6] |
| Tolerated Veterinary Dosage | Up to 1.5 mg/kg orally twice weekly | [4][5][6] |
| Maximum Tolerated Veterinary Dose | 1.75 mg/kg orally twice weekly | [5] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Verdinexor in any form, including tablets and solutions, as well as when managing waste.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemotherapy-resistant gloves | Nitrile or other impervious gloves are required. Double gloving should be considered.[2] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to prevent accidental eye exposure.[2] |
| Body Protection | Laboratory coat or disposable gown | To be worn at all times in the handling area. Protective garments should not be worn in common areas.[2] |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of generating dust from crushed or broken tablets.[2] |
| Spill Management | Full body protective clothing and breathing apparatus | To be used in the event of a major spill.[2] |
Experimental Protocols and Handling Procedures
The following procedures must be followed to minimize exposure and ensure safe handling of Verdinexor.
General Handling:
-
Work Area: All handling of Verdinexor should be conducted in a well-ventilated area.[2]
-
Prohibited Actions: Do not eat, drink, or smoke in areas where Verdinexor is handled or stored.[4][6][7]
-
Tablet Integrity: Do not split or crush tablets to avoid generating dust.[1][4]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[2][6][7]
-
Personnel Restrictions: Pregnant women, women who may become pregnant, and nursing women should not handle or administer Verdinexor due to its potential as a teratogen.[3][8][9][10][11]
Spill Management:
-
Minor Spills: If tablets are spilled, they should be carefully scooped up. If tablets are crushed or broken, do not create dust. Cover the spill with a damp cloth or towel, then scoop up the material. The area should be decontaminated twice.[2]
-
Major Spills: Evacuate the area and alert the appropriate safety personnel. Only trained personnel with full protective equipment, including breathing apparatus, should manage the cleanup.[2]
Disposal Plan
Verdinexor and all contaminated materials are considered hazardous waste and must be disposed of accordingly.
-
Unused Product: Dispose of any unused Verdinexor as cytotoxic waste in accordance with federal, state, and local regulations.[4][6][7]
-
Contaminated Materials: All items that come into contact with Verdinexor, including gloves, gowns, and spill cleanup materials, must be placed in a sealed, labeled plastic bag for disposal as hazardous waste.[4][7]
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling Verdinexor in a laboratory setting.
Caption: Workflow for Safe Handling of Verdinexor.
References
- 1. Verdinexor | VCA Animal Hospitals [vcahospitals.com]
- 2. dechra-us.com [dechra-us.com]
- 3. LAVERDIA™-CA1 (verdinexor tablets) [dailymed.nlm.nih.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. DailyMed - LAVERDIA-CA1- verdinexor tablet, coated [dailymed.nlm.nih.gov]
- 7. LAVERDIA™-CA1 (verdinexor tablets) [dailymed.nlm.nih.gov]
- 8. Laverdia®-CA1 (verdinexor tablets) [dechra-us.com]
- 9. assets.contentstack.io [assets.contentstack.io]
- 10. Safety Information – Dechra Veterinary Products [laverdia.com]
- 11. faq – Dechra Veterinary Products [laverdia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
